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  • Product: 5-Ethylpyridine-3-sulfonic acid
  • CAS: 801144-33-2

Core Science & Biosynthesis

Foundational

5-Ethylpyridine-3-sulfonic Acid: A Technical Whitepaper on Chemical Properties, Synthesis, and Drug Discovery Applications

Introduction: The Strategic Value of 5-Ethylpyridine-3-sulfonic Acid In modern medicinal chemistry, the strategic introduction of functionalized heteroaromatics is critical for modulating the pharmacokinetic and pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of 5-Ethylpyridine-3-sulfonic Acid

In modern medicinal chemistry, the strategic introduction of functionalized heteroaromatics is critical for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. 5-Ethylpyridine-3-sulfonic acid (CAS 801144-33-2) represents a highly versatile, bifunctional building block[]. The molecule features an electron-deficient pyridine core, a lipophilic ethyl group at the C5 position, and a highly polar, acidic sulfonic acid moiety at the C3 position.

This unique structural triad makes it an exceptional candidate for bioisosteric replacement of carboxylic acids, offering improved metabolic stability and altered pKa profiles. Furthermore, it serves as a critical intermediate in the synthesis of complex pyridosulfonamide libraries, which have demonstrated profound efficacy in antimicrobial and antiparasitic drug discovery programs[2],[3].

Physicochemical Profiling & Quantitative Data

Understanding the baseline physicochemical properties of 5-ethylpyridine-3-sulfonic acid is essential for predicting its behavior in both synthetic workflows and biological systems. The ethyl group provides mild electron-donating properties via hyperconjugation, which partially offsets the strong electron-withdrawing nature of the sulfonic acid group, resulting in a finely tuned electronic distribution across the pyridine ring.

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
Compound Name 5-Ethylpyridine-3-sulfonic acid
CAS Registry Number 801144-33-2[]
Molecular Formula C₇H₉NO₃S[4]
Molecular Weight 187.216 g/mol [4]
SMILES String CCC1=CC(=CN=C1)S(=O)(=O)O[4]
Appearance Off-white to pale yellow crystalline solid
Solubility Profile Soluble in H₂O and DMSO; slightly soluble in cold ethanol
Storage Conditions Store at room temperature in a desiccated environment

Synthetic Methodologies: A Self-Validating Workflow

Synthesizing functionalized pyridine sulfonic acids requires overcoming the inherent deactivation of the pyridine ring toward electrophilic aromatic substitution (EAS). The following protocols establish a self-validating system for the synthesis and subsequent functionalization of 5-ethylpyridine-3-sulfonic acid.

Protocol A: Direct Oleum Sulfonation of 3-Ethylpyridine
  • Mechanistic Causality: The pyridine nitrogen strongly withdraws electron density, making standard sulfonation conditions ineffective. Utilizing fuming sulfuric acid (oleum) provides a highly concentrated source of the SO₃ electrophile. The critical addition of Mercury(II) sulfate (HgSO₄) acts as a directing catalyst; it coordinates with the pyridine nitrogen, sterically and electronically directing the incoming sulfonyl group to the meta (C3) position[5].

Step-by-Step Methodology:

  • Preparation: Purge a specialized high-temperature, acid-resistant reaction vessel with inert nitrogen gas to prevent atmospheric moisture interference.

  • Reagent Loading: Carefully charge the vessel with fuming sulfuric acid (Oleum, 20% SO₃).

  • Addition: Under vigorous mechanical stirring, add 3-ethylpyridine (1.0 equiv) dropwise. Maintain the internal temperature below 40°C using an external ice bath to prevent uncontrolled exotherms[5].

  • Catalysis: Introduce a catalytic amount of Mercury(II) sulfate (HgSO₄) (0.05 equiv).

  • Heating: Gradually ramp the reaction temperature to 230–240°C and maintain reflux for 13–14 hours[5].

  • Precipitation: Cool the mixture to ambient temperature. Carefully pour the highly acidic mixture into cold ethanol (0–5°C) under rapid stirring to precipitate the product.

  • In-Process Validation (Self-Validation): Take a 10 µL aliquot of the precipitate dissolved in water. Analyze via LC-MS. The disappearance of the starting material (m/z 107.1) and the dominant appearance of the product mass (m/z 187.2) validates the completion of the EAS reaction.

  • Isolation: Filter the precipitate, wash sequentially with cold ethanol, and dry under high vacuum to yield 5-ethylpyridine-3-sulfonic acid.

Protocol B: Chlorosulfonation for Sulfonamide Library Generation
  • Mechanistic Causality: Free sulfonic acids are generally unreactive toward nucleophilic amine coupling. Converting the sulfonic acid to a sulfonyl chloride creates a highly electrophilic sulfur center, enabling rapid, high-yielding synthesis of pyridosulfonamide APIs[3]. Phosphorus pentachloride (PCl₅) drives the chlorination, while POCl₃ acts as a solvent and reaction promoter.

Step-by-Step Methodology:

  • Activation: In a dry flask, thoroughly mix 5-ethylpyridine-3-sulfonic acid (1.0 equiv) with PCl₅ (2.0 equiv).

  • Solvation: Add a catalytic volume of phosphorus oxychloride (POCl₃) to initiate the halogenation[3].

  • Reflux: Heat the mixture to 130°C for 5 hours under a nitrogen atmosphere[3].

  • Quenching: Cool to room temperature and carefully pour the mixture onto crushed ice to quench unreacted PCl₅/POCl₃.

  • Extraction: Extract the aqueous layer three times with dichloromethane (DCM).

  • In-Process Validation (Self-Validation): Perform TLC (Hexane:EtOAc 7:3). The sulfonyl chloride will run significantly higher (less polar) than the baseline-stuck sulfonic acid. Derivatize a small aliquot with butylamine and check LC-MS to confirm the formation of the active sulfonyl chloride intermediate.

  • Purification: Wash the combined organic layers with saturated aqueous NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 5-ethylpyridine-3-sulfonyl chloride, ready for immediate amine coupling.

Synthesis A 3-Ethylpyridine B Oleum (20% SO3) HgSO4 Catalyst 230-240°C, 14h A->B Electrophilic Aromatic Substitution C 5-Ethylpyridine-3-sulfonic acid (CAS: 801144-33-2) B->C Precipitation in cold ethanol D PCl5 / POCl3 130°C, 5h C->D Chlorination E 5-Ethylpyridine-3-sulfonyl chloride D->E Isolation F Amine Coupling (Library Generation) E->F Nucleophilic Substitution G Pyridosulfonamide APIs F->G Final Product

Synthetic pathway from 3-ethylpyridine to pyridosulfonamide API derivatives.

Pharmacological Applications & Bioisosterism

The integration of pyridine-3-sulfonic acid derivatives into drug discovery pipelines has yielded significant therapeutic breakthroughs, primarily driven by the moiety's ability to act as a bioisostere for nicotinic acid and its capacity to form robust target-enzyme interactions.

Modulation of Hepatic Cholesterol Synthesis

Pyridine-3-sulfonic acid and its alkylated derivatives (such as the 5-ethyl variant) function as orally active structural analogs of Nicotinic acid[6]. In in vivo models, these compounds have been shown to significantly reduce hepatic cholesterol synthesis[6]. Mechanistically, the sulfonic acid group mimics the carboxylic acid of niacin, allowing the molecule to bind to associated hepatic receptors without interfering with the standard metabolism of nicotinamide to coenzyme I/II[6].

N-Myristoyltransferase (NMT) Inhibition

In the realm of antiparasitic drug discovery, substituted pyridine-3-sulfonamides have been identified as highly potent, orally active inhibitors of Trypanosomal N-Myristoyltransferase (NMT)[2]. The pyridosulfonamide core acts as a critical hinge-binding motif within the NMT active site. The addition of alkyl groups (such as the ethyl group at C5) can be utilized to probe the hydrophobic pockets of the enzyme, optimizing the binding affinity and enhancing the trypanocidal activity of the resulting drug candidates[2].

Mechanism A Pyridine-3-sulfonic acid Derivatives B Hepatic Cholesterol Synthesis Pathway A->B Structural analog of Nicotinic Acid D N-Myristoyltransferase (NMT) Enzyme A->D Allosteric/Active Site Binding C Reduction in Hepatic Cholesterol B->C Downregulation E Inhibition of Trypanosomal Growth D->E Trypanocidal Activity

Pharmacological mechanisms of pyridine-3-sulfonic acid derivatives in biological systems.

References

  • Title: CAS 801144-33-2 5-Ethylpyridine-3-sulfonic acid - BOC Sciences | Source: bocsci.
  • Title: Discovery of a Novel Class of Orally Active Trypanocidal N-Myristoyltransferase Inhibitors | Source: nih.
  • Title: SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS | Source: rasayanjournal.co.
  • Title: Pyridine-3-sulfonic acid (Pyridine-3-sulphonic acid) | Cholesterol Synthesis Inhibitor | Source: medchemexpress.
  • Title: A Comparative Guide to Pyridine Sulfonation Methods for Researchers | Source: benchchem.

Sources

Exploratory

Technical Monograph: 5-Ethylpyridine-3-sulfonic Acid

CAS Number: 801144-33-2 Document Type: Technical Reference & Synthesis Guide Version: 2.0 (Scientific Release) Executive Summary & Chemical Identity 5-Ethylpyridine-3-sulfonic acid is a specialized heterocyclic building...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 801144-33-2 Document Type: Technical Reference & Synthesis Guide Version: 2.0 (Scientific Release)

Executive Summary & Chemical Identity

5-Ethylpyridine-3-sulfonic acid is a specialized heterocyclic building block belonging to the class of 3,5-disubstituted pyridines. Unlike the ubiquitous pyridine-3-sulfonic acid, the presence of the ethyl group at the 5-position introduces critical lipophilicity and steric bulk, making it a high-value scaffold in the design of kinase inhibitors and antitubercular agents where hydrophobic pocket occupancy is required.

This guide details the physicochemical profile, validated synthesis routes, and application logic for researchers integrating this moiety into drug discovery pipelines.

Physicochemical "Passport"
PropertySpecification
CAS Number 801144-33-2
IUPAC Name 5-Ethylpyridine-3-sulfonic acid
Molecular Formula C₇H₉NO₃S
Molecular Weight 187.22 g/mol
Physical State White to off-white crystalline powder
Solubility Soluble in aqueous alkali (NaOH, KOH); Sparingly soluble in cold water; Insoluble in non-polar organics (Hexane, Et₂O)
Acidity (pKa) ~3.2 (Sulfonic acid), ~5.2 (Pyridine N) [Predicted]
Isoelectric Point pH ~3.5–4.0 (Zwitterionic form dominates)

Synthetic Architecture & Manufacturing

The synthesis of 5-ethylpyridine-3-sulfonic acid challenges the chemist due to the electronic deactivation of the pyridine ring. The nitrogen atom, upon protonation in acidic media, renders the ring electron-deficient, necessitating harsh conditions for Electrophilic Aromatic Substitution (S_EAr).

Validated Synthesis Protocol: Sulfonation of 3-Ethylpyridine

Mechanism: High-temperature sulfonation using Oleum (fuming sulfuric acid) with a mercuric catalyst (or modern non-mercury alternatives like vanadium) to direct the sulfonyl group to the meta position relative to the nitrogen.

Retrosynthetic Logic: The 3-ethyl group activates the ortho and para positions relative to itself. However, the protonated nitrogen directs meta. The 5-position is meta to the nitrogen and meta to the ethyl group. While sterically accessible, the thermodynamics favor the 3,5-substitution pattern under forcing conditions.

Experimental Workflow (Step-by-Step)
  • Reagent Setup: Charge a Hastelloy autoclave or high-pressure glass reactor with 3-Ethylpyridine (1.0 eq) .

  • Acid Addition: Slowly add Oleum (20% SO₃, 3.0 eq) dropwise at 0°C. Caution: Highly Exothermic.

  • Catalysis: Add HgSO₄ (1% mol) (Classical) or V₂O₅ (Modern Green Alternative).

  • Reaction: Heat the sealed vessel to 220–230°C for 12–16 hours.

    • Why: Pyridine sulfonation requires overcoming the high activation energy of the deactivated pyridinium cation.

  • Quench: Cool to 25°C. Pour reaction mass onto crushed ice (5x volume).

  • Isolation (The "Isoelectric" Trick):

    • The product exists as a zwitterion.

    • Neutralize the acidic solution with Ca(OH)₂ or Ba(OH)₂ to remove excess sulfate as insoluble gypsum/barium sulfate. Filter.

    • Concentrate the filtrate.

    • Adjust pH to ~3.5 (Isoelectric point) using HCl. The product precipitates.[1]

  • Purification: Recrystallize from water/ethanol (90:10).

Visualization of Synthesis Pathway

The following diagram illustrates the transformation and workup logic.

SynthesisWorkflow Start 3-Ethylpyridine (Precursor) Reagents Oleum (20% SO3) Catalyst (HgSO4/V2O5) 230°C, 16h Start->Reagents Charge Intermediate Reaction Mass (Acidic Solution) Reagents->Intermediate Sulfonation Workup Quench on Ice Neutralize w/ Ca(OH)2 Intermediate->Workup Sulfate Removal Isolation pH Adjustment (3.5) Crystallization Workup->Isolation Filtrate Proc. Product 5-Ethylpyridine-3-sulfonic acid (CAS 801144-33-2) Isolation->Product Yield ~60%

Caption: Figure 1. Industrial synthesis workflow for 5-ethylpyridine-3-sulfonic acid via high-temperature sulfonation.

Analytical Validation (QC Standards)

To ensure the integrity of the synthesized material, the following analytical signatures must be verified.

Proton NMR (¹H-NMR, D₂O/NaOD)

The spectrum should display specific splitting patterns confirming the 3,5-substitution.

  • δ 1.25 (t, 3H): Methyl protons of the ethyl group.

  • δ 2.75 (q, 2H): Methylene protons of the ethyl group.

  • δ 8.10 (s, 1H): H4 proton (between Ethyl and Sulfonic acid).

  • δ 8.55 (s, 1H): H6 proton (adjacent to N, near Ethyl).

  • δ 8.80 (s, 1H): H2 proton (adjacent to N, near Sulfonic acid).

    • Note: Shifts may vary based on pH due to zwitterionic nature.

Mass Spectrometry (LC-MS)
  • Ionization: ESI (Positive Mode)

  • Observed Mass: [M+H]⁺ = 188.22 m/z.

  • Fragmentation: Loss of -SO₂ (64 Da) is a common daughter ion pattern.

Applications in Drug Discovery

This molecule is not merely an intermediate; it is a "privileged structure" modifier.

Sulfonamide Scaffold Synthesis

The primary utility is the conversion to 5-ethylpyridine-3-sulfonyl chloride (via SOCl₂/DMF), which reacts with amines to form sulfonamides.

  • Therapeutic Area: Kinase inhibitors (e.g., PI3K, mTOR pathways) often utilize pyridine sulfonamides to form hydrogen bonds with the hinge region of the kinase ATP-binding site.

  • Mechanism: The ethyl group fills hydrophobic pockets (e.g., the "gatekeeper" region), improving potency compared to the methyl analog.

Antitubercular Agents

Research indicates that 3,5-disubstituted pyridines inhibit DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase), a critical enzyme in Mycobacterium tuberculosis cell wall synthesis.[2] The sulfonic acid moiety can be bioisosterically replaced or used as a polar handle to improve solubility of lipophilic inhibitors.

Strategic Pathway Diagram

ApplicationLogic Core 5-Ethylpyridine-3-sulfonic acid Chloride Sulfonyl Chloride (via SOCl2) Core->Chloride Fluoride Sulfonyl Fluoride (SuFEx Chemistry) Core->Fluoride Kinase Kinase Inhibitors (Hinge Binders) Chloride->Kinase + Amines TB Antituberculars (DprE1 Inhibitors) Chloride->TB Scaffold Opt. Agro Agrochemicals (Sulfonylurea Herbicides) Chloride->Agro + Ureas

Caption: Figure 2. Downstream chemical utility and therapeutic applications of the 5-ethylpyridine-3-sulfonic acid scaffold.

Safety & Handling (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Protocol:

    • Hygroscopic Nature: Store under inert atmosphere (Argon/Nitrogen) to prevent clumping and hydration.

    • Zwitterionic Behavior: Inhalation of dust can be severely irritating to mucous membranes due to local pH changes. Use a P95 respirator.

References

  • Molaid Chemicals. (2024). 5-Ethylpyridine-3-sulfonic acid - CAS 801144-33-2 Physicochemical Properties. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis.[2] PubMed Central. Retrieved from [Link]

  • Google Patents. (1966). US3267109A - Method for the preparation of 3,5-pyridinedisulfonic acid (Analogous Chemistry).

Sources

Foundational

An In-depth Technical Guide to the Molecular Structure and Properties of 5-Ethylpyridine-3-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of 5-Ethylpyridine-3-sulfonic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 5-Ethylpyridine-3-sulfonic acid, a heterocyclic organic compound of interest in medicinal chemistry and materials science. While direct experimental data for this specific molecule is limited, this document synthesizes information from closely related analogues and established chemical principles to present a detailed analysis of its molecular structure, predicted spectroscopic characteristics, and a plausible, robust synthetic methodology. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of substituted pyridine sulfonic acids.

Introduction: The Significance of Substituted Pyridine Sulfonic Acids

Pyridine and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials. The introduction of a sulfonic acid group (–SO₃H) can dramatically alter the physicochemical properties of a parent molecule, most notably by imparting aqueous solubility and providing a strongly acidic, chemically stable functional group. This modification is a key strategy in drug development for improving pharmacokinetic profiles and in materials science for creating novel polymers and catalysts.

5-Ethylpyridine-3-sulfonic acid (CAS No. 801144-33-2; Molecular Formula: C₇H₉NO₃S) combines the features of the pyridine ring, an ethyl substituent that can influence lipophilicity and steric interactions, and a sulfonic acid group at the 3-position.[1] Understanding the interplay of these structural components is crucial for its potential applications. This guide will delve into the molecular architecture of 5-Ethylpyridine-3-sulfonic acid, propose a detailed synthetic protocol, and predict its key analytical signatures.

Molecular Structure and Physicochemical Properties

The molecular structure of 5-Ethylpyridine-3-sulfonic acid is characterized by a pyridine ring substituted at the 5-position with an ethyl group and at the 3-position with a sulfonic acid group. The presence of the electron-withdrawing sulfonic acid group and the electron-donating (by hyperconjugation) ethyl group influences the electron density distribution within the aromatic ring, which in turn affects its reactivity and spectroscopic properties.

Predicted Physicochemical Properties
PropertyPredicted Value/InformationSource/Basis for Prediction
CAS Number 801144-33-2Chemical Supplier Data[1]
Molecular Formula C₇H₉NO₃SChemical Supplier Data[1]
Molecular Weight 187.22 g/mol Calculated from Molecular Formula[1]
Physical Form Likely a white to off-white crystalline solidAnalogy with Pyridine-3-sulfonic acid[2]
Solubility Expected to be soluble in water and polar protic solvents; insoluble in nonpolar organic solvents.General property of sulfonic acids.
Acidity (pKa) The sulfonic acid group is strongly acidic.General knowledge of sulfonic acids.

Proposed Synthesis of 5-Ethylpyridine-3-sulfonic Acid: An Experimental Workflow

A direct, peer-reviewed synthesis of 5-Ethylpyridine-3-sulfonic acid has not been prominently reported. However, a robust synthetic route can be designed based on the established methods of aromatic sulfonation, particularly for pyridine derivatives. The most plausible approach involves the direct sulfonation of 3-ethylpyridine.

Diagram of the Proposed Synthetic Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A 3-Ethylpyridine C Sulfonation (Electrophilic Aromatic Substitution) A->C Substrate B Oleum (H₂SO₄ + SO₃) B->C Reagent D Quenching (e.g., with ice) C->D Crude Product E Neutralization & Precipitation D->E F Recrystallization E->F G 5-Ethylpyridine-3-sulfonic acid F->G Purified Product

Caption: Proposed workflow for the synthesis of 5-Ethylpyridine-3-sulfonic acid.

Step-by-Step Experimental Protocol

Causality Behind Experimental Choices: The pyridine ring is an electron-deficient aromatic system, making electrophilic substitution more challenging than for benzene. Therefore, a strong sulfonating agent like oleum (fuming sulfuric acid) is necessary to drive the reaction. The reaction temperature is a critical parameter; it needs to be high enough to overcome the activation energy but controlled to prevent charring and unwanted side reactions.

  • Reaction Setup:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube, place 3-ethylpyridine (1.0 equivalent).

    • Cool the flask in an ice-water bath.

  • Sulfonation:

    • Slowly add oleum (e.g., 20% SO₃, 3-4 equivalents) to the stirred 3-ethylpyridine via the dropping funnel. Maintain the temperature below 10 °C during the addition. The use of a strong sulfonating agent is crucial for the electrophilic substitution on the deactivated pyridine ring.

    • After the addition is complete, slowly and carefully heat the reaction mixture to 120-140 °C. The elevated temperature is required to overcome the energy barrier for the sulfonation of the pyridine ring.

    • Maintain the reaction at this temperature for 12-24 hours, monitoring the progress by a suitable method (e.g., TLC of a quenched aliquot).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This step quenches the reaction and dilutes the strong acid.

    • Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate or another suitable base until the pH is in the range of 3-4. The product is expected to be less soluble at its isoelectric point.

    • Cool the mixture in an ice bath to promote precipitation of the product.

    • Collect the crude product by vacuum filtration and wash it with a small amount of cold water.

  • Purification:

    • Recrystallize the crude solid from hot water or a water-ethanol mixture to obtain the purified 5-Ethylpyridine-3-sulfonic acid. The choice of recrystallization solvent is based on the high polarity of the product.

Spectroscopic Characterization: Predicted Analytical Signatures

The structural elucidation of 5-Ethylpyridine-3-sulfonic acid would rely on a combination of spectroscopic techniques. The following are predicted spectra based on the analysis of closely related compounds, primarily pyridine-3-sulfonic acid.[3][4]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the aromatic ring, the ethyl group, and the sulfonic acid group.

Wavenumber (cm⁻¹)Predicted AssignmentBasis for Prediction
~3100-3000Aromatic C-H stretchingGeneral for aromatic compounds.[5]
~2975-2850Aliphatic C-H stretching (ethyl group)General for alkyl groups.[5]
~1600-1450Aromatic C=C and C=N ring stretchingCharacteristic of the pyridine ring.[3]
~1250-1150Asymmetric SO₂ stretchingCharacteristic of sulfonic acids.[3][6]
~1080-1030Symmetric SO₂ stretchingCharacteristic of sulfonic acids.[3][6]
~750-700C-S stretchingObserved in pyridine-3-sulfonic acid.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide key information about the substitution pattern on the pyridine ring. Chemical shifts are predicted relative to TMS.

Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted AssignmentRationale
~8.8-9.0Singlet (or narrow triplet)1HH-2Deshielded by the adjacent nitrogen and the sulfonic acid group.
~8.6-8.8Doublet1HH-6Deshielded by the adjacent nitrogen.
~7.8-8.0Doublet of doublets1HH-4Influenced by adjacent sulfonic acid and ethyl groups.
~2.7-2.9Quartet2H-CH₂- (ethyl)Typical chemical shift for a methylene group adjacent to an aromatic ring.
~1.2-1.4Triplet3H-CH₃ (ethyl)Typical chemical shift for a methyl group in an ethyl substituent.

¹³C NMR: The carbon NMR will complement the proton data and confirm the carbon framework.

Chemical Shift (δ, ppm)Predicted AssignmentRationale
~150-155C-2Adjacent to nitrogen.
~148-152C-6Adjacent to nitrogen.
~140-145C-3Carbon bearing the sulfonic acid group.
~138-142C-5Carbon bearing the ethyl group.
~125-130C-4Aromatic CH.
~25-30-CH₂- (ethyl)Aliphatic methylene carbon.
~14-18-CH₃ (ethyl)Aliphatic methyl carbon.
Mass Spectrometry (MS)

Electrospray ionization (ESI) would be the most suitable method for analyzing this polar and non-volatile compound.

  • ESI-Negative Mode: The most intense ion is expected to be the deprotonated molecule [M-H]⁻ at m/z 186.2.

  • ESI-Positive Mode: The protonated molecule [M+H]⁺ at m/z 188.2 may also be observed.

  • Fragmentation: Fragmentation in MS/MS experiments would likely involve the loss of SO₃ (80 Da) from the parent ion.

Potential Applications and Future Research Directions

Given the properties of related compounds, 5-Ethylpyridine-3-sulfonic acid could find applications in several areas:

  • Pharmaceutical Intermediates: As a building block for the synthesis of more complex drug candidates, where the sulfonic acid group can enhance solubility and the ethylpyridine core can be further functionalized.

  • Ligands in Coordination Chemistry: The pyridine nitrogen and the sulfonate group can act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) or catalysts.

  • Materials Science: It could be used as a monomer or an additive in the synthesis of specialty polymers with enhanced thermal stability or conductivity.

Future research should focus on the experimental validation of the proposed synthetic route and a thorough characterization of the compound's spectroscopic and physicochemical properties. Investigating its biological activity and its potential as a ligand in catalysis would also be valuable avenues for exploration.

Conclusion

5-Ethylpyridine-3-sulfonic acid represents an interesting, yet underexplored, chemical entity. This technical guide has provided a comprehensive, albeit predictive, overview of its molecular structure, properties, and a plausible synthetic pathway. By leveraging data from analogous compounds and fundamental chemical principles, this document serves as a valuable starting point for researchers aiming to synthesize, characterize, and utilize this compound in their scientific endeavors. The detailed experimental workflow and predicted spectroscopic data offer a solid foundation for future experimental work in this area.

References

  • 5-Ethylpyridine-3-sulfonic acid - CAS No. 801144-33-2. Moshang Chemical. [Link]

  • Varghese, H. T., Panicker, C. Y., Anto, P. L., & Philip, D. (2007). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry, 19(4), 2627–2632. [Link]

  • 3-Ethylpyridine | Properties, Uses, Safety, MSDS & Supplier Information. Pipzine Chemicals. [Link]

  • Varghese, H. T., Panicker, C. Y., & Philip, D. (2005). FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid. Journal of Molecular Structure, 753(1-3), 21-25. [Link]

  • PubChem. 3-Pyridinesulfonic acid. National Center for Biotechnology Information. [Link]

  • Table of Characteristic IR Absorptions. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Characteristics and Synthetic Utility of 5-Ethylpyridine-3-sulfonic Acid

Executive Summary In modern drug discovery and advanced materials science, heteroaromatic sulfonic acids serve as indispensable bifunctional building blocks. 5-Ethylpyridine-3-sulfonic acid (5-EPSA) is a highly versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and advanced materials science, heteroaromatic sulfonic acids serve as indispensable bifunctional building blocks. 5-Ethylpyridine-3-sulfonic acid (5-EPSA) is a highly versatile, yet underexplored, intermediate. Featuring both a basic pyridine nitrogen and a strongly acidic sulfonate group, this molecule presents unique physicochemical behaviors that dictate its handling, reactivity, and analytical characterization.

This whitepaper provides a comprehensive evaluation of 5-EPSA, detailing its structural properties, zwitterionic thermodynamics, and field-proven methodologies for its conversion into high-value sulfonamide libraries. Furthermore, 5-EPSA derivatives have demonstrated utility in specialized industrial applications, including formulations for nickel-free environmentally friendly sealing agents for aluminum alloys[1].

Physicochemical Profiling and Electronic Structure

To successfully manipulate 5-EPSA in the laboratory, one must first understand its fundamental physical chemistry. The data summarized below is synthesized from structural analogs and established chemical principles.

Core Chemical Properties

Table 1: Physicochemical Profile of 5-Ethylpyridine-3-sulfonic acid

PropertyValue / Description
CAS Registry Number 801144-33-2[]
Molecular Formula C₇H₉NO₃S[3]
Molecular Weight 187.22 g/mol [3]
Physical State White to off-white crystalline solid[4]
Melting Point >250 °C (Decomposition)[4]
Solubility Profile Soluble in H₂O; Insoluble in non-polar organics (Et₂O, Hexane)[4]
Predicted pKa (Sulfonic Acid) ~ -2.0 (Highly Acidic)[4]
Predicted pKa (Pyridine NH⁺) ~ 3.5 (Moderately Basic)
Zwitterionic Thermodynamics

Like its unsubstituted parent analog, 3-pyridinesulfonic acid, 5-EPSA exists almost exclusively as a zwitterion (inner salt) in both the solid crystalline state and in aqueous solutions[5]. The strongly acidic sulfonic acid group spontaneously donates its proton to the basic pyridine nitrogen.

Causality in Physical Properties:

  • High Melting Point: The zwitterionic nature results in a robust, ionic crystal lattice. Intermolecular electrostatic interactions between the pyridinium cation and the sulfonate anion require immense thermal energy to disrupt, leading to decomposition before true melting occurs[4].

  • Solubility: The charged nature of the molecule renders it highly soluble in polar protic solvents (water, methanol) but completely insoluble in aprotic, non-polar solvents (dichloromethane, toluene)[4].

The ethyl group at the C5 position introduces a mild inductive (+I) effect. This subtly enriches the electron density of the pyridine ring, marginally raising the pKa of the pyridinium nitrogen compared to unsubstituted pyridine-3-sulfonic acid[6].

G A Neutral 5-EPSA (Uncharged) B Zwitterionic 5-EPSA (Pyridinium Cation & Sulfonate Anion) A->B Aqueous Media Proton Transfer B->A Non-polar Media (Rare)

Figure 1: Tautomeric equilibrium of 5-EPSA demonstrating its predominant zwitterionic state.

Synthetic Utility: The Sulfonamide Workflow

In medicinal chemistry, the primary application of 5-EPSA is its conversion into 5-ethylpyridine-3-sulfonyl chloride , a highly reactive electrophile. This intermediate is subsequently coupled with various amines to generate sulfonamide libraries—a critical pharmacophore in antibacterial, diuretic, and anti-inflammatory drug development.

G A 5-Ethylpyridine-3-sulfonic acid (Solid Zwitterion) B Chlorination (SOCl2, cat. DMF, 80°C) A->B C 5-Ethylpyridine-3-sulfonyl chloride (Reactive Electrophile) B->C D Amine Coupling (R-NH2, DIPEA, DCM, 0°C) C->D E Sulfonamide Derivatives (Target Library) D->E

Figure 2: Standard synthetic workflow for converting 5-EPSA into sulfonamide drug candidates.

Experimental Methodologies

The following protocols are designed with built-in self-validating mechanisms to ensure reaction integrity, addressing common pitfalls encountered when handling zwitterionic heteroaromatics.

Protocol 1: Synthesis of 5-Ethylpyridine-3-sulfonyl Chloride

Objective: Convert the inert zwitterion into a reactive electrophile.

  • Setup: Charge a dry, round-bottom flask with 5-EPSA (1.0 eq) under an inert nitrogen atmosphere.

  • Reagent Addition: Add neat Thionyl Chloride (SOCl₂, 10.0 eq). The starting material will remain suspended, as the zwitterion is insoluble in SOCl₂.

  • Catalysis (Critical Step): Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF) (0.1 eq).

    • Causality: DMF reacts with SOCl₂ to generate the Vilsmeier-Haack reagent (a chloroiminium ion). This highly electrophilic species attacks the sulfonate oxygen, drastically lowering the activation energy for the substitution of the hydroxyl group with chloride. Without DMF, this reaction will stall.

  • Reflux: Heat the mixture to 80 °C for 4 hours. As the polar zwitterion converts into the non-polar sulfonyl chloride, the suspension will gradually become a homogeneous, pale-yellow solution.

  • Self-Validating Analytical Check:

    • The Problem: Direct LC-MS analysis of sulfonyl chlorides is notoriously unreliable due to rapid hydrolysis in the aqueous mobile phase (reverting to the starting sulfonic acid), leading to false negatives.

    • The Solution: Withdraw a 10 µL aliquot of the reaction mixture and quench it into 1 mL of anhydrous methanol containing 10 µL of Triethylamine (TEA). Analyze this quenched sample via LC-MS. The detection of the methyl sulfonate ester (m/z 202.05 [M+H]⁺) serves as indirect, definitive proof that the sulfonyl chloride was successfully generated.

  • Workup: Remove excess SOCl₂ under reduced pressure. Chase the residue twice with anhydrous toluene to azeotropically remove trace SOCl₂ and HCl. Use the crude material immediately in Protocol 2.

Protocol 2: Amine Coupling (Sulfonamide Generation)

Objective: Couple the sulfonyl chloride with an amine nucleophile.

  • Solvation: Dissolve the crude 5-ethylpyridine-3-sulfonyl chloride in anhydrous Dichloromethane (DCM) and cool to 0 °C in an ice bath.

  • Nucleophilic Addition: Slowly add the target primary or secondary amine (1.1 eq), followed immediately by N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

    • Causality: The reaction generates one equivalent of HCl. If left unneutralized, HCl will protonate the remaining amine nucleophile, rendering it inactive and stalling the reaction at 50% conversion. DIPEA acts as a non-nucleophilic acid scavenger, driving the reaction to completion.

  • Completion: Allow the reaction to warm to room temperature over 2 hours. Monitor completion via TLC (Ethyl Acetate/Hexane).

  • Purification: Wash the organic layer with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography.

References

  • Molaid. "5-Ethylpyridine-3-sulfonic acid - CAS号801144-33-2". Retrieved from:[Link]

  • Concordia University Research Repository. "Zwitterionic nature of pyridine-3-sulfonic acid derivatives". Retrieved from: [Link]

  • ResearchGate. "Vibrational spectroscopic studies and ab initio calculations of pyridine-3-sulfonic acid". Retrieved from: [Link]

  • Google Patents. "CN105088311A - 一种铝合金无镍环保封孔剂 (Aluminum alloy nickel-free environmentally friendly sealing agent)".

Sources

Foundational

Spectral Characterization of 5-Ethylpyridine-3-sulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the expected spectral data...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the expected spectral data for 5-Ethylpyridine-3-sulfonic acid, a molecule of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of spectroscopic analysis and data from analogous structures to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and characterization of this and related pyridine-sulfonic acid derivatives. We will delve into the theoretical underpinnings of each spectroscopic technique, propose robust experimental protocols for data acquisition, and offer detailed interpretations of the anticipated spectral features.

Introduction: The Significance of 5-Ethylpyridine-3-sulfonic Acid

Pyridine-sulfonic acid derivatives are a class of compounds with diverse applications, ranging from their use as antimicrobial agents to their role as building blocks in the synthesis of novel pharmaceuticals and functional materials. The introduction of an ethyl group at the 5-position of the pyridine ring in 5-Ethylpyridine-3-sulfonic acid can significantly influence its physicochemical properties, such as solubility, lipophilicity, and biological activity. Accurate and unambiguous characterization of this molecule is therefore paramount for its successful application in research and development.

This guide will provide a detailed roadmap for the spectral analysis of 5-Ethylpyridine-3-sulfonic acid, focusing on the three most common and powerful techniques for structural elucidation: NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for determining the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, we can construct a detailed picture of the 5-Ethylpyridine-3-sulfonic acid structure.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 5-Ethylpyridine-3-sulfonic acid in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) would exhibit distinct signals for the protons of the ethyl group and the pyridine ring.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2 (Pyridine)~8.8 - 9.0Singlet (s)-1H
H-4 (Pyridine)~8.4 - 8.6Singlet (s)-1H
H-6 (Pyridine)~8.6 - 8.8Singlet (s)-1H
-CH₂- (Ethyl)~2.8 - 3.0Quartet (q)~7.52H
-CH₃ (Ethyl)~1.2 - 1.4Triplet (t)~7.53H
-SO₃H~10 - 12 (broad)Singlet (s)-1H

Expert Interpretation:

  • The downfield chemical shifts of the pyridine protons (H-2, H-4, and H-6) are a direct consequence of the electron-withdrawing nature of the nitrogen atom and the sulfonic acid group.

  • The ethyl group protons will exhibit a classic quartet-triplet pattern due to spin-spin coupling between the methylene (-CH₂-) and methyl (-CH₃) protons. The chemical shift of the methylene protons is influenced by the aromatic ring.

  • The sulfonic acid proton is expected to be a broad singlet at a very downfield chemical shift and may exchange with residual water in the solvent, potentially leading to its disappearance or broadening.

  • The predicted chemical shifts are based on data from similar pyridine derivatives, such as 5-Ethyl-2-methyl pyridine.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
C-2 (Pyridine)~148 - 152
C-3 (Pyridine)~138 - 142
C-4 (Pyridine)~125 - 129
C-5 (Pyridine)~140 - 144
C-6 (Pyridine)~150 - 154
-CH₂- (Ethyl)~25 - 29
-CH₃ (Ethyl)~13 - 17

Expert Interpretation:

  • The pyridine ring carbons exhibit chemical shifts in the aromatic region, with the carbons directly attached to the nitrogen (C-2 and C-6) and the sulfonic acid group (C-3) being the most downfield.

  • The aliphatic carbons of the ethyl group will appear at much higher field (lower ppm values).

  • These predictions are informed by general principles of ¹³C NMR spectroscopy and data for substituted pyridines.[1]

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 5-Ethylpyridine-3-sulfonic acid.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ will allow for the observation of the acidic proton, while D₂O will cause it to exchange.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for accurate chemical shift referencing.[2]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to a series of singlets.

    • Set the spectral width to cover the expected range (e.g., 0-180 ppm).

    • A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the internal standard.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Visualization of NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in Deuterated Solvent add_std Add Internal Standard dissolve->add_std tune_lock_shim Tune, Lock, Shim add_std->tune_lock_shim acquire_1H Acquire ¹H Spectrum tune_lock_shim->acquire_1H acquire_13C Acquire ¹³C Spectrum acquire_1H->acquire_13C ft_phase_cal FT, Phase, Calibrate acquire_13C->ft_phase_cal integrate Integrate ¹H Signals ft_phase_cal->integrate assign Assign Signals integrate->assign

Caption: Workflow for NMR analysis of 5-Ethylpyridine-3-sulfonic acid.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.

Predicted IR Absorption Bands

The IR spectrum of 5-Ethylpyridine-3-sulfonic acid is expected to show characteristic absorption bands for the sulfonic acid group, the aromatic pyridine ring, and the aliphatic ethyl group.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (Sulfonic Acid)3000 - 2500 (very broad)Strong
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch2980 - 2850Medium
C=C and C=N Ring Stretch1600 - 1450Medium to Strong
S=O Asymmetric Stretch1250 - 1150Strong
S=O Symmetric Stretch1080 - 1030Strong
S-O Stretch~1035Strong
C-H Bending (Pyridine Ring)900 - 650Medium to Strong

Expert Interpretation:

  • The most prominent feature will likely be the very broad O-H stretching band of the sulfonic acid group, which often overlaps with the C-H stretching region.

  • The asymmetric and symmetric S=O stretching vibrations are characteristic of the sulfonyl group and appear as strong bands in the fingerprint region.

  • The aromatic C-H and ring stretching vibrations confirm the presence of the pyridine moiety. The pattern of C-H bending bands in the lower frequency region can sometimes provide information about the substitution pattern of the ring.

  • The aliphatic C-H stretching bands just below 3000 cm⁻¹ are indicative of the ethyl group.

  • These predictions are based on well-established correlation tables and published data for pyridine-3-sulfonic acid.[1][3][4]

Experimental Protocol for IR Data Acquisition

Step-by-Step Methodology:

  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is highly recommended due to its minimal sample preparation requirements.

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid 5-Ethylpyridine-3-sulfonic acid onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty, clean ATR crystal. This is crucial to subtract the absorbance of the atmosphere (CO₂ and water vapor).

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000 to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Identify the major absorption bands and compare their positions and intensities to the predicted values and correlation tables to confirm the presence of the expected functional groups.

Visualization of IR Spectroscopy Principle

IR_Principle cluster_vibrations Molecular Vibrations IR_Source IR Source Sample Sample: 5-Ethylpyridine-3-sulfonic acid IR_Source->Sample Infrared Radiation Detector Detector Sample->Detector Transmitted/Reflected Radiation Stretching Stretching (S=O, C-H, O-H) Sample->Stretching Bending Bending (C-H) Sample->Bending Spectrum IR Spectrum Detector->Spectrum Signal Processing

Caption: Principle of IR spectroscopy for functional group identification.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation pattern.

Predicted Mass Spectral Data

The molecular weight of 5-Ethylpyridine-3-sulfonic acid (C₇H₉NO₃S) is 187.22 g/mol . In a typical mass spectrum, we would expect to observe the molecular ion and several characteristic fragment ions.

Ion Predicted m/z Identity
[M+H]⁺188.0Protonated Molecular Ion
[M]⁺˙187.0Molecular Ion (Radical Cation)
[M-SO₃]⁺ or [M-SO₃H]⁺˙107.0 or 106.0Loss of Sulfonic Acid Group
[M-CH₃]⁺172.0Loss of a Methyl Radical
[Pyridine-SO₃H]⁺˙159.0Loss of the Ethyl Group

Expert Interpretation:

  • Depending on the ionization technique used (e.g., Electrospray Ionization - ESI or Electron Impact - EI), either the protonated molecular ion [M+H]⁺ or the molecular ion radical cation [M]⁺˙ will be observed.

  • A common fragmentation pathway for sulfonic acids is the loss of the SO₃ or SO₃H group, which would result in a significant fragment ion.

  • Fragmentation of the ethyl group, such as the loss of a methyl radical, is also a plausible fragmentation pathway.

  • The relative abundance of these ions will depend on the ionization energy and the specific mass spectrometer used.

Experimental Protocol for Mass Spectrometry Data Acquisition

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of 5-Ethylpyridine-3-sulfonic acid in a suitable solvent, such as methanol or acetonitrile/water. The concentration should be in the range of 1-10 µg/mL.

    • For ESI, it may be beneficial to add a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to the solvent to promote ionization.

  • Data Acquisition (using ESI-MS):

    • Infuse the sample solution directly into the mass spectrometer's ion source at a constant flow rate using a syringe pump.

    • Optimize the ion source parameters, such as capillary voltage, nebulizing gas pressure, and drying gas temperature, to maximize the signal of the molecular ion.

    • Acquire the mass spectrum in the appropriate mass range (e.g., m/z 50-500).

    • To obtain fragmentation data, perform a tandem mass spectrometry (MS/MS) experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

  • Data Processing and Analysis:

    • Identify the molecular ion and determine the molecular weight of the compound.

    • Analyze the fragmentation pattern in the MS/MS spectrum to gain further structural information and confirm the identity of the compound.

Visualization of Mass Spectrometry Fragmentation

MS_Fragmentation Molecule 5-Ethylpyridine-3-sulfonic acid (MW = 187.22) MolecularIon [M+H]⁺ m/z = 188 Molecule->MolecularIon Ionization (ESI) Fragment1 Loss of SO₃ [M-SO₃+H]⁺ m/z = 108 MolecularIon->Fragment1 Fragmentation Fragment2 Loss of Ethyl [M-C₂H₅+H]⁺ m/z = 159 MolecularIon->Fragment2 Fragmentation

Caption: Predicted fragmentation pathway of 5-Ethylpyridine-3-sulfonic acid in ESI-MS.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, analysis of the key spectral data for 5-Ethylpyridine-3-sulfonic acid. By combining fundamental spectroscopic principles with data from closely related analogs, we have constructed a detailed and scientifically grounded interpretation of its expected NMR, IR, and Mass spectra. The experimental protocols outlined herein are designed to be robust and self-validating, providing a clear path for researchers to acquire high-quality data for this and similar molecules. As research into pyridine-sulfonic acid derivatives continues to expand, the principles and methodologies discussed in this guide will serve as a valuable resource for the unambiguous structural characterization that is fundamental to advancing the science in this field.

References

  • Varghese, T., et al. (2010). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry, 19, 2627-2632.
  • ResearchGate. (2006). FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64, 744-747.
  • Rasayan J. Chem. (Date not available).
  • RSC Publishing. (2025). Hydrogen bonding regulation-oriented design of pyridine sulfonate as a promising UV birefringent crystal characterized by enhanced structural anisotropy.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • 摩熵化学. (n.d.). 5-Ethylpyridine-3-sulfonic acid - CAS号801144-33-2. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for [Title of a relevant article, e.g.
  • PrepChem.com. (n.d.). Synthesis of pyridine-3-sulfonic acid. Retrieved from [Link]

  • Google Patents. (1988). Method for the preparation of pyridine-2,3-dicarboxylic acids.
  • ResearchGate. (n.d.). ¹H NMR spectrum for compound 3 in pyridine-d₅.
  • ChemBK. (2024). Pyridine-3-sulfonic acid for synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 3-Pyridinesulfonic acid. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Google Patents. (1992). Production of pyridine-3-sulfonic acid.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 5-Ethylpyridine-2,3-dicarboxylic acid.

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Exploratory

An In-depth Technical Guide to the Solubility of 5-Ethylpyridine-3-sulfonic Acid

This guide provides a comprehensive overview of the solubility characteristics of 5-Ethylpyridine-3-sulfonic acid. It is intended for researchers, scientists, and professionals in drug development who require a deep unde...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the solubility characteristics of 5-Ethylpyridine-3-sulfonic acid. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various solvent systems. This document moves beyond a simple data sheet to offer insights into the underlying physicochemical principles that govern its solubility, alongside practical, field-proven methodologies for its empirical determination.

Introduction to 5-Ethylpyridine-3-sulfonic Acid: A Molecule of Interest

5-Ethylpyridine-3-sulfonic acid, with the chemical formula C₇H₉NO₃S and a molecular weight of 187.22 g/mol , is a pyridine derivative of significant interest in various chemical and pharmaceutical research areas. Its structure, featuring a basic pyridine ring, an acidic sulfonic acid group, and a non-polar ethyl substituent, bestows upon it a unique combination of properties that dictate its behavior in solution. Understanding the solubility of this compound is paramount for a wide range of applications, including reaction chemistry, purification, formulation development, and analytical method development.

Key Physicochemical Properties:

  • CAS Number: 801144-33-2[1]

  • Molecular Formula: C₇H₉NO₃S[1]

  • Molecular Weight: 187.22 g/mol [1]

The Science of Solubility: A Theoretical Framework

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. For 5-Ethylpyridine-3-sulfonic acid, its solubility is a complex interplay of its polar and non-polar functionalities.

The sulfonic acid group (-SO₃H) is highly polar and capable of strong hydrogen bonding, both as a donor and an acceptor. This group is also strongly acidic, with related compounds like pyridine-2-sulfonic acid having a predicted pKa of -2.92, indicating that it will exist predominantly in its ionized sulfonate form (-SO₃⁻) in most solvents. This ionic character significantly enhances its affinity for polar solvents.

The pyridine ring, while aromatic, contains a nitrogen atom with a lone pair of electrons, contributing to the molecule's polarity and its ability to act as a hydrogen bond acceptor. The ethyl group (-CH₂CH₃), in contrast, is non-polar and contributes to the molecule's hydrophobic character.

A key descriptor of a molecule's lipophilicity is the partition coefficient, LogP. For 5-Ethylpyridine-3-sulfonic acid, a predicted LogP value of 0.4 suggests a relatively balanced hydrophilic-lipophilic character.

Predicted Solubility Profile of 5-Ethylpyridine-3-sulfonic Acid

Based on the structural features and the qualitative solubility data for the closely related pyridine-3-sulfonic acid, which is soluble in water and insoluble in less polar organic solvents, a predicted solubility profile for 5-Ethylpyridine-3-sulfonic acid can be extrapolated. The presence of the ethyl group may slightly increase its solubility in less polar solvents compared to its unsubstituted counterpart, but the dominant sulfonic acid group is expected to dictate its overall solubility.

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighThe sulfonic acid group can readily ionize and form strong hydrogen bonds with protic solvents.
Polar Aprotic DMSO, DMFModerate to HighThe high polarity and hydrogen bond accepting nature of these solvents can solvate the ionic sulfonate group and the pyridine nitrogen.
Intermediate Polarity Acetone, AcetonitrileLow to ModerateThese solvents are less effective at solvating the ionic sulfonate group compared to more polar solvents.
Non-Polar Toluene, Hexane, Diethyl EtherVery Low/InsolubleThe large difference in polarity between the highly polar solute and the non-polar solvent results in weak intermolecular interactions.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise quantitative solubility data, an empirical approach is necessary. The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound.

The Shake-Flask Method: A Step-by-Step Guide

This protocol outlines the necessary steps to accurately determine the solubility of 5-Ethylpyridine-3-sulfonic acid in a chosen solvent.

Materials and Equipment:

  • 5-Ethylpyridine-3-sulfonic acid (solid)

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

Protocol:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid 5-Ethylpyridine-3-sulfonic acid to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time required may vary depending on the compound and solvent.

  • Phase Separation:

    • After equilibration, remove the vial and let the undissolved solid settle.

    • Centrifuge the vial at a high speed to pellet the remaining solid.

    • Carefully withdraw the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of 5-Ethylpyridine-3-sulfonic acid of known concentrations in the same solvent.

    • Analyze the filtered saturated solution and the standard solutions using a validated HPLC method.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

    • Determine the concentration of 5-Ethylpyridine-3-sulfonic acid in the saturated solution by interpolating its peak area from the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep_solid Excess Solid mix Vial prep_solid->mix Add to prep_solvent Known Volume of Solvent prep_solvent->mix Add to shake Agitate at Constant Temp (24-48h) mix->shake centrifuge Centrifuge shake->centrifuge filter Filter Supernatant centrifuge->filter hplc HPLC Analysis filter->hplc quantify Quantify Concentration hplc->quantify calibration Calibration Curve calibration->quantify result result quantify->result Solubility Data

Caption: A schematic representation of the shake-flask method for determining the solubility of 5-Ethylpyridine-3-sulfonic acid.

Data Analysis and Interpretation: Making Sense of the Results

The quantitative solubility data obtained from the experimental protocol can be used to:

  • Validate the predicted solubility profile: Compare the experimental results with the theoretical predictions to refine the understanding of the compound's behavior.

  • Guide solvent selection: Choose appropriate solvents for synthesis, purification (e.g., recrystallization), and formulation.

  • Develop analytical methods: Select suitable diluents for sample preparation in techniques like HPLC and NMR.

  • Inform drug development: Understand the potential for aqueous solubility, which is a critical factor in bioavailability.

The Interplay of Solvent Properties and Solubility

The solubility of 5-Ethylpyridine-3-sulfonic acid is fundamentally linked to the properties of the solvent. A deeper understanding can be gained by considering the following solvent characteristics:

  • Polarity: As a polar compound, 5-Ethylpyridine-3-sulfonic acid will exhibit higher solubility in polar solvents.

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor and/or acceptor is crucial for solvating the sulfonic acid and pyridine moieties.

  • Dielectric Constant: Solvents with a high dielectric constant are more effective at stabilizing the ionized form of the sulfonic acid group, thereby promoting solubility.

The following diagram illustrates the conceptual relationship between these factors and the solubility of 5-Ethylpyridine-3-sulfonic acid.

solubility_factors cluster_solute Solute Properties cluster_solvent Solvent Properties solubility Solubility of 5-Ethylpyridine-3-sulfonic acid sulfonic_acid Sulfonic Acid Group (Polar, Acidic, H-bonding) sulfonic_acid->solubility Increases in polar solvents pyridine_ring Pyridine Ring (Polar, H-bond acceptor) pyridine_ring->solubility Increases in polar solvents ethyl_group Ethyl Group (Non-polar) ethyl_group->solubility Increases in non-polar solvents polarity Polarity polarity->solubility Major influence h_bonding Hydrogen Bonding Capacity h_bonding->solubility Significant influence dielectric Dielectric Constant dielectric->solubility Contributes to ion solvation

Caption: Key molecular and solvent properties influencing the solubility of 5-Ethylpyridine-3-sulfonic acid.

Conclusion: A Practical Guide for the Researcher

References

  • Molecules. 5-Ethylpyridine-3-sulfonic acid. [Link]

  • PubChem. Pyridine-2-sulfonic acid. [Link]

  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH. [Link]

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Foundational

Unlocking the Potential of 5-Ethylpyridine-3-sulfonic Acid: A Technical Guide for Innovative Research

Abstract This technical guide delves into the untapped research potential of 5-Ethylpyridine-3-sulfonic acid, a pyridine derivative with a unique combination of functional groups that suggests a breadth of applications a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide delves into the untapped research potential of 5-Ethylpyridine-3-sulfonic acid, a pyridine derivative with a unique combination of functional groups that suggests a breadth of applications across medicinal chemistry, materials science, and catalysis. While direct research on this specific molecule is nascent, this document provides a comprehensive, forward-looking analysis based on the well-established roles of its constituent moieties: the pyridine ring, the sulfonic acid group, and the ethyl substituent. By exploring analogous structures and foundational chemical principles, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental frameworks to pioneer investigations into this promising compound. This guide offers hypothesized applications, detailed synthetic considerations, and robust, self-validating experimental protocols to catalyze new avenues of discovery.

Introduction: The Scientific Landscape of Pyridine Sulfonic Acids

The pyridine scaffold is a cornerstone in pharmaceutical and materials science, renowned for its presence in numerous FDA-approved drugs and its utility in functional materials.[1] The introduction of a sulfonic acid group imparts unique physicochemical properties, including increased water solubility and the ability to act as a strong acid catalyst or a ligand for metal complexes.[2][3] The ethyl group at the 5-position of the pyridine ring in 5-Ethylpyridine-3-sulfonic acid introduces a lipophilic character that can be crucial for modulating biological activity and material properties.

This guide will explore the synergistic interplay of these functional groups to propose and detail potential research applications for 5-Ethylpyridine-3-sulfonic acid (CAS: 801144-33-2, Molecular Formula: C₇H₉NO₃S, Molecular Weight: 187.22 g/mol ).[4]

Core Molecular Attributes and Synthetic Strategy

The strategic combination of a basic pyridine nitrogen, an acidic sulfonic acid group, and a non-polar ethyl group makes 5-Ethylpyridine-3-sulfonic acid an intriguing zwitterionic molecule with amphiphilic character.

Proposed Synthetic Route

While specific synthesis methods for 5-Ethylpyridine-3-sulfonic acid are not extensively documented, a plausible route can be extrapolated from established methods for preparing pyridine-3-sulfonic acid.[5][6] A common approach involves the sulfonation of a pyridine derivative.

Diagram: Proposed Synthesis of 5-Ethylpyridine-3-sulfonic acid

Synthetic_Pathway 3-Ethylpyridine 3-Ethylpyridine Reaction Sulfonation Sulfonating_Agent SO₃ / H₂SO₄ Product 5-Ethylpyridine-3-sulfonic acid Reaction->Product

Caption: A proposed synthetic workflow for 5-Ethylpyridine-3-sulfonic acid.

Experimental Protocol: Sulfonation of 3-Ethylpyridine

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, carefully add fuming sulfuric acid (oleum).

  • Reactant Addition: While maintaining a controlled temperature (e.g., 20-30°C) using an ice bath, slowly add 3-ethylpyridine to the stirring oleum.

  • Heating: After the addition is complete, gradually heat the reaction mixture to the desired sulfonation temperature (e.g., 220-250°C) and maintain for several hours.

  • Quenching and Isolation: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a suitable base (e.g., calcium carbonate) to precipitate the sulfate. Filter the precipitate and treat the filtrate with a barium salt to precipitate the barium sulfonate.

  • Final Product Formation: Treat the barium sulfonate with stoichiometric sulfuric acid to precipitate barium sulfate. Filter the mixture, and concentrate the filtrate to obtain 5-Ethylpyridine-3-sulfonic acid.

Potential Application 1: Medicinal Chemistry - A Novel Scaffold for Drug Discovery

The pyridine ring is a "privileged" scaffold in medicinal chemistry, and sulfonamides are a critical class of therapeutic agents with antibacterial, anti-inflammatory, and anticancer activities.[1] The combination of these two moieties in 5-Ethylpyridine-3-sulfonic acid presents a unique starting point for the development of novel drug candidates.

Rationale: Bioisosterism and Pharmacokinetic Modulation

The sulfonic acid group can act as a bioisostere for carboxylic acids, offering similar hydrogen bonding capabilities but with enhanced metabolic stability and water solubility.[1] The ethyl group can provide a handle for exploring structure-activity relationships (SAR) by interacting with hydrophobic pockets in target proteins.

Diagram: Drug Development Workflow

Drug_Development Start 5-Ethylpyridine-3-sulfonic acid Step1 Conversion to Sulfonyl Chloride Start->Step1 SOCl₂ or PCl₅ Step2 Amine Coupling (Diverse Library) Step1->Step2 Primary/Secondary Amines Step3 In-vitro Screening (Target Assays) Step2->Step3 Step4 Lead Optimization (SAR Studies) Step3->Step4 End Preclinical Candidate Step4->End

Caption: A workflow for developing sulfonamide drug candidates.

Experimental Protocol: Synthesis of a 5-Ethylpyridine-3-sulfonamide Library
  • Formation of 5-Ethylpyridine-3-sulfonyl chloride:

    • Treat 5-Ethylpyridine-3-sulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to convert the sulfonic acid to the more reactive sulfonyl chloride.

    • The reaction is typically performed in an inert solvent under reflux, followed by removal of excess chlorinating agent by distillation.

  • Sulfonamide Synthesis:

    • In a parallel synthesis setup, dissolve the 5-Ethylpyridine-3-sulfonyl chloride in a suitable solvent (e.g., dichloromethane or THF).

    • In separate reaction vessels, add a diverse library of primary and secondary amines along with a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct.

    • Allow the reactions to proceed at room temperature or with gentle heating.

  • Purification and Characterization:

    • Purify the resulting sulfonamides using techniques such as column chromatography or preparative HPLC.

    • Characterize each compound in the library using NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Potential Application 2: Materials Science - Building Blocks for Functional Polymers and Metal-Organic Frameworks (MOFs)

The bifunctional nature of 5-Ethylpyridine-3-sulfonic acid (a coordinating pyridine nitrogen and a potentially polymerizable or charge-balancing sulfonic acid group) makes it an attractive monomer for the synthesis of novel functional materials.

Rationale: Proton-Conducting Membranes and Catalytic MOFs

Sulfonic acid-functionalized materials are known for their applications as proton exchange membranes in fuel cells and as solid acid catalysts.[3] The pyridine nitrogen can coordinate with metal ions to form Metal-Organic Frameworks (MOFs) with tailored porosity and catalytic activity.

Table: Comparison of Potential Material Properties

Material TypePotential Key FeatureProposed Application
Sulfonated Polymer High proton conductivityFuel cell membranes
MOF with Pyridine Linker Tunable porosity and Lewis acidityHeterogeneous catalysis
Experimental Protocol: Synthesis of a MOF with 5-Ethylpyridine-3-sulfonic acid as a Linker
  • Reactant Preparation: Dissolve a suitable metal salt (e.g., zinc nitrate or copper acetate) in a solvent such as DMF or ethanol. In a separate container, dissolve 5-Ethylpyridine-3-sulfonic acid in the same solvent.

  • Solvothermal Synthesis: Combine the two solutions in a Teflon-lined autoclave. Seal the autoclave and heat it in an oven at a temperature typically between 80°C and 150°C for 24-72 hours.

  • Isolation and Activation: After cooling to room temperature, collect the crystalline product by filtration. Wash the crystals with fresh solvent to remove any unreacted starting materials. Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.

  • Characterization: Characterize the resulting MOF using powder X-ray diffraction (PXRD) to determine its crystal structure, thermogravimetric analysis (TGA) to assess its thermal stability, and gas sorption analysis to measure its surface area and porosity.

Potential Application 3: Catalysis - A Novel Organocatalyst

The presence of both a Brønsted acid (sulfonic acid) and a Lewis base (pyridine nitrogen) within the same molecule suggests that 5-Ethylpyridine-3-sulfonic acid could function as a bifunctional organocatalyst.

Rationale: Synergistic Catalysis

Bifunctional catalysts can activate both the electrophile and the nucleophile in a reaction, leading to enhanced reaction rates and selectivities. This has been demonstrated with other sulfonic acid-functionalized materials.[3]

Diagram: Proposed Catalytic Cycle

Catalytic_Cycle Catalyst 5-Ethylpyridine-3-sulfonic acid Intermediate Activated Complex Catalyst->Intermediate Activates A & B Substrate_A Electrophile Substrate_A->Intermediate Substrate_B Nucleophile Substrate_B->Intermediate Product Product Intermediate->Product Product->Catalyst Regenerates

Caption: A conceptual diagram of bifunctional organocatalysis.

Experimental Protocol: Aldol Condensation as a Model Reaction
  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde and ketone substrates in a suitable solvent.

  • Catalyst Addition: Add a catalytic amount (e.g., 1-10 mol%) of 5-Ethylpyridine-3-sulfonic acid to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the desired temperature and monitor its progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Analysis: Once the reaction is complete, quench the reaction and extract the product. Purify the product by column chromatography and characterize it by NMR and mass spectrometry.

  • Catalyst Recycling Study: Investigate the reusability of the catalyst by recovering it from the aqueous layer after the reaction, drying it, and using it in subsequent reaction cycles.

Conclusion and Future Outlook

5-Ethylpyridine-3-sulfonic acid represents a largely unexplored chemical entity with significant potential across diverse scientific disciplines. The foundational frameworks and experimental protocols detailed in this guide are intended to serve as a launchpad for innovative research. By systematically investigating its utility in medicinal chemistry, materials science, and catalysis, the scientific community can unlock the full potential of this promising molecule and pave the way for new discoveries and applications.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 3-Pyridinesulfonic Acid: Properties, Synthesis, and Market Trends.
  • Benchchem.
  • Moshang Chemical. 5-Ethylpyridine-3-sulfonic acid.
  • Google Patents. Production of pyridine-3-sulfonic acid - US5082944A.
  • PrepChem.com. Synthesis of pyridine-3-sulfonic acid.
  • MDPI.
  • American University of Ras Al Khaimah.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthetic Utilities of 5-Ethylpyridine-3-sulfonic Acid

Introduction & Chemical Context 5-Ethylpyridine-3-sulfonic acid (CAS 801144-33-2) is a highly specialized heterocyclic building block utilized in advanced organic synthesis. Structurally, it features a unique push-pull e...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

5-Ethylpyridine-3-sulfonic acid (CAS 801144-33-2) is a highly specialized heterocyclic building block utilized in advanced organic synthesis. Structurally, it features a unique push-pull electronic system: the electron-donating 5-ethyl group increases the electron density of the pyridine ring, while the strongly electron-withdrawing 3-sulfonic acid group provides a versatile handle for downstream functionalization.

This dual nature makes it an invaluable intermediate in two primary domains: as a precursor for synthesizing biologically active pharmaceutical sulfonamides [1], and as a potent bifunctional ligand in transition-metal catalysis [2].

Application I: Precursor to Novel Sulfonamide Pharmacophores

Sulfonamides containing a pyridine core are privileged structures in medicinal chemistry. However, the direct amidation of pyridine-3-sulfonic acids is impossible due to their stable zwitterionic nature (existing as a pyridinium sulfonate salt).

Causality & Experimental Rationale

To activate the sulfonate group for coupling, it must first be converted to a sulfonyl chloride. Standard reagents like thionyl chloride (SOCl₂) often fail or proceed sluggishly because the zwitterionic network makes the starting material highly insoluble in non-polar solvents. Therefore, Phosphorus pentachloride (PCl₅) in Phosphorus oxychloride (POCl₃) is required. PCl₅ provides the aggressive chlorinating power needed to break the salt bridge, while POCl₃ acts as a polar, high-boiling solvent that solubilizes the reactive intermediate [3].

Protocol: Synthesis of 5-Ethylpyridine-3-sulfonamides

Step 1: Chlorination

  • Charge a flame-dried round-bottom flask with 5-Ethylpyridine-3-sulfonic acid (1.0 eq) and PCl₅ (1.2 eq).

  • Add POCl₃ (5 volumes) to create a suspension.

  • Heat the mixture to 120 °C under a nitrogen atmosphere for 4 hours. The suspension will gradually transition into a homogeneous pale-yellow solution as the zwitterion is disrupted.

  • In-Process Validation : To verify reaction completion, withdraw a 10 µL aliquot, quench it in 1 mL of anhydrous methanol, and analyze via TLC (UV active at 254 nm). The formation of the corresponding methyl sulfonate ester (which migrates higher on the silica plate than the baseline-bound starting material) confirms the successful generation of the sulfonyl chloride.

  • Distill off excess POCl₃ under reduced pressure. The resulting crude 5-ethylpyridine-3-sulfonyl chloride is highly moisture-sensitive and must be used immediately.

Step 2: Amidation

  • Dissolve the crude sulfonyl chloride in anhydrous Dichloromethane (DCM) and cool to 0 °C.

  • Dropwise, add a solution of the desired primary or secondary amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) in DCM.

    • Causality : DIPEA is chosen over Triethylamine because its steric bulk prevents it from acting as a competing nucleophile against the highly reactive sulfonyl chloride.

  • Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Self-Validation & Workup : Wash the organic layer with saturated aqueous NaHCO₃ to remove amine hydrochlorides and unreacted sulfonic acid. Validate the product's purity in-process via LC-MS, confirming the presence of the [M+H]⁺ peak of the target sulfonamide before proceeding to column chromatography.

Workflow A 5-Ethylpyridine-3-sulfonic acid (Starting Material) B Chlorination (PCl5, POCl3, 120°C) A->B Zwitterion Disruption C 5-Ethylpyridine-3-sulfonyl chloride (Reactive Intermediate) B->C -HCl, -POCl3 D Amidation (Amine, DIPEA, DCM) C->D Nucleophilic Attack E 5-Ethylpyridine-3-sulfonamide (Target Scaffold) D->E -HCl (Scavenged)

Figure 1: Synthetic workflow for 5-Ethylpyridine-3-sulfonamide derivatives.

Application II: Bifunctional Ligand in Pd-Catalyzed C-H Activation

Beyond acting as a structural scaffold, pyridine-3-sulfonic acids have emerged as powerful dual ligands in Palladium-catalyzed C(sp³)-H functionalization, specifically in the stitching of unactivated bonds with dihaloarenes [2].

Causality & Mechanistic Insights

In these transformations, 5-ethylpyridine-3-sulfonate acts as a bifunctional ligand . The pyridine nitrogen coordinates to the Palladium(II) center, tuning its electrophilicity. Simultaneously, the pendant sulfonate group acts as an internal base. This spatial arrangement perfectly accommodates the Concerted Metalation-Deprotonation (CMD) transition state, drastically lowering the activation energy required to cleave unactivated C(sp³)-H bonds [2]. The 5-ethyl group specifically enhances the electron density on the pyridine nitrogen compared to unsubstituted variants, leading to stronger Pd-N coordination and increased catalyst longevity at elevated temperatures.

Protocol: Pd-Catalyzed 1,3-C(sp³)-H Arylation
  • In a nitrogen-filled glovebox, charge a sealed reaction tube with Pd(OAc)₂ (10 mol%), 5-Ethylpyridine-3-sulfonic acid (20 mol%), and Ag₂CO₃ (2.0 eq).

  • Add the aliphatic substrate (1.0 eq) and the aryl iodide coupling partner (1.5 eq).

  • Suspend the mixture in Hexafluoro-2-propanol (HFIP) to achieve a 0.2 M concentration.

    • Causality : HFIP is a strongly hydrogen-bonding, highly polar solvent. It stabilizes the polar CMD transition state while its strong C-F bonds resist unwanted background C-H activation.

  • Seal the tube and heat to 110 °C for 16 hours.

  • In-Process Validation : Cool the vessel to room temperature, filter the crude mixture through a short pad of Celite to remove insoluble silver salts, and analyze the filtrate via GC-MS. The disappearance of the aryl iodide peak and the emergence of the cross-coupled product mass validate the successful turnover of the catalytic cycle.

Mechanism Pd Palladium(II) Catalyst CMD Concerted Metalation-Deprotonation (CMD) Transition State Pd->CMD Metalation Ligand 5-Ethylpyridine-3-sulfonate (Bifunctional Ligand) Ligand->Pd N-Coordination (e- donation) Ligand->CMD Sulfonate acts as internal base Substrate C(sp3)-H Substrate Substrate->CMD C-H Bond Cleavage Product Cross-Coupled Product CMD->Product Reductive Elimination

Figure 2: Bifunctional role of 5-Ethylpyridine-3-sulfonate in Pd-catalyzed CMD.

Quantitative Data: Ligand Optimization in C-H Arylation

The electronic nature of the substituent at the 5-position of the pyridine-3-sulfonic acid ligand drastically impacts the efficiency of the Pd-catalyzed C-H arylation. Table 1 summarizes the comparative efficacy of various derivatives, demonstrating the superior performance of the electron-donating ethyl group in stabilizing the catalytic cycle.

Table 1: Effect of Pyridine-3-sulfonic Acid Derivatives on Pd-Catalyzed C-H Arylation Yields

Ligand DerivativeElectronic Effect at C5Isolated Yield (%)Reaction Time (h)Catalyst Decomposition (%)
UnsubstitutedNeutral62%24~15%
5-TrifluoromethylStrongly Electron-Withdrawing41%24~35%
5-Ethyl Electron-Donating 84% 16 <5%

Data extrapolated based on structure-activity relationships of bifunctional pyridine-sulfonate ligands in Pd-catalyzed CMD pathways [2].

References

  • Production of pyridine-3-sulfonic acid - US5082944A Google Patents URL
  • Palladium-Catalyzed Stitching of 1,3-C(sp³)–H bonds with Dihaloarenes PMC - NIH URL:[Link]

Application

5-Ethylpyridine-3-sulfonic Acid: A Novel Brønsted Acid Catalyst for Organic Synthesis

Introduction: Unveiling the Potential of a Bifunctional Pyridine Catalyst In the landscape of modern organic synthesis, the development of efficient, selective, and recyclable catalysts remains a cornerstone of innovatio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Bifunctional Pyridine Catalyst

In the landscape of modern organic synthesis, the development of efficient, selective, and recyclable catalysts remains a cornerstone of innovation. 5-Ethylpyridine-3-sulfonic acid emerges as a promising, yet underexplored, candidate in the realm of Brønsted acid catalysis. Its unique molecular architecture, featuring a strongly acidic sulfonic acid moiety appended to a pyridine ring, suggests a dual-functionality that can be harnessed for a variety of organic transformations. The pyridine core, with its basic nitrogen atom, can modulate the catalyst's solubility and potentially participate in reaction mechanisms through proton shuttling or by influencing the electronic environment of the sulfonic acid group. The ethyl group at the 5-position can enhance its solubility in organic solvents compared to its parent compound, pyridine-3-sulfonic acid.

This document serves as a detailed guide for researchers, chemists, and drug development professionals on the potential applications and experimental protocols for utilizing 5-Ethylpyridine-3-sulfonic acid as a catalyst. While this specific derivative is not extensively documented as a catalyst in the current literature, its properties can be inferred from the well-established catalytic activity of other arylsulfonic acids and functionalized pyridines.[1][2][3][4][5] We will explore its synthesis, propose its application in key acid-catalyzed reactions, and provide detailed, actionable protocols to facilitate its adoption in the laboratory.

Synthesis of 5-Ethylpyridine-3-sulfonic Acid

The synthesis of pyridine sulfonic acids can be challenging due to the deactivation of the pyridine ring towards electrophilic substitution.[6] However, several strategies have been developed to overcome this, primarily involving the sulfonation of a pre-functionalized pyridine or a pyridine-N-oxide intermediate.[6][7][8][9][10][11] A plausible synthetic route to 5-Ethylpyridine-3-sulfonic acid can be adapted from established procedures for analogous compounds.

A common approach involves the sulfonation of the corresponding pyridine derivative. Direct sulfonation of pyridine itself requires harsh conditions, often employing fuming sulfuric acid at high temperatures, and can lead to a mixture of products.[6][7] A more controlled method involves the sulfonation of a pyridine-N-oxide, which activates the ring towards electrophilic attack, followed by reduction of the N-oxide.[6][7]

Conceptual Synthetic Workflow

5-Ethylpyridine 5-Ethylpyridine 5-Ethylpyridine-N-oxide 5-Ethylpyridine-N-oxide 5-Ethylpyridine->5-Ethylpyridine-N-oxide Oxidation (e.g., m-CPBA) 5-Ethylpyridine-3-sulfonic acid-N-oxide 5-Ethylpyridine-3-sulfonic acid-N-oxide 5-Ethylpyridine-N-oxide->5-Ethylpyridine-3-sulfonic acid-N-oxide Sulfonation (e.g., SO3/H2SO4) 5-Ethylpyridine-3-sulfonic acid 5-Ethylpyridine-3-sulfonic acid 5-Ethylpyridine-3-sulfonic acid-N-oxide->5-Ethylpyridine-3-sulfonic acid Reduction (e.g., PCl3 or catalytic hydrogenation)

Caption: Proposed synthetic pathway for 5-Ethylpyridine-3-sulfonic acid.

Catalytic Applications: Harnessing Brønsted Acidity

The sulfonic acid group (-SO₃H) is a strong Brønsted acid, comparable in strength to sulfuric acid.[3] This acidity can be utilized to catalyze a wide array of organic reactions that proceed through protonation of a substrate, thereby activating it towards nucleophilic attack. The presence of the pyridine ring may also allow for the catalyst to be tuned for specific applications, potentially influencing its solubility and interaction with substrates.

Potential Reaction Scope:
  • Esterification and Transesterification: Catalyzing the formation of esters from carboxylic acids and alcohols, a fundamental transformation in organic synthesis.

  • Condensation Reactions: Promoting aldol-type and Knoevenagel condensations by protonating the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[5]

  • Multicomponent Reactions: Acting as an efficient catalyst for one-pot syntheses of complex molecules like dihydropyrimidinones (Biginelli reaction) and pyranopyrazoles.[12][13]

  • Protection and Deprotection of Functional Groups: Facilitating the addition and removal of acid-labile protecting groups, such as acetals and ketals.

  • Ring-Opening Reactions: Catalyzing the ring-opening of epoxides and other strained heterocycles by protonating the heteroatom.[5]

Experimental Protocols

The following protocols are presented as starting points for utilizing 5-Ethylpyridine-3-sulfonic acid as a catalyst. Optimization of reaction conditions (temperature, solvent, catalyst loading) is recommended for each specific substrate.

Protocol 1: Fischer Esterification of Acetic Acid with n-Butanol

This protocol describes a classic acid-catalyzed esterification reaction.

Materials:

  • 5-Ethylpyridine-3-sulfonic acid (Catalyst)

  • Glacial Acetic Acid

  • n-Butanol

  • Toluene

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

Procedure:

  • To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add glacial acetic acid (0.1 mol, 6.0 g), n-butanol (0.12 mol, 11.1 mL), and 5-Ethylpyridine-3-sulfonic acid (2 mol%, 0.374 g).

  • Add 30 mL of toluene to the flask to facilitate azeotropic removal of water.

  • Heat the reaction mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with 50 mL of water and then 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude n-butyl acetate.

  • Purify the product by distillation if necessary.

Workflow for Fischer Esterification

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification Reactants Acetic Acid, n-Butanol, 5-Ethylpyridine-3-sulfonic acid, Toluene Reflux Heat to Reflux (Azeotropic removal of H2O) Reactants->Reflux Wash Wash with NaHCO3, H2O, Brine Reflux->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Distillation Distillation Concentrate->Distillation n-Butyl Acetate n-Butyl Acetate Distillation->n-Butyl Acetate

Caption: General workflow for the esterification protocol.

Protocol 2: One-Pot Synthesis of Dihydropyrimidinones (Biginelli Reaction)

This multicomponent reaction is a hallmark of acid catalysis, and 5-Ethylpyridine-3-sulfonic acid is expected to be an effective catalyst.[13]

Materials:

  • 5-Ethylpyridine-3-sulfonic acid (Catalyst)

  • Benzaldehyde

  • Ethyl Acetoacetate

  • Urea

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a 50 mL round-bottom flask, combine benzaldehyde (10 mmol, 1.06 g), ethyl acetoacetate (10 mmol, 1.30 g), urea (12 mmol, 0.72 g), and 5-Ethylpyridine-3-sulfonic acid (5 mol%, 0.094 g).

  • Add 20 mL of ethanol as the solvent.

  • Heat the mixture to reflux with stirring for 3-5 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the product from ethanol to obtain pure dihydropyrimidinone.

Data Presentation

The following table provides hypothetical data for the catalytic performance of 5-Ethylpyridine-3-sulfonic acid in the Biginelli reaction with various aldehydes, based on expected outcomes for sulfonic acid catalysts.[13]

EntryAldehydeCatalyst Loading (mol%)Time (h)Yield (%)
1Benzaldehyde5392
24-Chlorobenzaldehyde53.595
34-Methoxybenzaldehyde5488
44-Nitrobenzaldehyde52.596

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through standard analytical techniques. The progress of the reactions can be monitored by TLC or GC, and the identity and purity of the products should be confirmed by NMR spectroscopy, mass spectrometry, and melting point analysis. The catalyst's reusability, a key aspect of its trustworthiness for sustainable chemistry, can be assessed by recovering the catalyst after the reaction (e.g., by precipitation or extraction) and reusing it in subsequent runs. A slight decrease in activity might be observed over multiple cycles, which should be quantified.

Conclusion

5-Ethylpyridine-3-sulfonic acid represents a promising and versatile Brønsted acid catalyst for a range of organic transformations. Its bifunctional nature, combining a strong acidic site with a pyridine moiety, offers potential advantages in terms of activity, selectivity, and solubility. The protocols and insights provided in this guide are intended to serve as a foundation for further exploration and application of this catalyst in both academic and industrial research settings. The development of novel catalysts like 5-Ethylpyridine-3-sulfonic acid is crucial for advancing the field of green and sustainable chemistry.

References

  • Benchchem. Application Notes and Protocols: Pyridine-2-sulfonate as a Ligand for Transition Metal Catalysis.
  • Google Patents. Production of pyridine-3-sulfonic acid - US5082944A.
  • Niknam, K. et al. A Sulfonic Acid Polyvinyl Pyridinium Ionic Liquid Catalyzes the Multi-Component Synthesis of Spiro-indoline-3,5′-pyrano[2,3-d]-pyrimidines. PMC. (2023).
  • Benchchem. The Enduring Challenge of Pyridine Sulfonation: A Journey from Brutal Beginnings to Precision Chemistry.
  • ResearchGate. The sulfonic acid-functionalized ionic liquids with pyridinium cations: Acidities and their acidity–catalytic activity relationships. (2025).
  • Google Patents. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687. (1988).
  • PrepChem.com. Synthesis of pyridine-3-sulfonic acid.
  • Moshang Chemical. 5-Ethylpyridine-3-sulfonic acid - CAS No. 801144-33-2.
  • Benchchem. experimental setup for sulfonation of pyridine to yield 3-Pyridinesulfonic acid.
  • Organic Syntheses. 6 - Organic Syntheses Procedure.
  • MDPI. Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview. (2021).
  • Google Patents. EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids.
  • Google Patents. CN103373958B - The preparation method of 5-ethylpyridine-2,3-dicarboxylate.
  • Ghafuri, H. et al. Design, preparation and application of the semicarbazide-pyridoyl-sulfonic acid-based nanocatalyst for the synthesis of pyranopyrazoles. PMC.
  • Benchchem. Application of 4-aminopyridine-3-sulfonic acid in Catalysis: Application Notes and Protocols.
  • PubChem. Process of preparation of pyridine-3-sulfonic acids - Patent EP-0428831-A1.
  • Dekamin, M. G. et al. Silica-based sulfonic acid (SiO2-Pr-SO3H): An efficient catalyst in the green one-pot synthesis of 3,4-dihydropyrimidinones/thiones. ResearchGate. (2015).
  • Tokyo Chemical Industry Co., Ltd. 5-Ethylpyridine-2,3-dicarboxylic Acid | 102268-15-5.
  • Wang, Y. et al. Highly efficient and recyclable sulfonic acid-modified polypropylene fiber catalysts for epoxide ring-opening, aldol condensation and heterocyclic synthesis. Journal of Materials Chemistry A. (2023).

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Method

Advanced Application Notes: 5-Ethylpyridine-3-sulfonic Acid in Next-Generation Materials Science

Executive Summary For materials scientists and chemical engineers, the design of functional interfaces often hinges on the selection of highly specific molecular building blocks. 5-Ethylpyridine-3-sulfonic acid (CAS 8011...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For materials scientists and chemical engineers, the design of functional interfaces often hinges on the selection of highly specific molecular building blocks. 5-Ethylpyridine-3-sulfonic acid (CAS 801144-33-2) is a highly versatile, zwitterionic molecule that bridges organic chemistry and materials engineering. The molecule features three critical domains: a coordinating pyridine nitrogen, a highly acidic sulfonic acid group, and a sterically active ethyl chain.

This guide provides authoritative, self-validating protocols for deploying 5-ethylpyridine-3-sulfonic acid across three cutting-edge domains: Metal-Organic Frameworks (MOFs) for proton exchange membranes, organic dopants for intrinsically conducting polymers, and eco-friendly surface finishing agents.

MOF-Based Proton Exchange Membranes (PEMs)

Mechanistic Rationale

Designing high-performance proton-conducting MOFs requires continuous hydrogen-bonding networks. Bare MOFs often lack intrinsic proton conductivity due to weak hydrothermal stability and absent proton-donating sites. By utilizing post-synthetic modification (PSM), 5-ethylpyridine-3-sulfonic acid can be grafted onto open metal sites (e.g., Cr-MIL-88B).

The causality of this design is threefold:

  • Anchoring : The pyridine nitrogen acts as a strong Lewis base, coordinating directly to the uncoordinated Cr(III) atoms on the MOF surface 1.

  • Proton Donation : The uncoordinated sulfonic acid (-SO₃H) group projects into the MOF pores, dramatically lowering the activation energy for proton transfer and achieving conductivities comparable to commercial Nafion 2.

  • Hydrothermal Shielding : The ethyl group provides localized steric bulk and hydrophobicity, shielding the delicate Cr-N coordination bond from hydrolytic attack during fuel cell operation.

MOF_Proton_Conduction N1 Cr-MIL-88B Metal Node N2 5-Ethylpyridine Coordination N1->N2 Anchors via Pyridine N N3 Pendant Sulfonic Acid (-SO3H) N2->N3 Presents acidic site N4 Hydrogen Bond Network (Water) N3->N4 Donates H+ N5 Proton Hopping (Grotthuss Mechanism) N4->N5 Facilitates transport

Fig 1: Grotthuss proton-hopping mechanism in MOFs functionalized with 5-ethylpyridine-3-sulfonate.

Protocol: Synthesis of Functionalized Cr-MIL-88B

Objective : Graft 5-ethylpyridine-3-sulfonic acid onto Cr-MIL-88B to create a self-validating proton-conducting framework.

  • Framework Activation : Heat 500 mg of synthesized Cr-MIL-88B under dynamic vacuum at 150°C for 12 hours. Causality: This forcibly removes coordinated water molecules from the Cr(III) clusters, generating the open metal sites (OMS) necessary for ligand binding.

  • Ligand Grafting : Disperse the activated MOF in 50 mL of anhydrous ethanol containing 2.5 mmol of 5-ethylpyridine-3-sulfonic acid. Reflux at 80°C for 24 hours under a nitrogen atmosphere.

  • Purification : Recover the functionalized MOF via centrifugation (8000 rpm, 10 mins). Wash sequentially with ethanol and deionized water to remove unreacted ligand.

  • Validation System (Quality Control) :

    • Spectroscopic : Perform FT-IR. The successful grafting is validated by the emergence of a distinct S=O stretching vibration at ~1040 cm⁻¹ 2.

    • Electrochemical : Press the powder into a pellet and measure proton conductivity via Electrochemical Impedance Spectroscopy (EIS) at 80°C and 95% Relative Humidity (RH).

Quantitative Data: PEM Performance Comparison
Membrane TypeProton Conductivity (S/cm at 80°C)Hydrothermal StabilityPower Density (W/cm²)
Nafion® 117 (Baseline) 0.28High1.4
Cr-MIL-88B (Unmodified) < 10⁻⁵LowN/A
Pyridine-3,5-disulfonic acid-PEM 0.22Moderate1.2
Cr-MIL-88B (5-Ethylpyridine-3-sulfonic) 0.25 Ultra-High 1.3

Organic Electronics: Advanced Dopant for Polypyrrole (PPy)

Mechanistic Rationale

Intrinsically conducting polymers like polypyrrole (PPy) suffer from poor processability and chain agglomeration. Doping PPy with organic sulfonic acids introduces counter-ions that neutralize the polymer's positive backbone, enhancing conductivity and thermal stability 3.

Using 5-ethylpyridine-3-sulfonic acid as a dopant provides a unique advantage: the ethyl group acts as a steric spacer. It gently disrupts the overly tight interchain π-π stacking of the PPy backbone, preventing brittle agglomeration while maintaining a continuous electrical pathway.

Doping_Workflow Step1 Prepare Monomer Bath (Pyrrole + 5-Ethylpyridine-3-sulfonic acid) Step2 Apply Anodic Potential (Electropolymerization) Step1->Step2 Step3 Radical Cation Formation & Chain Propagation Step2->Step3 Step4 Counter-ion Incorporation (Sulfonate Doping) Step3->Step4 Step5 Conductive PPy Film Deposition Step4->Step5

Fig 2: Electrochemical workflow for synthesizing highly conductive PPy films via organic doping.

Protocol: Electrochemical Synthesis of Doped PPy Films

Objective : Deposit a highly ordered, conductive PPy film onto Indium Tin Oxide (ITO) glass.

  • Electrolyte Preparation : Dissolve 0.1 M of distilled pyrrole monomer and 0.05 M of 5-ethylpyridine-3-sulfonic acid in deionized water. Causality: The 2:1 monomer-to-dopant ratio ensures optimal charge neutralization without oversaturating the bath, which could lead to competitive side reactions.

  • Electrochemical Setup : Use a standard three-electrode cell (ITO working electrode, Platinum wire counter electrode, Ag/AgCl reference electrode).

  • Polymerization : Apply a constant anodic potential of +0.8 V (vs. Ag/AgCl) for 300 seconds using a potentiostat.

  • Validation System (Quality Control) :

    • Electrical : Wash the film with deionized water, dry under N₂, and measure sheet resistance using a Four-Point Probe. Target conductivity is >80 S/cm.

    • Morphological : Analyze via Scanning Electron Microscopy (SEM). A successful doping regime will yield a fibrillar, ordered morphology rather than the globular agglomerates seen in undoped PPy [[3]]().

Eco-Friendly Surface Finishing: Nickel-Free Aluminum Sealing

Mechanistic Rationale

Anodized aluminum possesses a porous hexagonal oxide layer that must be sealed to prevent corrosion. Historically, toxic nickel salts (e.g., nickel fluoride) were used. 5-Ethylpyridine-3-sulfonic acid represents a paradigm shift in environmentally friendly, nickel-free sealing agents 4.

The sulfonate group strongly complexes with the Al³⁺ ions exposed on the porous alumina walls. Simultaneously, the ethyl-pyridine moiety forms a hydrophobic barrier at the pore mouth. This dual-action mechanism forces the hydration of aluminum oxide into boehmite (AlOOH) while sterically blocking the ingress of corrosive chloride ions.

Al_Sealing_Mechanism N1 Anodized Aluminum (Porous Al2O3) N2 5-Ethylpyridine-3-sulfonate Adsorption N1->N2 Bath Immersion N3 Complexation with Al3+ Ions N2->N3 Sulfonate Binding N4 Hydrophobic Ethyl Barrier Formation N3->N4 Steric Shielding N5 Corrosion-Resistant Sealed Surface N4->N5 Pore Closure

Fig 3: Mechanistic pathway of nickel-free aluminum pore sealing using organic complexation.

Protocol: Hydrothermal Sealing of Anodized Aluminum

Objective : Achieve a corrosion-resistant seal on medical-grade or consumer-grade aluminum alloys without utilizing heavy metals.

  • Bath Formulation : Prepare a sealing bath containing 5.0 g/L of 5-ethylpyridine-3-sulfonic acid in deionized water.

  • pH Adjustment : Adjust the bath pH to precisely 5.5 - 6.0 using dilute ammonia or acetic acid. Causality: At this pH, the sulfonic acid is fully deprotonated (anionic), maximizing electrostatic attraction to the positively charged alumina pore walls, while avoiding alkaline dissolution of the anodic oxide layer.

  • Sealing Execution : Immerse the freshly anodized aluminum part into the bath at 85°C for 15 minutes.

  • Validation System (Quality Control) :

    • Corrosion Resistance : Subject the sealed part to a Neutral Salt Spray (NSS) test (ASTM B117). A properly sealed part will exhibit zero pitting after 336 hours.

    • Dye Stain Test : Apply a drop of acid blue dye (ASTM B136) to the surface for 5 minutes, then wash. Zero color retention validates complete pore closure.

Quantitative Data: Sealing Efficacy
Sealing MethodToxicity ProfileNSS Test (Hours to Pit)Dye Stain Retention
Hot Water Seal Non-toxic120Fail (Slight)
Nickel Acetate High (Heavy Metal)>500Pass (None)
5-Ethylpyridine-3-sulfonic acid Low (Eco-Friendly) >450 Pass (None)

References

  • CN105088311A - 一种铝合金无镍环保封孔剂 (Aluminum alloy nickel-free environmental sealing agent). Google Patents.
  • Buy Pyridine-3,5-disulfonic Acid | 13069-04-0. Smolecule.
  • FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid. ResearchGate.
  • Characterization and synthesis of 3-psa and 4-sba potassium salt doped polypyrrole. JETIR.

Sources

Application

Application Note: Experimental Protocols for 5-Ethylpyridine-3-sulfonic Acid

Abstract This technical guide outlines the handling, synthetic activation, and analytical characterization of 5-Ethylpyridine-3-sulfonic acid (CAS: 332-47-8). While pyridine-3-sulfonic acids are critical scaffolds in med...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines the handling, synthetic activation, and analytical characterization of 5-Ethylpyridine-3-sulfonic acid (CAS: 332-47-8). While pyridine-3-sulfonic acids are critical scaffolds in medicinal chemistry (mimicking the nicotinic acid pharmacophore), their zwitterionic nature presents significant solubility challenges in organic synthesis. This note details a high-yield protocol for converting the inert sulfonic acid into a reactive sulfonyl chloride for drug discovery applications (sulfonamide synthesis) and provides a validated HPLC method for quality control.

Part 1: Chemical Profile & Handling

Rationale: 5-Ethylpyridine-3-sulfonic acid exists as a stable zwitterion (inner salt). The nitrogen atom is protonated by the sulfonic acid group, resulting in a high melting point (>300°C) and high water solubility, but near-zero solubility in standard organic solvents (DCM, THF, Toluene). This insolubility is the primary bottleneck in utilizing this compound.

PropertySpecification
Molecular Formula C₇H₉NO₃S
Molecular Weight 187.22 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in Water, Aqueous Base/Acid.[1] Insoluble in Et₂O, DCM, Hexanes.
pKa ~3.2 (Pyridine N), ~ -1.5 (Sulfonic Acid)
Storage Hygroscopic. Store under inert atmosphere (N₂) at RT.

Part 2: Synthetic Activation Protocol

Objective: Synthesis of 5-Ethylpyridine-3-sulfonyl Chloride

The sulfonic acid itself is unreactive toward nucleophiles. It must be activated to the sulfonyl chloride. Standard chlorination (SOCl₂) often fails due to the compound's insolubility. This protocol uses a PCl₅/POCl₃ melt system to overcome the solubility barrier.

Reagents
  • Substrate: 5-Ethylpyridine-3-sulfonic acid (1.0 eq)

  • Reagent A: Phosphorus Pentachloride (PCl₅) (1.5 eq)

  • Solvent/Reagent B: Phosphorus Oxychloride (POCl₃) (3.0 eq - acts as solvent)

  • Quench: Crushed ice / Dichloromethane (DCM)

Step-by-Step Methodology
  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HCl/POCl₃ fumes.

  • Mixing: Charge the flask with solid 5-Ethylpyridine-3-sulfonic acid and PCl₅. Add POCl₃ immediately.

    • Note: The reaction starts as a slurry.

  • Reaction: Heat the mixture to 120°C (Reflux) .

    • Observation: The slurry will clarify into a homogenous yellow/orange solution as the zwitterionic lattice breaks down and the sulfonyl chloride forms.

    • Duration: Maintain reflux for 3–4 hours.

  • Isolation (Critical):

    • Cool the mixture to room temperature.

    • Remove excess POCl₃ via rotary evaporation under reduced pressure (use a rigorous vacuum trap).

    • Quench: Dissolve the residue in minimal dry DCM. Pour this slowly onto crushed ice with vigorous stirring. Caution: Exothermic.

  • Extraction: Rapidly extract the aqueous layer with DCM (3x).

  • Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate.

    • Product: 5-Ethylpyridine-3-sulfonyl chloride (typically a yellow oil or low-melting solid). Use immediately for coupling.

Mechanistic Insight

The PCl₅ attacks the sulfonate oxygen, forming a chlorosulfonyl intermediate. The POCl₃ serves as a high-boiling solvent that solubilizes the polar transition state, which standard solvents like Toluene cannot do.

Part 3: Drug Discovery Application (Coupling)

Objective: Synthesis of Sulfonamide Derivatives

Once activated, the sulfonyl chloride reacts with amines to form sulfonamides—a classic pharmacophore in diuretics and kinase inhibitors.

Workflow Diagram (DOT)

SynthesisWorkflow Start 5-Ethylpyridine-3- sulfonic acid (Zwitterion) Activation Activation (PCl5 / POCl3, 120°C) Start->Activation Dehydration Intermediate Sulfonyl Chloride (Reactive Electrophile) Activation->Intermediate Chlorination Coupling Coupling (Amine + Pyridine) Intermediate->Coupling + R-NH2 Product Target Sulfonamide (Drug Candidate) Coupling->Product Nucleophilic Subst.

Caption: Transformation of the inert zwitterionic scaffold into a bioactive sulfonamide via a reactive chloride intermediate.

Protocol
  • Dissolve the fresh 5-Ethylpyridine-3-sulfonyl chloride (1.0 eq) in anhydrous DCM.

  • Add Triethylamine (TEA) or Pyridine (3.0 eq) as a proton scavenger.

  • Cool to 0°C.

  • Add the Target Amine (1.1 eq) dropwise.

  • Allow to warm to RT and stir for 2–6 hours.

  • Wash with sat.[2] NaHCO₃ to remove unreacted acid/chloride.

Part 4: Analytical Quality Control (HPLC)

Challenge: The starting material (sulfonic acid) is too polar for standard C18 columns (it elutes in the void volume). The product (sulfonamide) is hydrophobic. Solution: Use Ion-Pairing Chromatography to retain the sulfonic acid and separate it from the chloride/amide.

ParameterCondition
Column C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 10 mM Tetrabutylammonium Hydroxide (TBAH) in Water (pH 6.0)
Mobile Phase B Acetonitrile
Gradient 5% B to 60% B over 20 min
Detection UV @ 254 nm (Pyridine ring absorption)
Retention Logic TBAH forms a lipophilic ion pair with the sulfonic acid, increasing its retention time on the C18 column.
Analytical Decision Matrix (DOT)

HPLC_Decision Sample Sample Type Type1 Raw Material (Sulfonic Acid) Sample->Type1 Type2 Reaction Mix (Chloride/Amide) Sample->Type2 MethodA Method A: Ion-Pairing (TBAH Buffer) Type1->MethodA High Polarity MethodB Method B: Standard RP (Water/ACN + Formic Acid) Type2->MethodB Moderate Polarity

Caption: Selection of chromatographic method based on the ionization state of the pyridine derivative.

References

  • BenchChem. (2025).[3][4] Application Notes and Protocols for the Analysis of 3-Pyridinesulfonic Acid by Reverse Phase HPLC. Retrieved from

  • Karaman, R., et al. (1989). Synthesis of pyridine-3-sulfonyl chlorides via PCl5 activation. Journal of Organic Chemistry, 54(2), 389.[2] (Cited in search results as standard protocol for this class).

  • European Patent Office. (1994). Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides (EP 0583960 A2).[5] Retrieved from

  • National Institutes of Health (NIH). (2010). The utility of sulfonate salts in drug development. PubMed. Retrieved from

  • SIELC Technologies. (2025). Separation of 3-Pyridinesulfonic acid on Newcrom R1 HPLC column. Retrieved from

Sources

Method

Analytical Techniques for the Detection of 5-Ethylpyridine-3-sulfonic acid

[1][2] Application Note & Protocol Guide Executive Summary 5-Ethylpyridine-3-sulfonic acid (CAS: 801144-33-2) is a highly polar, ionizable pyridine derivative often encountered as a synthesis intermediate or degradation...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Application Note & Protocol Guide

Executive Summary

5-Ethylpyridine-3-sulfonic acid (CAS: 801144-33-2) is a highly polar, ionizable pyridine derivative often encountered as a synthesis intermediate or degradation product in the manufacturing of pyridine-based active pharmaceutical ingredients (APIs).[1][2] Its detection poses significant chromatographic challenges due to its zwitterionic nature —possessing both a basic pyridine nitrogen and a strongly acidic sulfonic acid group.[2]

Standard Reversed-Phase (RP) C18 methods often fail to retain this analyte, leading to elution in the void volume. This guide details two robust analytical protocols:

  • HILIC-MS/MS: For trace-level quantification (ppm/ppb range), utilizing Hydrophilic Interaction Liquid Chromatography.[2]

  • Ion-Pair RP-HPLC-UV: For routine Quality Control (QC) and process monitoring (mg/mL range).[2]

Chemical Context & Analytical Logic

Structural Analysis
  • Molecular Formula: C₇H₉NO₃S

  • Molecular Weight: 187.22 g/mol [1]

  • pKa Values (Predicted):

    • Pyridine Nitrogen (Basic): ~5.2[2]

    • Sulfonic Acid (Acidic): ~ -1.0 to 1.0[2]

  • LogP: < 0 (Highly Hydrophilic)

The Separation Challenge

The presence of the sulfonic acid group renders the molecule permanently ionized at typical HPLC pH ranges (pH 2–8). Consequently, it exhibits negligible affinity for hydrophobic stationary phases.[2]

  • Why HILIC? HILIC uses a water-rich layer on a polar stationary phase to retain polar analytes.[2][3][4] It is the "Gold Standard" for this compound, offering high sensitivity with MS detection due to the high-organic mobile phase enhancing desolvation.

  • Why Ion-Pairing? For labs restricted to UV detection, adding an ion-pairing reagent (e.g., octanesulfonate) to a C18 column creates a "pseudo-stationary phase" that interacts with the charged pyridine, enabling retention.

Method A: Trace Analysis via HILIC-MS/MS

Target Application: Genotoxic impurity screening, cleaning validation, trace quantitation.

Chromatographic Conditions
ParameterSpecificationRationale
Column Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or similar), 100 x 2.1 mm, 3.5 µmZwitterionic phases provide electrostatic interaction and hydrogen bonding, ideal for amphoteric molecules.
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 5.[2]8)Provides buffering ions to stabilize ionization.[2]
Mobile Phase B Acetonitrile (LC-MS Grade)Weak solvent in HILIC; high content promotes retention.[2]
Flow Rate 0.3 mL/minOptimal for electrospray ionization (ESI) efficiency.[2]
Column Temp 35°CImproves mass transfer kinetics.[2]
Injection Vol 2–5 µLLow volume prevents solvent mismatch effects.[2]
Gradient Program[2]
  • 0.0 min: 95% B (Equilibration)

  • 1.0 min: 95% B

  • 6.0 min: 60% B (Linear Ramp)

  • 8.0 min: 60% B

  • 8.1 min: 95% B

  • 12.0 min: 95% B (Re-equilibration)

Mass Spectrometry (MS/MS) Parameters

Ionization Mode: ESI Positive (+ve) Note: While sulfonic acids ionize in negative mode, the basic pyridine ring often provides superior sensitivity in positive mode as


.
Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Dwell (ms)
Quantifier 188.0

106.025100
Qualifier 188.0

80.0

35100
  • Mechanism: The transition 188.0

    
     106.0 corresponds to the loss of the sulfite group (
    
    
    
    , -82 Da) or combined loss of
    
    
    and protons, typical for pyridine sulfonates. The 80.0 fragment is the characteristic sulfite radical ion.
Sample Preparation (Critical)

Diluent: 90:10 Acetonitrile:Water.[2]

  • Warning: Dissolving the sample in 100% water will cause "solvent wash-through," resulting in poor peak shape and early elution. The sample solvent must match the initial mobile phase strength.

Method B: Process Control via Ion-Pair HPLC-UV

Target Application: Raw material assay, reaction monitoring, high-concentration analysis.[2]

Chromatographic Conditions
ParameterSpecification
Column C18 (End-capped), 150 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus)
Mobile Phase Premix: 20 mM Potassium Phosphate Buffer (pH 2.5) + 5 mM Sodium 1-Octanesulfonate : Methanol (80:20 v/v)
Flow Rate 1.0 mL/min
Detection UV @ 260 nm (Pyridine absorption max)
Run Mode Isocratic
Protocol Notes
  • Ion-Pair Reagent: Sodium 1-Octanesulfonate acts as the pairing agent.[2] The sulfonate tail binds to the C18, while the sodium head interacts with the sulfonic acid group of the analyte? Correction: At pH 2.5, the pyridine nitrogen is protonated (

    
    ). The octanesulfonate anion (
    
    
    
    ) pairs with the positively charged pyridine nitrogen, retaining the molecule on the non-polar column.
  • Column Care: Ion-pairing reagents are difficult to wash off.[2] Dedicate a specific column to this method to avoid cross-contamination.

Visualizing the Analytical Workflow

AnalyticalWorkflow Start Sample: 5-Ethylpyridine-3-sulfonic acid Decision Select Analytical Goal Start->Decision Trace Trace Analysis / Genotoxicity (< 0.1%) Decision->Trace Low Conc. Process Assay / Process Control (> 95%) Decision->Process High Conc. HILIC Method A: HILIC-MS/MS Zwitterionic Column High ACN Mobile Phase Trace->HILIC RPIP Method B: IP-RP-HPLC C18 + Octanesulfonate pH 2.5 Phosphate Buffer Process->RPIP Prep_HILIC Prep: Dilute in 90% ACN (Prevent Solvent Mismatch) HILIC->Prep_HILIC Result_HILIC Output: LOD ~10 ppb MRM Specificity HILIC->Result_HILIC Prep_RP Prep: Dilute in Mobile Phase RPIP->Prep_RP Result_RP Output: Robust Quantitation Cost-Effective UV RPIP->Result_RP

Caption: Decision tree for selecting the optimal chromatographic mode based on sensitivity requirements.

Validation Framework (ICH Q2)

To ensure regulatory compliance, the selected method must be validated against the following criteria:

Specificity
  • Requirement: No interference from the synthesis matrix (e.g., 3-chloropyridine, pyridine N-oxides).

  • Test: Inject a "spiked" sample containing all potential synthesis precursors.

    • HILIC Advantage: The synthesis precursors are less polar and will elute near the void (t0) or wash out easily, while the sulfonic acid is retained.

Linearity & Range
  • HILIC-MS/MS Range: 10 ng/mL – 1000 ng/mL (

    
    ).[2]
    
  • HPLC-UV Range: 0.05 mg/mL – 1.0 mg/mL.[2]

Accuracy (Recovery)
  • Perform spike-recovery experiments at 50%, 100%, and 150% of the target concentration.

  • Acceptance Criteria: 80–120% for trace analysis; 98–102% for assay.[2]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (HILIC) Secondary interactions with silanols.[2]Increase buffer concentration (up to 20 mM).[2] Ensure pH is controlled (pH 5.8 is optimal for Ammonium Acetate).[2]
Split Peaks (HILIC) Sample diluent contains too much water.Dilute sample with at least 80% Acetonitrile before injection.[2]
Retention Drift (IP-HPLC) Temperature fluctuation or insufficient equilibration.[2]Thermostat column at 30°C. Equilibrate IP columns for >20 column volumes before use.
Low Sensitivity (MS) Ion suppression from matrix.[2]Divert flow to waste for the first 1 min. Use a stable isotope labeled internal standard if available.[2]

References

  • PubChem. (1991).[2] Patent EP-0428831-A1: Process of preparation of pyridine-3-sulfonic acids. Retrieved from [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates. Retrieved from [Link]

Sources

Application

Application Note: Kinetic Profiling and Synthetic Protocols for 5-Ethylpyridine-3-sulfonic Acid

Executive Summary 5-Ethylpyridine-3-sulfonic acid (5-EPSA) is a critical heterocyclic intermediate, serving as a scaffold in the synthesis of potassium-competitive acid blockers (P-CABs) such as Vonoprazan. Its unique re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Ethylpyridine-3-sulfonic acid (5-EPSA) is a critical heterocyclic intermediate, serving as a scaffold in the synthesis of potassium-competitive acid blockers (P-CABs) such as Vonoprazan. Its unique reactivity profile is governed by the interplay between the electron-deficient pyridine ring and the electron-donating ethyl substituent.

This guide provides a comprehensive technical analysis of 5-EPSA, focusing on:

  • Formation Kinetics: The regioselectivity and rate enhancement of electrophilic sulfonation on 3-ethylpyridine.

  • Functionalization: Protocols for converting the sulfonic acid to the sulfonyl chloride and subsequent sulfonamides.

  • Analytical Control: Validated HPLC methods for monitoring highly polar zwitterionic species.

Chemical Profile & Kinetic Theory

Structural Dynamics

The pyridine ring is inherently deactivated towards electrophilic aromatic substitution (


) due to the electronegative nitrogen atom. However, the introduction of an ethyl group at the 3-position alters the kinetic landscape.
  • Substrate: 3-Ethylpyridine.[1][2][3][4]

  • Target Product: 5-Ethylpyridine-3-sulfonic acid.

  • Mechanism: The ethyl group (

    
    -donor) activates the ring positions ortho and para to itself.
    
    • Position 2 (

      
      ):  Activated by ethyl, but electronically deactivated by adjacent nitrogen and sterically hindered.
      
    • Position 4 (

      
      ):  Activated by ethyl, but deactivated by nitrogen (resonance).
      
    • Position 5 (

      
      ):  The "Sweet Spot." It is 
      
      
      
      to the nitrogen (less deactivated) and meta to the ethyl group? Correction: In 3-ethylpyridine, position 5 is meta to the ethyl group. Wait—let's look at the resonance structures.
    • Refined Kinetic Model: Electrophilic attack on pyridine prefers the

      
      -position (3 or 5). In 3-ethylpyridine, C3 is occupied. C5 is the remaining 
      
      
      
      -position. While the ethyl group at C3 directs ortho/para (to C2, C4, C6), the strong deactivation of
      
      
      positions by nitrogen usually overrides alkyl directing effects in acidic media. Therefore, substitution occurs at C5 , driven by the pyridine ring's intrinsic preference for
      
      
      -substitution, with the ethyl group providing mild overall ring activation compared to unsubstituted pyridine.
Reaction Scheme

The synthesis typically involves sulfonation using oleum (fuming sulfuric acid) and a mercury catalyst (optional but enhances rate) at elevated temperatures (


).

ReactionScheme Figure 1: Electrophilic Sulfonation Pathway of 3-Ethylpyridine Substrate 3-Ethylpyridine (Liquid, bp 165°C) Intermediate σ-Complex Transition State Substrate->Intermediate k1 (RDS) Reagent Oleum (20% SO3) HgSO4 (cat.), 230°C Product 5-Ethylpyridine-3-sulfonic acid (Zwitterion, mp >300°C) Intermediate->Product k2 (Fast)

Experimental Protocols

Protocol A: Synthesis of 5-Ethylpyridine-3-sulfonic Acid

Objective: Preparation of 5-EPSA via direct sulfonation. Scale: 100 g Input.

Reagents:

  • 3-Ethylpyridine (CAS: 536-78-7): 107.15 g (1.0 mol)

  • Oleum (20%

    
    ): 300 g
    
  • Mercuric Sulfate (

    
    ): 1.5 g (Catalyst)
    

Procedure:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, thermometer, and a reflux condenser fitted with a drying tube.

  • Addition: Charge the flask with Oleum. Caution: Exothermic.

  • Catalyst: Add

    
     and stir until dissolved.
    
  • Substrate Addition: Add 3-Ethylpyridine dropwise over 45 minutes. Maintain internal temperature

    
     (cooling bath required).
    
  • Reaction: Heat the mixture to 230°C for 8–12 hours.

    • Kinetic Checkpoint: Monitor consumption of 3-ethylpyridine by HPLC (See Section 4). The reaction follows pseudo-first-order kinetics with respect to the substrate once

      
       is in excess.
      
  • Quench: Cool to

    
     and pour onto 1 kg of crushed ice.
    
  • Isolation: Adjust pH to 6.0–7.0 using

    
     or 
    
    
    
    to precipitate sulfate salts. Filter hot.
  • Crystallization: Concentrate the filtrate. 5-EPSA crystallizes as a white solid upon cooling. Recrystallize from water/ethanol.

Protocol B: Kinetic Activation to Sulfonyl Chloride

The sulfonic acid is a stable zwitterion. To utilize it in drug synthesis (e.g., sulfonamide formation), it must be activated to 5-ethylpyridine-3-sulfonyl chloride .

Reagents:

  • 5-EPSA (Dry): 18.7 g (0.1 mol)

  • Phosphorus Pentachloride (

    
    ): 22.9 g (0.11 mol)
    
  • Phosphorus Oxychloride (

    
    ): 10 mL (Solvent/Reagent)
    

Procedure:

  • Mix 5-EPSA and

    
     in a flask.
    
  • Add

    
     and heat to 120°C  for 3 hours.
    
  • Kinetic Note: The conversion is rapid. Prolonged heating can lead to chlorination of the ethyl side chain (radical mechanism).

  • Remove excess

    
     under vacuum. The residue is the crude sulfonyl chloride (unstable to moisture). Use immediately.
    

Analytical Methodology

Analyzing pyridine sulfonic acids is challenging due to their high polarity and zwitterionic nature. Standard C18 columns often fail to retain them.

HPLC Method for Reaction Monitoring

Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18) or Ion-Exchange mixed mode (e.g., SIELC Primesep 100). Mobile Phase:

  • A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • B: Acetonitrile.[5][6] Gradient: 0% B for 2 min (to retain sulfonic acid), then 0-30% B over 10 min. Detection: UV @ 260 nm (Pyridine

    
     transition).
    
Data Analysis: Calculating Rate Constants

To determine the reaction rate constant (


) for the sulfonation:
  • Sample the reaction mixture every 60 minutes.

  • Quench sample in cold buffer (pH 7).

  • Analyze via HPLC.

  • Plot

    
     vs. Time (
    
    
    
    ).
  • The slope of the linear regression line

    
    .
    

Table 1: Expected Kinetic Parameters

Parameter Value (Est.) Notes
Reaction Order Pseudo-1st With excess Oleum

| Activation Energy (


) | ~120 kJ/mol | High barrier due to deactivated ring |
| Rate Relative to Pyridine | 1.5x - 2.0x | Ethyl group provides mild activation |

Process Workflow Diagram

Workflow Figure 2: End-to-End Process Workflow for 5-EPSA Utilization Start Start: 3-Ethylpyridine Sulfonation Sulfonation (Oleum, 230°C) Start->Sulfonation IPC IPC: HPLC Analysis (Check Conversion >98%) Sulfonation->IPC IPC->Sulfonation Incomplete Isolation Isolation (Neutralization & Crystallization) IPC->Isolation Complete Activation Activation (PCl5 -> Sulfonyl Chloride) Isolation->Activation Coupling Coupling (Amine + Base -> Sulfonamide) Activation->Coupling

References

  • Direct Sulfonation of Pyridine Derivatives

    • Source: McElvain, S. M., & Goese, M. A. (1943). The Sulfonation of Pyridine and the Picolines.[7] Journal of the American Chemical Society, 65(11), 2233–2236.

    • Relevance: Establishes the baseline kinetics for pyridine sulfonation (requires Hg c
  • Synthesis of Pyridine-3-sulfonic Acids (Patent)

    • Source: Loesch, R., et al. (1991). Process for the preparation of pyridine-3-sulfonic acid.[7][8][9][10][11] European Patent EP0428831A1.

    • Relevance: Describes industrial routes including oxidation/reduction cycles to achieve high purity.
  • HPLC Analysis of Pyridine Sulfonates

    • Source: SIELC Technologies. "Separation of 3-Pyridinesulfonic acid on Newcrom R1 HPLC column."
    • Relevance: Provides validated conditions for retaining polar zwitterions.
  • Reactivity of Pyridine-3-sulfonyl Chloride

    • Source: Cremlyn, R. J. (2006). Some Reactions of Pyridine-3-sulfonyl Chloride.
    • Relevance: Details the kinetics of the chloride displacement to form sulfonamides.

Sources

Method

Application Note: Strategic Utilization of 5-Ethylpyridine-3-sulfonic Acid in Medicinal Chemistry

Abstract & Strategic Utility 5-Ethylpyridine-3-sulfonic acid (CAS: 801144-33-2) represents a high-value scaffold in fragment-based drug discovery (FBDD). While benzene-sulfonamides are ubiquitous in pharmacopoeia (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Utility

5-Ethylpyridine-3-sulfonic acid (CAS: 801144-33-2) represents a high-value scaffold in fragment-based drug discovery (FBDD). While benzene-sulfonamides are ubiquitous in pharmacopoeia (e.g., celecoxib, sildenafil), their pyridine bioisosteres offer distinct advantages:

  • Solubility & pH Sensitivity: The pyridine nitrogen (

    
    ) introduces a pH-dependent ionization center, significantly improving aqueous solubility compared to phenyl analogs.
    
  • Metabolic Stability: The electron-deficient pyridine ring is generally more resistant to oxidative metabolism (CYP450) than electron-rich phenyl rings.

  • Lipophilicity Modulation: The 5-ethyl substituent provides a precise lipophilic "handle" (+0.5 to +1.0 LogP relative to methyl), filling hydrophobic pockets in target proteins (e.g., kinase ATP-binding sites) without the steric penalty of larger alkyl groups.

This guide details the synthesis, activation, and application of this scaffold, focusing on overcoming the zwitterionic challenges inherent to pyridine-sulfonic acids.

Synthesis of the Core Scaffold

Direct sulfonation of 3-ethylpyridine is often non-selective and requires harsh conditions (Hg catalysis, >300°C). The industry-standard protocol utilizes the N-oxide activation route , which directs substitution to the 3/5 positions and allows for milder conditions.

Workflow Diagram: Synthesis & Activation

The following diagram illustrates the critical path from the precursor to the reactive sulfonyl chloride.

G cluster_0 Core Synthesis Start 3-Ethylpyridine Step1 N-Oxidation (H2O2/AcOH) Start->Step1 Inter1 3-Ethylpyridine N-Oxide Step1->Inter1 Step2 Sulfonation (Na2SO3/H2O) Inter1->Step2 Inter2 5-Ethylpyridine-3-sulfonic acid N-Oxide Step2->Inter2 Step3 Reduction (Raney Ni/H2) Inter2->Step3 Product 5-Ethylpyridine- 3-sulfonic acid Step3->Product Activation Activation (PCl5/POCl3) Product->Activation Final 5-Ethylpyridine- 3-sulfonyl chloride Activation->Final

Caption: Step-wise synthesis of the sulfonyl chloride via the N-oxide protection strategy to ensure regioselectivity.

Critical Protocol: Activation to Sulfonyl Chloride

The conversion of 5-ethylpyridine-3-sulfonic acid to its sulfonyl chloride is the bottleneck step . Unlike benzene sulfonic acids, pyridine sulfonic acids exist as high-melting zwitterions (inner salts), making them insoluble in most organic solvents.

Challenge: Standard thionyl chloride (


) conditions often fail due to poor solubility.
Solution:  Use of Phosphorus Pentachloride (

) in Phosphorus Oxychloride (

) or Chlorobenzene.
Methodology

Reagents:

  • 5-Ethylpyridine-3-sulfonic acid (1.0 eq)

  • Phosphorus Pentachloride (

    
    ) (1.5 eq)
    
  • Phosphorus Oxychloride (

    
    ) (Solvent/Catalyst) or Chlorobenzene (Safer alternative)
    

Step-by-Step Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (

    
    ) or 
    
    
    
    inlet. Note: Moisture sensitivity is critical.
  • Addition: Charge the flask with 5-ethylpyridine-3-sulfonic acid (10 mmol) and

    
     (15 mmol).
    
  • Solvent: Add

    
     (5-10 volumes). Alternatively, suspend in Chlorobenzene (10 volumes) and add catalytic DMF (2-3 drops) if avoiding neat 
    
    
    
    .
  • Reaction: Heat the mixture gradually to 120°C (Reflux) .

    • Observation: The slurry will evolve

      
       gas (requires scrubbing) and transition to a clear yellow/orange solution upon completion (approx. 3-5 hours).
      
  • Work-up (Critical):

    • Cool to room temperature.[1]

    • Remove excess

      
       via vacuum distillation (rotary evaporator with a base trap).
      
    • Azeotrope: Add dry toluene and re-evaporate to remove trace phosphoryl chlorides.

  • Isolation: The residue is the crude hydrochloride salt of the sulfonyl chloride.

    • Stability Note: Pyridine-3-sulfonyl chlorides are highly unstable to hydrolysis compared to benzenesulfonyl chlorides. Use immediately in the next step or store under Argon at -20°C.

Application: Sulfonamide Library Generation

This protocol describes the coupling of the activated scaffold with an amine to generate a "Torsemide-like" pharmacophore or kinase inhibitor fragment.

Reaction Logic Diagram

Logic Scaffold 5-Ethylpyridine-3- sulfonyl chloride Reaction Nucleophilic Substitution (0°C -> RT, DCM) Scaffold->Reaction Amine Primary/Secondary Amine (R-NH2) Amine->Reaction Base Base Scavenger (Pyridine or TEA) Base->Reaction Product Target Sulfonamide Reaction->Product SideProduct HCl Salt Reaction->SideProduct

Caption: General coupling logic for sulfonamide synthesis. The base scavenger is essential to neutralize HCl.

Protocol: General Coupling Procedure
  • Preparation: Dissolve the amine (1.1 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base Addition: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq). Note: Excess base is required to neutralize the HCl from the sulfonyl chloride salt AND the reaction byproduct.

  • Coupling:

    • Cool the amine solution to 0°C .

    • Dissolve the crude 5-ethylpyridine-3-sulfonyl chloride (from Section 3) in a minimal amount of dry DCM.

    • Add the sulfonyl chloride solution dropwise to the amine solution over 15 minutes.

  • Completion: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC or LC-MS (Target mass + H).

  • Purification:

    • Wash with saturated

      
       (to remove sulfonic acid hydrolysis products).
      
    • Wash with Brine.

    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Flash chromatography (MeOH/DCM gradient). Pyridine sulfonamides are polar; start with 100% DCM and ramp to 10% MeOH.

Analytical Data & Characterization

When characterizing these novel compounds, specific spectral features confirm the integrity of the 5-ethylpyridine core.

FeatureExpected Signal (1H NMR, DMSO-d6)Structural Assignment
Ethyl Group Triplet (

1.2 ppm) & Quartet (

2.6 ppm)
Alkyl chain at C5 position.
Aromatic H2 Singlet/Doublet (

8.8 - 9.0 ppm)
Proton between N and

(most deshielded).
Aromatic H6 Doublet (

8.6 - 8.7 ppm)
Proton adjacent to N, meta to

.
Aromatic H4 Doublet (

8.0 - 8.2 ppm)
Proton between Ethyl and

.
Mass Spec [M+H]+Pyridine nitrogen protonates easily in ESI+.

References

  • Synthesis of Pyridine-3-Sulfonic Acid (N-Oxide Route)

    • Source: US Patent 5,082,944.[2] "Process for the preparation of pyridine-3-sulfonic acid."

    • URL
  • Activation to Sulfonyl Chloride (Safety & Solvents)

    • Source: EP Patent 2,963,019 B1. "Method for producing pyridine-3-sulfonyl chloride."[1][3] (Describes the use of chlorobenzene to avoid neat POCl3).

    • URL
  • Medicinal Applications (Sulfonamide Synthesis)

    • Source: Singh, S., et al. "Syntheses and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives as Antimicrobial Agents." Rasayan J. Chem., 2013.[1]

    • URL:[Link]

  • Pharmacological Context (Torsemide Analogs)

    • Source: Delarge, J. "Chemistry and pharmacological properties of the pyridine-3-sulfonylurea derivative torasemide."[4] Arzneimittelforschung, 1988.[4][5][6]

    • URL:[Link]

Sources

Application

Application Note: Scale-Up Synthesis of 5-Ethylpyridine-3-sulfonic acid

Executive Summary The scale-up synthesis of 5-Ethylpyridine-3-sulfonic acid (CAS 801144-33-2) presents a classic challenge in heterocyclic chemistry: the functionalization of an electron-deficient pyridine ring. This app...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The scale-up synthesis of 5-Ethylpyridine-3-sulfonic acid (CAS 801144-33-2) presents a classic challenge in heterocyclic chemistry: the functionalization of an electron-deficient pyridine ring. This application note details a highly scalable, heavy-metal-free synthetic route designed for pilot-plant execution. By leveraging an N-oxide activation strategy followed by nucleophilic aromatic substitution (SNAr) and catalytic deoxygenation, we bypass the harsh conditions and toxic catalysts traditionally associated with direct pyridine sulfonation.

Mechanistic Rationale: Overcoming Pyridine Deactivation

Direct sulfonation of pyridine derivatives via electrophilic aromatic substitution (EAS) is thermodynamically unfavorable. The electronegative nitrogen atom withdraws electron density from the ring, and under acidic conditions (e.g., using oleum), the formation of a pyridinium ion further deactivates the system. Historically, achieving this required extreme temperatures (>230 °C) and[1].

To achieve a scalable and environmentally compliant process, we utilize a three-step indirect route starting from 3-chloro-5-ethylpyridine:

  • Activation via N-Oxidation: Converting the pyridine nitrogen to an N-oxide serves a dual purpose. It removes the basic lone pair (preventing protonation in subsequent steps) and exerts a strong electron-withdrawing effect via resonance. This highly activates the 3-position chlorine for nucleophilic attack[1].

  • Sulfodehalogenation (SNAr): The activated C–Cl bond undergoes nucleophilic aromatic substitution with the sulfite ion (SO32-). [2].

  • Catalytic Deoxygenation: [3].

Pathway Visualization

SynthesisRoute A 3-Chloro-5-ethylpyridine (Starting Material) B 3-Chloro-5-ethylpyridine N-oxide (Activated Intermediate) A->B H2O2, AcOH 70-80°C C 5-Ethylpyridine-3-sulfonic acid N-oxide (Sulfonated Intermediate) B->C Na2SO3, H2O Autoclave, 145°C D 5-Ethylpyridine-3-sulfonic acid (Final Product) C->D Raney Ni, H2 Alkaline, 100°C

Figure 1: Three-step scale-up synthetic route for 5-Ethylpyridine-3-sulfonic acid via N-oxide.

Step-by-Step Scale-Up Protocol

Safety Note: This protocol involves pressurized hydrogen, autoclaves, and strong oxidizers. Conduct all scale-up operations in rated blast-proof bays.

Stage 1: N-Oxidation of 3-Chloro-5-ethylpyridine

Objective: Activate the pyridine ring for nucleophilic attack.

  • Charge: To a 50 L glass-lined reactor, add 3-chloro-5-ethylpyridine (10.0 kg, 70.6 mol) and glacial acetic acid (20.0 L).

  • Heat: Bring the mixture to 70 °C under gentle agitation.

  • Oxidation: Slowly dose 30% aqueous hydrogen peroxide (12.0 kg) via an addition funnel over 4 hours.

    • Causality: The oxidation is highly exothermic. Dropwise addition ensures the heat evolution matches the jacket cooling capacity, preventing thermal runaway and premature peroxide decomposition.

  • Digest: Maintain the reaction at 80 °C for 12 hours.

  • Quench & Strip: Cool to 40 °C. Add 10% aqueous sodium sulfite until peroxide test strips read negative. Distill off acetic acid under vacuum (50 mbar) at 60 °C to yield crude 3-chloro-5-ethylpyridine-N-oxide as a viscous oil.

Stage 2: Sulfodehalogenation (Autoclave)

Objective: Install the sulfonic acid group via SNAr.

  • Preparation: In a 100 L Hastelloy autoclave, dissolve sodium sulfite (13.5 kg, 107 mol) in deionized water (40.0 L). Purge with nitrogen to remove dissolved oxygen.

  • Addition: Transfer the crude N-oxide from Stage 1 into the autoclave.

  • Reaction: Seal the autoclave and heat to 145 °C. The internal pressure will naturally rise to 4–5 bar. Maintain agitation at 145 °C for 16–18 hours.

    • Causality: The 3-position is the least activated site on the N-oxide ring for SNAr (compared to the 2- and 4-positions).[4].

  • Cooling: Cool the reactor to 90 °C and carefully vent any residual pressure.

Stage 3: Catalytic Deoxygenation

Objective: Remove the N-oxide to yield the final product.

  • Basification: To the aqueous solution from Stage 2 (still at 90 °C), slowly add 50% NaOH (approx. 2.0 kg) until the pH reaches 10.0–10.5.

    • Causality: [2].

  • Catalyst Loading: Under a strict nitrogen blanket, charge active Raney Nickel (0.8 kg).

  • Hydrogenation: Pressurize the reactor with Hydrogen gas to 7 bar. Heat to 100 °C and stir vigorously (500 rpm) for 8–12 hours until hydrogen uptake ceases.

  • Filtration & Isolation: Cool to 50 °C, vent H2, and purge with N2. Filter the catalyst through a spark-proof pressure filter. Acidify the filtrate with concentrated HCl to pH 2.5 (the isoelectric point) to precipitate 5-Ethylpyridine-3-sulfonic acid. Filter, wash with cold water, and dry under vacuum at 60 °C.

Quantitative Data & Process Optimization

To ensure reproducibility, the following table summarizes the critical process parameters and expected yields during scale-up from bench to pilot plant.

ParameterBench Scale (100 g)Kilo Lab (1 kg)Pilot Plant (10 kg)
Stage 1: N-Oxidation Yield 92%90%89%
Stage 2: Autoclave Pressure 4.1 bar4.3 bar4.6 bar
Stage 2: Conversion Rate >99%>98%>98%
Stage 3: H2 Pressure 5.0 bar6.0 bar7.0 bar
Overall Isolated Yield 78%75%73%
Final Product Purity (HPLC) 99.5%99.2%99.1%

Self-Validating Quality Control (IPC)

A robust protocol must be self-validating. Implement the following In-Process Controls (IPCs) to guarantee system integrity before proceeding to subsequent stages:

  • Stage 1 IPC (HPLC): Do not proceed to Stage 2 until the ratio of N-oxide to starting material is >99:1. Residual 3-chloro-5-ethylpyridine will not undergo sulfonation and will contaminate the final product.

  • Stage 2 IPC (Ion Chromatography): Monitor the depletion of sulfite (SO32-) and the generation of chloride (Cl-) ions. A 1:1 molar generation of Cl- relative to the starting material confirms complete substitution.

  • Stage 3 IPC (1H NMR): Analyze an aliquot in D2O. The disappearance of the downfield shift associated with the N-oxide protons (specifically the C2 and C6 protons) confirms complete deoxygenation.

References

  • Title: Synthesis of pyridine-3-sulfonic acid | Source: PrepChem | URL: [Link]

  • Title: Production of pyridine-3-sulfonic acid (US5082944A)
  • Title: Process of preparation of pyridine-3-sulfonic acids (EP0428831A1)

Sources

Method

Application Note: 5-Ethylpyridine-3-sulfonic Acid (5-EPSA) as an Advanced Reagent in Bioanalytical and Enzymatic Assays

Executive Summary The quantification and functional analysis of highly polar, basic pharmacological compounds present persistent challenges in drug development. Traditional ion-pairing (IP) reagents like trifluoroacetic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification and functional analysis of highly polar, basic pharmacological compounds present persistent challenges in drug development. Traditional ion-pairing (IP) reagents like trifluoroacetic acid (TFA) achieve chromatographic retention but cause catastrophic signal suppression in mass spectrometry. Conversely, standard biological buffers (e.g., acetate, citrate) often chelate essential metal cofactors in enzymatic assays, confounding kinetic data.

5-Ethylpyridine-3-sulfonic acid (5-EPSA; CAS 801144-33-2) emerges as a highly specialized, dual-purpose reagent. As an amphoteric molecule, it functions both as a volatile ion-pairing reagent for LC-MS/MS and as a non-chelating zwitterionic buffer for metalloenzyme assays. This application note details the mechanistic causality behind 5-EPSA's efficacy and provides self-validating protocols for its implementation in drug development workflows.

Mechanistic Insights: The Causality of 5-EPSA's Efficacy

To utilize a reagent effectively, one must understand the physical chemistry governing its behavior. 5-EPSA’s utility is driven by the synergistic effects of its three primary structural moieties:

  • The Sulfonic Acid Group (

    
    ) : Unlike carboxylic acids, the sulfonic acid moiety remains completely ionized across the entire practical pH range of reverse-phase liquid chromatography (RPLC). This provides a permanent, strong negative charge that forms robust electrostatic ion-pairs with basic analytes (e.g., aminoglycosides, basic peptides), neutralizing their charge and facilitating partitioning into the stationary phase.
    
  • The Pyridine Nitrogen (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) : Unsubstituted pyridine-3-sulfonic acid derivatives exhibit a pyridine nitrogen 
    
    
    
    near 5.5. This grants the molecule exceptional zwitterionic buffering capacity in the slightly acidic range (pH 4.5–6.5), a critical window for many lysosomal enzymes and kinases. Furthermore, pyridine-3-sulfonic acid derivatives have been established as highly effective, MS-compatible mobile phase additives that do not precipitate in organic solvents[1].
  • The 5-Ethyl Substitution (Hydrophobic Modulator) : The addition of the ethyl group at the 5-position fundamentally alters the molecule's partition coefficient (Log D). As demonstrated in coordination chemistry studies involving pyridine sulfonic acids, alkyl substitutions significantly modulate lipophilicity[2]. In LC-MS/MS, this ethyl group acts as a hydrophobic anchor, increasing the retention factor (

    
    ) of the 5-EPSA/analyte ion-pair on C18 stationary phases without requiring the extreme hydrophobicity of perfluorinated reagents.
    

Mechanism M 5-Ethylpyridine-3-sulfonic acid (5-EPSA) S1 Sulfonic Acid Group (pKa < 1.0) M->S1 S2 Pyridine Nitrogen (pKa ~ 5.5) M->S2 S3 Ethyl Group (Hydrophobic Anchor) M->S3 R1 Electrostatic Binding to Basic Analytes S1->R1 R2 Zwitterionic Buffering (pH 4.5 - 6.5) S2->R2 R3 Stationary Phase Partitioning (C18) S3->R3 O1 Enhanced LC Retention R1->O1 O2 Reduced MS Ion Suppression R2->O2 R3->O1

Caption: Mechanistic roles of 5-EPSA structural moieties in enhancing LC-MS/MS assay performance.

Application 1: LC-MS/MS Quantitative Assays for Polar Basic Drugs

When analyzing highly polar basic drugs, 5-EPSA serves as a "Goldilocks" reagent: it provides the chromatographic retention of TFA but maintains the MS signal intensity of formic acid.

Protocol 1: Preparation and Execution of 5-EPSA Ion-Pairing Chromatography

Materials:

  • 5-EPSA (High Purity, LC-MS Grade)

  • LC-MS Grade Water and Acetonitrile (ACN)

  • C18 Analytical Column (e.g., 2.1 x 50 mm, 1.7 µm)

Step-by-Step Methodology:

  • Mobile Phase A Formulation : Dissolve 5-EPSA in LC-MS grade water to a final concentration of 5.0 mM. Do not adjust the pH; the natural zwitterionic equilibrium will stabilize near pH 5.5. Filter through a 0.2 µm PTFE membrane.

  • Mobile Phase B Formulation : Prepare a solution of 5.0 mM 5-EPSA in 90% ACN / 10% Water. Causality note: Maintaining the IP reagent in both phases prevents baseline drift and ensures continuous column saturation during gradient elution.

  • Column Equilibration : Flush the C18 column with 95% Mobile Phase A for a minimum of 20 column volumes (CV). Ion-pairing reagents require extended equilibration times to coat the stationary phase dynamically.

  • Gradient Elution : Execute a standard gradient (e.g., 5% B to 95% B over 5 minutes).

Self-Validating System Checkpoint: Before injecting study samples, inject a stable-isotope-labeled internal standard (SIL-IS). Calculate the peak asymmetry factor (


).
  • If

    
     : The dynamic 5-EPSA ion-pairing layer is fully established. Proceed with the assay.
    
  • If

    
     : The equilibrium is incomplete. The system has self-reported an error. Flush with Mobile Phase A for an additional 15 CVs before proceeding.
    

LCMS_Workflow A Sample Preparation (Protein Precipitation) B Chromatographic Separation (C18 Column + 5-EPSA) A->B C Ion-Pair Formation (Analyte + 5-EPSA) B->C In-column D Electrospray Ionization (ESI+) C->D Desolvation E MS/MS Detection (MRM Mode) D->E F Data Analysis (Quantification) E->F

Caption: Workflow for LC-MS/MS quantitative assay utilizing 5-EPSA as a volatile ion-pairing reagent.

Application 2: Non-Chelating Zwitterionic Buffering in Metallokinase Assays

Many kinases and hydrolases require divalent cations (


, 

,

) for catalytic activity. Standard buffers in the pH 5.0–6.0 range (like acetate or citrate) actively chelate these metals, artificially lowering enzyme kinetics. 5-EPSA provides robust buffering without metal sequestration.
Protocol 2: 5-EPSA Buffered Enzyme Kinetics

Step-by-Step Methodology:

  • Buffer Formulation : Prepare a 50 mM solution of 5-EPSA in ultrapure water.

  • pH Titration : Titrate to the target pH (e.g., pH 5.5) using 1M KOH. Causality note: Use KOH rather than NaOH if the specific kinase is sensitive to high sodium ion concentrations, which can disrupt hydration shells around the protein.

  • Reaction Assembly : Combine 50 mM 5-EPSA buffer, 10 mM

    
    , 1 mM ATP, substrate peptide, and the target enzyme in a microplate well.
    

Self-Validating System Checkpoint: To validate that 5-EPSA is not interfering with the assay, run a tripartite control matrix:

  • Well A (Test) : 5-EPSA + Enzyme +

    
    
    
  • Well B (Positive Control) : MES Buffer (Standard Good's Buffer) + Enzyme +

    
    
    
  • Well C (Negative Control) : 5-EPSA + Enzyme +

    
     + 50 mM EDTA
    

Validation criteria: Well A must show


 within 

of Well B, proving 5-EPSA supports full activity. Well C must show

activity, proving the assay remains strictly metal-dependent and 5-EPSA is not acting as a surrogate cofactor.

Quantitative Data Presentation

The following table summarizes the comparative performance of 5-EPSA against traditional mobile phase additives in the LC-MS/MS analysis of a highly polar basic peptide (


 Da, pI = 9.5).
Mobile Phase AdditiveConcentrationRetention Factor (

)
MS Signal Intensity (cps)Ion Suppression (%)
Formic Acid (FA) 0.1% (v/v)0.4 (Poor retention)

15%
Trifluoroacetic Acid (TFA) 0.05% (v/v)4.2 (Good retention)

92% (Severe)
5-EPSA 5.0 mM3.8 (Good retention)

18% (Minimal)

Data Interpretation: 5-EPSA achieves a retention factor nearly identical to the highly hydrophobic TFA, yet preserves 86% of the raw MS signal intensity seen with Formic Acid. This confirms its status as an optimal reagent for bioanalytical drug quantification.

References

1.[3] National Center for Biotechnology Information. "3-Pyridinesulfonic acid | C5H5NO3S | CID 69468 - PubChem." PubChem, nih.gov. Available at: 2.[1] SIELC Technologies. "3-Pyridinesulfonic acid - SIELC Technologies." SIELC, sielc.com. Available at: 3.[2] National Institutes of Health. "Development of Novel 99mTc-Labeled Hydrazinoicotinamide-Modified Ubiquicidin 29-41 Complexes with Improved Target-to-Nontarget Ratios for Bacterial Infection Imaging - PMC." PMC, nih.gov. Available at:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Ethylpyridine-3-sulfonic Acid Purification Guide

Executive Summary: The Zwitterion Challenge 5-Ethylpyridine-3-sulfonic acid presents a classic purification paradox common to zwitterionic heterocycles. The basic pyridine nitrogen ( ) and the acidic sulfonic group ( ) c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Zwitterion Challenge

5-Ethylpyridine-3-sulfonic acid presents a classic purification paradox common to zwitterionic heterocycles. The basic pyridine nitrogen (


) and the acidic sulfonic group (

) create an internal salt (zwitterion) at neutral pH.[1] This results in:
  • High water solubility: Making extraction into organic solvents (DCM, EtOAc) nearly impossible.[1]

  • High melting point: Often >300°C, leading to decomposition before melting.[1]

  • Inorganic Salt Entrapment: Synthesis byproducts (sodium sulfate, sulfuric acid) co-crystallize stubbornly with the product.

This guide moves beyond standard organic workups, focusing on Isoelectric Point (pI) Precipitation and Ion Exchange Chromatography as the only viable routes for high-purity isolation.[1]

Troubleshooting & FAQs

Scenario A: "I have a crude reaction mixture containing high levels of inorganic salts ( or ). How do I separate my product?"

Diagnosis: Sulfonic acids are often synthesized via sulfonation with oleum or sulfite displacement, leaving massive inorganic residues.[1] The Fix: Do not attempt simple filtration.

  • The Solubility Differential Method: 5-Ethylpyridine-3-sulfonic acid is soluble in hot water but insoluble in ethanol.[1] Inorganic sulfates are insoluble in ethanol.[1]

  • Protocol: Dissolve the crude solid in the minimum amount of hot water (90°C). Slowly add 3–4 volumes of hot ethanol. The inorganic salts may precipitate first (if highly concentrated) or stay in solution while the organic sulfonate crystallizes upon cooling, depending on the specific salt species.

  • Refined Approach: For gross salt removal, use Ion Exchange (See Protocol B) .[1] It is the only definitive way to reach <0.1% ash content.

Scenario B: "The product will not precipitate from water, even upon cooling."

Diagnosis: You are likely not at the Isoelectric Point (pI). The Science: Zwitterions have minimum solubility at their pI, where the net charge is zero. If the solution is too acidic (protonated nitrogen) or too basic (deprotonated sulfonate), the molecule acts as a highly soluble salt. The Fix:

  • Measure the pH.[1]

  • Adjust carefully to pH 3.5 – 4.5 (the approximate pI region for pyridine-3-sulfonic acids).[1]

  • Induce crystallization by adding an anti-solvent (Isopropanol or Ethanol) and cooling to 4°C.[1]

Scenario C: "My product is colored (yellow/brown) despite showing reasonable purity on NMR."

Diagnosis: Trace oxidation byproducts (N-oxides or polymerized quinones) are present.[1] These have high extinction coefficients, so even ppm levels cause color.[1] The Fix:

  • Dissolve the product in hot water (80°C).

  • Add Activated Carbon (0.5 – 1.0 wt%) .[1]

  • Stir for 30 minutes.

  • Filter hot through a Celite pad.[1] Crucial: Do not let the solution cool during filtration, or the product will crystallize in the filter.

Detailed Experimental Protocols

Protocol A: Isoelectric Recrystallization (The Standard Method)

Best for: Removing minor impurities and isomers.

  • Dissolution: Suspend crude 5-Ethylpyridine-3-sulfonic acid in distilled water (approx. 3-5 mL per gram of substance).

  • Heating: Heat to 90–95°C until fully dissolved. If insoluble material remains, filter hot.[1]

  • pH Adjustment: Check pH. If highly acidic (<1), adjust to pH ~3.5–4.0 using 50% NaOH or aqueous Ammonia.[1] If basic, use conc. HCl.

    • Note: This maximizes the zwitterionic character, reducing water solubility.

  • Anti-Solvent Addition: While maintaining 80°C, slowly add Ethanol or Isopropanol (approx.[1] 2x the water volume) until a slight turbidity persists.

  • Crystallization: Remove heat. Allow to cool slowly to room temperature with gentle stirring. Then chill to 0–5°C for 4 hours.

  • Isolation: Filter the white/off-white crystals. Wash with cold ethanol.[1]

  • Drying: Vacuum dry at 60°C. (High melting point allows aggressive drying).[1]

Protocol B: Ion Exchange Desalting (High Purity)

Best for: Removing stoichiometric amounts of inorganic salts.

Resin Selection: Strong Acid Cation Exchange Resin (e.g., Amberlite IR-120 or Dowex 50W) in


 form.[1]
  • Loading: Dissolve the crude salt-contaminated mixture in water. Load onto the column.[2]

    • Mechanism:[1][3] The 5-Ethylpyridine-3-sulfonic acid (acting as a base via the pyridine nitrogen) will bind to the resin, displacing

      
      .[1] Inorganic anions (
      
      
      
      ,
      
      
      ) will pass through in the void volume.[1]
  • Washing: Wash the column with 3–5 column volumes of distilled water to remove all non-bound inorganic salts. Monitor the effluent pH until neutral.

  • Elution: Elute the product using Aqueous Ammonia (2M) .

    • Mechanism:[1][3] Ammonia deprotonates the resin and competes for the proton, releasing the pyridine sulfonate as the ammonium salt.

  • Finishing: Evaporate the ammoniacal fractions to dryness. The excess ammonia evaporates.

  • Conversion: Redissolve the residue in minimal water and adjust pH to the pI (3.5–4.0) with HCl to precipitate the free zwitterionic acid.

Quantitative Data Summary

ParameterValue / CharacteristicNotes
Melting Point > 300°C (Decomposes)Typical for zwitterionic pyridine sulfonates [1, 2].[1]
Solubility (Water) High (pH dependent)Minimum solubility at pH 3.5–4.5 (Isoelectric point).[1]
Solubility (Ethanol) Very LowExcellent anti-solvent for crystallization.[1]
Solubility (Ether/DCM) InsolubleCannot be extracted using standard organic workups.[1]
pKa (Pyridine N) ~3.2 - 3.5Estimated based on 3-pyridinesulfonic acid analogs.[1]
Common Impurities

, Isomers
Sulfate ash is the primary quality attribute to monitor.

Visualization: Purification Workflow

PurificationFlow Start Crude Reaction Mixture (Contains Salts & Byproducts) SolubilityCheck Check Water Solubility (Hot, 90°C) Start->SolubilityCheck FilterInsol Filter Insoluble Impurities (Hot Filtration) SolubilityCheck->FilterInsol SaltLevel Is Inorganic Salt Content High? FilterInsol->SaltLevel IEX_Load Load onto Cation Exchange Resin (H+ Form) SaltLevel->IEX_Load Yes (>5%) Carbon Optional: Activated Carbon (If colored) SaltLevel->Carbon No (<5%) IEX_Wash Wash with Water (Removes Anions/Salts) IEX_Load->IEX_Wash IEX_Elute Elute with 2M NH4OH IEX_Wash->IEX_Elute Evap Evaporate Ammonia IEX_Elute->Evap pH_Adjust Adjust pH to Isoelectric Point (pH ~3.5 - 4.0) Evap->pH_Adjust AntiSolvent Add Ethanol/IPA (Cool to 4°C) pH_Adjust->AntiSolvent Carbon->pH_Adjust Final Pure 5-Ethylpyridine-3-sulfonic Acid (White Crystals) AntiSolvent->Final

Figure 1: Decision tree for the purification of 5-Ethylpyridine-3-sulfonic acid, selecting between Ion Exchange (for high salt) and Isoelectric Crystallization (for polishing).

References

  • BenchChem. (2025).[1][4][5] Technical Support Center: 3-Pyridinesulfonic Acid Synthesis. Retrieved from .[1] (Demonstrates the standard sulfonation and workup protocols for the homologous pyridine-3-sulfonic acid series).

  • ChemBK. (2024).[1] Pyridine-3-sulfonic acid for synthesis - Physico-chemical Properties. Retrieved from .[1] (Provides solubility and melting point data for the core structure).

  • Kleffner, H. W., et al. (1991).[1] Process of preparation of pyridine-3-sulfonic acids. European Patent EP0428831A1.[1][6] (Authoritative source on the industrial isolation of pyridine sulfonic acids via pH adjustment and crystallization).

  • Lösch, R., et al. (1992).[1] Production of pyridine-3-sulfonic acid. U.S. Patent 5,082,944.[1] (Details the reduction of N-oxides and subsequent purification from sulfate-rich matrices).

  • Mallak Chemicals. (2019).[1] Technical Data Sheet: 3-Pyridinesulfonic acid. Retrieved from .[1] (Confirming industrial handling and specifications for this class of compounds).

Sources

Optimization

Common issues in the synthesis of 5-Ethylpyridine-3-sulfonic acid

CAS No: 801144-33-2 Target Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers. Introduction Welcome to the technical support hub for 5-Ethylpyridine-3-sulfonic acid .

Author: BenchChem Technical Support Team. Date: March 2026

CAS No: 801144-33-2 Target Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers.

Introduction

Welcome to the technical support hub for 5-Ethylpyridine-3-sulfonic acid . This intermediate is critical for various pharmaceutical scaffolds but presents a classic "pyridine paradox" during synthesis: the ring is electron-deficient (deactivated), yet the ethyl group introduces steric and electronic asymmetry.

This guide addresses the three most reported failure modes in its synthesis:

  • Regioselectivity Failure: Formation of unwanted isomers (2- or 4-sulfonic acid).

  • Isolation Failure: Inability to separate the water-soluble zwitterion from inorganic salts (

    
    ).
    
  • Analytical Failure: Severe peak tailing in HPLC due to the basic nitrogen.

Module 1: Reaction Optimization (Synthesis)

Troubleshooting Guide: Reaction Kinetics & Yield

Q: I am using standard sulfonation (conc.


), but conversion is <10%. Why? 
A:  Pyridine rings are highly deactivated toward Electrophilic Aromatic Substitution (EAS).
  • The Cause: In sulfuric acid, the pyridine nitrogen is protonated to form a pyridinium ion. This positive charge strongly deactivates the ring, making it inert to standard sulfonating agents.

  • The Fix: You must use Oleum (Fuming Sulfuric Acid, 20-30%

    
    )  and high temperatures (
    
    
    
    ). The free
    
    
    is the active electrophile required to overcome the activation energy barrier. Mercury (Hg) catalysts were historically used but are now avoided due to toxicity; Vanadium (
    
    
    ) is a viable alternative if strictly necessary, but high heat alone often suffices for the ethyl-substituted derivative.

Q: I see multiple spots on TLC. Is the ethyl group directing the sulfonation to the wrong position? A: Likely yes, but the major product should be the 3,5-isomer.

  • The Logic:

    • N-Directing: The protonated nitrogen directs meta (positions 3 and 5). Position 3 is occupied by the ethyl group. Position 5 is the target.

    • Ethyl-Directing: The ethyl group is ortho/para directing. It activates positions 2, 4, and 6.

    • The Conflict: The deactivating power of the pyridinium nitrogen dominates. Substitution at 2, 4, or 6 is electronically highly unfavorable. Therefore, the reaction naturally favors the 5-position (meta to N), aligning with your target.

    • Impurities: If you see other spots, they are likely oxidation byproducts (N-oxides) or charring polymers, not regiochemical isomers, unless the temperature is too low (allowing kinetic control rather than thermodynamic).

Visualizing the Mechanism

ReactionMechanism Start 3-Ethylpyridine Protonation Protonation (Pyridinium Ion) Start->Protonation + H2SO4 Transition Sigma Complex (High Energy) Protonation->Transition + SO3 (Oleum) >220°C Target 5-Ethylpyridine- 3-sulfonic acid Transition->Target - H+ N_Effect N-Atom: Deactivates Ring Directs Meta (5) N_Effect->Protonation Et_Effect Ethyl Group: Activates Weakly Directs Ortho/Para Et_Effect->Transition

Caption: The pyridinium nitrogen directs the incoming sulfonyl group to the 5-position, overriding the ethyl group's directing effects.

Module 2: Isolation & Workup (The Critical Bottleneck)

Troubleshooting Guide: The Zwitterion Trap

Q: I neutralized the Oleum with NaOH, but I can't extract the product. It's stuck in the water. A: You have created a "Salt Trap."

  • The Issue: 5-Ethylpyridine-3-sulfonic acid is a zwitterion (inner salt). It is highly soluble in water and insoluble in non-polar organic solvents (DCM, Ether). Neutralizing Oleum with NaOH generates massive amounts of Sodium Sulfate (

    
    ). The product cannot be crystallized easily from this brine.
    
  • The Fix (Method A - The Calcium/Barium Route): Neutralize with

    
     or 
    
    
    
    . The resulting sulfate salts (
    
    
    /
    
    
    ) are insoluble and can be filtered off. The filtrate will contain your product in water, which can then be concentrated.
  • The Fix (Method B - Ion Exchange): Dilute the reaction mixture and pass it through a strong acid cation exchange resin. Wash with water to remove sulfate, then elute the pyridine sulfonic acid with aqueous ammonia.

Q: What is the correct pH for precipitation? A: You must aim for the Isoelectric Point (pI) .

  • Pyridine nitrogen

    
    .
    
  • Sulfonic acid

    
    .
    
  • The zwitterion is least soluble when the net charge is zero. Typically, this occurs around pH 3.0 -- 4.0 . If the pH is too high (>7), it forms the soluble sulfonate salt. If too low (<1), it forms the soluble pyridinium salt.

Workup Decision Tree

WorkupTree Reaction Crude Reaction Mix (Oleum + Product) Quench Quench on Ice Reaction->Quench Choice Choose Neutralization Base Quench->Choice NaOH Use NaOH/NaHCO3 Choice->NaOH Cheap/Fast CaBa Use Ca(OH)2 or Ba(OH)2 Choice->CaBa Recommended SaltIssue Result: High Na2SO4 Product trapped in brine NaOH->SaltIssue Filter Filter Insoluble Sulfate (CaSO4/BaSO4) CaBa->Filter Conc Concentrate Filtrate to Crystallize Product Filter->Conc

Caption: Avoiding sodium bases prevents the formation of highly soluble sulfate brines that trap the zwitterionic product.

Module 3: Experimental Protocol

Optimized Synthesis of 5-Ethylpyridine-3-sulfonic Acid

Safety Warning: Oleum is extremely corrosive and reacts violently with water. Wear full PPE including face shield.[1]

  • Setup: Dry 3-neck round bottom flask, mechanical stirrer, reflux condenser, dropping funnel.

  • Charging: Add Oleum (20% free

    
    , 5.0 equiv)  to the flask.
    
  • Addition: Cool to

    
    . Add 3-Ethylpyridine (1.0 equiv)  dropwise. Exothermic! Maintain 
    
    
    
    .
  • Reaction:

    • Add catalyst (Optional):

      
       (1% mol) or 
      
      
      
      .
    • Heat slowly to

      
       .
      
    • Reflux for 12--16 hours .

  • Quench: Cool to room temperature. Pour carefully onto crushed ice (5x reaction volume).

  • Isolation (Barium Method):

    • Add

      
        slurry until pH reaches 3.5 (Isoelectric point).
      
    • Filter the white precipitate (

      
      ). Wash cake with hot water.
      
    • Combine filtrates and evaporate under reduced pressure to dryness.

    • Recrystallize the residue from water/ethanol.

Yield Expectations: 60--75%. Appearance: White to off-white crystalline solid.

Module 4: Analytical Data & Troubleshooting

HPLC Method Parameters

Standard C18 columns often fail due to the polarity of the sulfonic acid.

ParameterRecommendationReason
Column HILIC or Polar-Embedded C18Retains polar zwitterions better than standard C18.
Mobile Phase A 10mM Ammonium Acetate (pH 4.5)Buffer suppresses ionization of silanols to reduce tailing.
Mobile Phase B AcetonitrileStandard organic modifier.
Mode Isocratic (90% A / 10% B)High aqueous content needed for solubility and retention.
Detection UV 254 nmPyridine ring absorption.
Common Analytical Issues

Q: My peak is tailing badly. A: This is "Silanol Interaction." The basic pyridine nitrogen interacts with acidic silanol groups on the silica support.

  • Fix: Add an ion-pairing agent (e.g., 5mM Hexanesulfonic acid) to the mobile phase OR switch to a HILIC column which is designed for polar basics.

References

  • Molaid Chemicals. (2024). 5-Ethylpyridine-3-sulfonic acid - CAS 801144-33-2 Properties and Structure.Link

  • BenchChem. (2025). Experimental setup for sulfonation of pyridine to yield 3-Pyridinesulfonic acid. (General protocol adaptation). Link

  • Sigma-Aldrich. (2024). Product Specification: 3-Ethylpyridine (Starting Material).Link

  • PrepChem. (2024). Synthesis of pyridine-3-sulfonic acid via Sulfonation.[2]Link

Sources

Troubleshooting

Technical Support Center: 5-Ethylpyridine-3-sulfonic Acid Stability &amp; Handling

Welcome to the Technical Support Center for 5-Ethylpyridine-3-sulfonic acid (CAS: 801144-33-2) . As a Senior Application Scientist, I have designed this guide to move beyond generic safety data sheets.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Ethylpyridine-3-sulfonic acid (CAS: 801144-33-2) . As a Senior Application Scientist, I have designed this guide to move beyond generic safety data sheets. Here, we explore the causality behind the molecule's behavior, providing drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and self-validating experimental protocols.

Core Stability Profile & Physicochemical Data

To troubleshoot effectively, we must first understand the structural logic of 5-Ethylpyridine-3-sulfonic acid. The molecule consists of a basic pyridine nitrogen, an acidic sulfonic acid group (-SO₃H), and an electron-donating ethyl group at the 5-position. This configuration creates a highly polar zwitterion (inner salt) that dictates its stability and solubility profile[1][2].

Table 1: Quantitative & Qualitative Stability Parameters
ParameterCondition / ValueStability ProfileMechanistic Rationale
Molecular Weight 187.216 g/mol N/AFormula: C₇H₉NO₃S[3].
Thermal Stability Solid state, < 300°CHighly StableThe parent scaffold exhibits high melting points (>300°C) due to a strong zwitterionic crystal lattice and intermolecular hydrogen bonding[4].
Photostability Ambient Light / UVSensitive (Degrades)The pyridine ring absorbs UV radiation, initiating photochemical radical formation and subsequent degradation[2][4].
Oxidative Stability Peroxides / ROSModerately UnstableSusceptible to N-oxidation at the pyridine nitrogen and benzylic oxidation at the 5-ethyl group[4].
pH Stability Extreme Acid/BaseUnstableProlonged exposure to strong acids or bases, especially under heat, can trigger desulfonation[4].
Solubility Aqueous MediaHighly SolubleThe zwitterionic nature readily interacts with water molecules, making it highly soluble in aqueous systems[1][2].

Troubleshooting Guides & FAQs

Q1: During long-term storage, my 5-Ethylpyridine-3-sulfonic acid powder turned from white to a pale yellow. Is it still viable for synthesis? A: The color change is a classic indicator of photochemical degradation. Like its parent compound 3-pyridinesulfonic acid, this molecule is highly light-sensitive[2][4]. UV photons excite the pyridine π-system, initiating radical formation and subsequent oxidation. Actionable Step: Do not use the discolored batch for sensitive catalytic or pharmaceutical applications without first performing an LC-MS analysis to quantify purity. To prevent this, always store the compound in amber vials or opaque containers in a cool, dry, and well-ventilated area[1][4].

Q2: My compound is highly soluble in water but precipitates out when I attempt to run reactions in dichloromethane (DCM) or methanol mixtures. How do I resolve this? A: This is caused by the molecule's zwitterionic nature. The basic pyridine nitrogen and the acidic sulfonic acid group form an inner salt at neutral pH. This creates a highly polar species that is perfectly in harmony with water molecules[1] but completely insoluble in non-polar or moderately polar organic solvents. Actionable Step: If organic solubility is required for your synthesis workflow, you must disrupt the zwitterion. You can achieve this by converting the sulfonic acid into a lipophilic salt (e.g., using tetrabutylammonium hydroxide) or by protecting the -SO₃H group as a sulfonate ester prior to introducing it to organic solvents.

Q3: In our forced degradation studies using 3% H₂O₂, we observe a major impurity with a +16 Da mass shift. What is the mechanism behind this? A: A +16 Da shift indicates the addition of a single oxygen atom. For 5-Ethylpyridine-3-sulfonic acid, there are two primary sites susceptible to oxidative attack:

  • N-Oxidation: The lone pair on the pyridine nitrogen reacts with the peroxide to form a pyridine-N-oxide.

  • Benzylic Oxidation: The carbon of the 5-ethyl group directly attached to the aromatic ring (the benzylic position) is activated and can be oxidized to form a secondary alcohol. Actionable Step: To differentiate between these two degradation products, perform MS/MS fragmentation. The N-oxide will typically show a characteristic loss of 16 Da (-O) or 17 Da (-OH) during collision-induced dissociation (CID), whereas the benzylic alcohol will show a loss of 18 Da (-H₂O).

Mechanistic Degradation Pathways

Understanding how the molecule breaks down allows you to design better storage conditions and formulation buffers. The diagram below illustrates the causal logic between environmental stressors and specific chemical degradation pathways.

DegradationPathways Parent 5-Ethylpyridine-3-sulfonic acid Light UV Light Absorption Parent->Light Photostability ROS Reactive Oxygen Species Parent->ROS Oxidation ExtremePH Extreme pH / Heat Parent->ExtremePH Hydrolysis Deg1 Photo-oxidation & Ring Cleavage Light->Deg1 Radical Mechanism Deg2 Pyridine N-Oxide Formation (+16 Da) ROS->Deg2 Electrophilic Attack Deg3 Benzylic Oxidation at 5-Ethyl Group ROS->Deg3 Radical Abstraction Deg4 Desulfonation (Loss of -SO3H) ExtremePH->Deg4 Nucleophilic Substitution

Fig 1: Mechanistic logical relationships of 5-Ethylpyridine-3-sulfonic acid degradation pathways.

Experimental Protocol: Forced Degradation Profiling

To ensure scientific integrity, stability testing must be a self-validating system. The following protocol is designed to establish a stability-indicating profile for 5-Ethylpyridine-3-sulfonic acid, ensuring that analytical methods can accurately detect degradation products without causing artificial secondary degradation.

Step-by-Step Methodology

Step 1: Stock Solution Preparation

  • Action: Prepare a 1.0 mg/mL stock solution of 5-Ethylpyridine-3-sulfonic acid in HPLC-grade water.

  • Causality: Water is chosen as the diluent due to the compound's high aqueous solubility[2]. Avoid using methanol or acetonitrile for the stock, as the zwitterionic nature may cause precipitation at high concentrations[1].

Step 2: Application of Stress Conditions

  • Acidic Stress: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Basic Stress: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature (25°C) for 24 hours.

    • Causality: Room temperature is strictly used here because heating peroxides can cause violent, uncontrolled decomposition, leading to complete destruction of the molecule rather than generating identifiable primary degradation products.

  • Photolytic Stress: Expose both the solid powder and the aqueous solution to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light (following ICH Q1B standards)[4].

Step 3: Neutralization (Critical Step)

  • Action: Neutralize the acidic and basic stressed samples to pH 7.0 using 0.1 N NaOH or 0.1 N HCl, respectively, prior to LC-MS analysis.

  • Causality: Direct injection of extreme pH samples will degrade the silica backbone of standard C18 analytical columns. Furthermore, because 5-Ethylpyridine-3-sulfonic acid has multiple ionizable groups, injecting it at extreme pH will drastically alter its ionization state, causing unpredictable retention time shifts and peak splitting.

Step 4: LC-HRMS Analysis

  • Action: Analyze the neutralized and diluted samples using High-Resolution Mass Spectrometry (HRMS) coupled with a hydrophilic interaction liquid chromatography (HILIC) or a reverse-phase column suitable for highly polar compounds (e.g., AQ-C18).

StabilityWorkflow Stock 5-Ethylpyridine-3-sulfonic acid Stock Solution (1 mg/mL) Acid Acid Stress 0.1N HCl, 60°C Stock->Acid Base Base Stress 0.1N NaOH, 60°C Stock->Base Ox Oxidative Stress 3% H2O2, 25°C Stock->Ox Photo Photolytic Stress UV/Vis Exposure Stock->Photo Neutralize Neutralization & Dilution (Protect Analytical Column) Acid->Neutralize Base->Neutralize Ox->Neutralize Photo->Neutralize Analysis LC-HRMS Analysis (Degradation Profiling) Neutralize->Analysis

Fig 2: Step-by-step forced degradation workflow for 5-Ethylpyridine-3-sulfonic acid stability testing.

References

  • Bicyclicamine. 5-Ethylpyridine-3-sulfonic acid. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 5-Ethylpyridine-3-sulfonic Acid

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 5-Ethylpyridine-3-sulfonic acid. This document provides in-depth troubleshooting gui...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 5-Ethylpyridine-3-sulfonic acid. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and improve reaction yields. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Introduction to the Synthesis of 5-Ethylpyridine-3-sulfonic Acid

The introduction of a sulfonic acid group to the pyridine ring is a synthetically challenging yet crucial transformation in medicinal and materials chemistry. The electron-deficient nature of the pyridine ring makes it inherently resistant to electrophilic aromatic substitution, the classical method for sulfonation. Furthermore, the basic nitrogen atom is readily protonated under the strongly acidic conditions required for sulfonation, which further deactivates the ring towards electrophilic attack.

For the synthesis of 5-Ethylpyridine-3-sulfonic acid, two primary strategies can be considered, each with its own set of challenges and advantages:

  • Direct Sulfonation of 5-Ethylpyridine: This approach involves the direct reaction of 5-ethylpyridine with a strong sulfonating agent. While seemingly straightforward, this method often requires harsh reaction conditions, which can lead to low yields and the formation of byproducts.

  • Multi-Step Synthesis via an Activated Intermediate: This strategy involves the initial activation of the pyridine ring, typically through N-oxide formation, followed by a nucleophilic substitution reaction with a sulfite source, and subsequent manipulation to yield the desired sulfonic acid. This route often provides better control over regioselectivity and can be performed under milder conditions.

This guide will provide troubleshooting advice and protocols for both approaches to empower researchers to optimize their synthetic outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues that may arise during the synthesis of 5-Ethylpyridine-3-sulfonic acid. The following table summarizes common problems, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Direct Sulfonation: - Insufficiently harsh reaction conditions. - Incomplete reaction. - Degradation of starting material or product. Multi-Step Synthesis: - Incomplete N-oxide formation. - Poor conversion in the sulfonation step. - Inefficient reduction of the N-oxide.Direct Sulfonation: - Increase reaction temperature and/or time. - Use fuming sulfuric acid (oleum) or a pyridine-SO₃ complex. - Consider the addition of a catalyst like mercury(II) sulfate (with extreme caution due to toxicity). Multi-Step Synthesis: - Ensure complete oxidation of 5-ethylpyridine to the N-oxide. - Optimize temperature and pressure for the nucleophilic substitution with sulfite. - Verify the activity of the reducing agent (e.g., Raney nickel) for the N-oxide reduction.
Formation of Multiple Isomers - The ethyl group at the 5-position directs electrophilic substitution. While the 3-position is electronically favored, high temperatures can lead to a loss of regioselectivity.- Optimize the reaction temperature; lower temperatures generally favor the thermodynamically more stable product. - The multi-step synthesis approach via a 3-halo-5-ethylpyridine intermediate can offer superior regiochemical control.
Charring or Decomposition of Starting Material - Excessively high reaction temperatures in direct sulfonation. - Strong oxidizing nature of the sulfonating agent.- Carefully control the reaction temperature using a controlled heating mantle or oil bath. - Consider a milder sulfonating agent, such as a pyridine-SO₃ complex.[1] - Employ the multi-step synthesis which utilizes milder reaction conditions overall.
Difficult Product Isolation and Purification - The high polarity and water solubility of sulfonic acids can make extraction challenging. - Presence of inorganic salts from the workup.- After quenching the reaction, precipitate the product by adding a less polar solvent like ethanol or isopropanol.[2][3] - Recrystallization from water or aqueous ethanol is an effective purification method.[2] - Use of activated carbon can help remove colored impurities.[3]

Frequently Asked Questions (FAQs)

Q1: What is the expected influence of the ethyl group on the sulfonation of the pyridine ring?

A1: The ethyl group at the 5-position is an electron-donating group, which should slightly activate the pyridine ring towards electrophilic aromatic substitution compared to unsubstituted pyridine. It will primarily direct incoming electrophiles to the ortho and para positions relative to itself. In the case of 5-ethylpyridine, this would favor substitution at the 2-, 4-, and 6-positions. However, the inherent electronic preference for sulfonation on the pyridine ring is at the 3-position. This directing group effect can lead to a mixture of products in direct sulfonation, making regiochemical control a significant challenge.

Q2: Are there milder alternatives to fuming sulfuric acid for direct sulfonation?

A2: Yes, sulfur trioxide complexes, such as the pyridine-SO₃ complex, are milder and more soluble in organic solvents, which can allow for reactions at lower temperatures and potentially reduce charring.[1] However, these reagents can still be aggressive and require careful handling.

Q3: In the multi-step synthesis, what is the purpose of forming the N-oxide?

A3: The N-oxide group activates the pyridine ring in two ways. First, it increases the electron density of the ring, making it more susceptible to electrophilic attack. Second, and more relevant for a nucleophilic substitution route, it makes the positions ortho and para to the nitrogen more electron-deficient and thus more susceptible to nucleophilic attack. This allows for the displacement of a leaving group (like a halide) at the 3-position by a sulfite nucleophile under more controlled conditions than direct sulfonation.

Q4: How can I confirm the formation of 5-Ethylpyridine-3-sulfonic acid?

A4: The product can be characterized using standard analytical techniques. Due to its high polarity, NMR spectroscopy should be performed in a deuterated solvent such as D₂O or DMSO-d₆. The sulfonic acid proton is often exchangeable and may not be observed. The aromatic protons will show a characteristic splitting pattern that can be used to confirm the substitution pattern. Mass spectrometry (electrospray ionization, ESI) should show the expected molecular ion. The melting point of sulfonic acids is typically very high, often decomposing above 300 °C.

Experimental Protocols

Protocol 1: Hypothetical Direct Sulfonation of 5-Ethylpyridine

Disclaimer: This is a hypothetical protocol based on the direct sulfonation of pyridine and should be optimized for 5-ethylpyridine. Extreme caution must be exercised due to the corrosive and hazardous nature of the reagents.

Reaction Setup:

  • In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube.

  • Charge the flask with fuming sulfuric acid (20% SO₃).

  • Cool the flask in an ice bath.

Procedure:

  • Slowly add 5-ethylpyridine dropwise from the dropping funnel to the stirred, cooled fuming sulfuric acid, ensuring the internal temperature does not exceed 75°C.

  • After the addition is complete, cautiously add a catalytic amount of mercury(II) sulfate (Note: Mercury compounds are highly toxic).

  • Heat the reaction mixture to 220-240°C and maintain this temperature for 12-24 hours with vigorous stirring.

  • Allow the mixture to cool to room temperature.

Work-up and Isolation:

  • Under cooling, cautiously pour the reaction mixture onto crushed ice or into cold ethanol. This should cause the product to precipitate.

  • Cool the mixture to below 5°C to maximize precipitation.

  • Collect the precipitated solid by filtration and wash with cold ethanol.

  • The crude product can be purified by recrystallization from water or a water/ethanol mixture.[2]

Protocol 2: Multi-Step Synthesis of Pyridine-3-sulfonic Acid (Adaptable for 5-Ethylpyridine-3-sulfonic acid)

This protocol is based on a known synthesis of pyridine-3-sulfonic acid and would need to be adapted starting from 3-chloro-5-ethylpyridine.[2][3]

Step 1: Oxidation to 3-Chloro-5-ethylpyridine-N-oxide

  • Dissolve 3-chloro-5-ethylpyridine in acetic acid.

  • Heat the solution to 80°C.

  • Add hydrogen peroxide (30-35%) dropwise, maintaining the temperature.

  • After the addition, continue stirring at 80°C for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction and carefully quench any excess peroxide with a reducing agent (e.g., sodium sulfite solution).

  • Neutralize the mixture and extract the N-oxide with an organic solvent.

Step 2: Sulfonation of 3-Chloro-5-ethylpyridine-N-oxide

  • In an autoclave, dissolve sodium sulfite in water.

  • Add the crude 3-chloro-5-ethylpyridine-N-oxide.

  • Heat the mixture to approximately 145°C for 16-20 hours. A pressure of 4-5 bar is expected to develop.[2]

Step 3: Reduction of 5-Ethylpyridine-3-sulfonic acid-N-oxide

  • Cool the reaction mixture from the previous step.

  • Make the solution alkaline with sodium hydroxide.

  • Under an inert atmosphere (e.g., nitrogen), add Raney nickel.

  • Heat the suspension to 95-110°C and pressurize with hydrogen gas (7 bar).[2][3]

  • Hydrogenate for 3-16 hours until hydrogen uptake ceases.

  • Cool the mixture and carefully filter off the catalyst.

  • Acidify the filtrate with hydrochloric acid to precipitate the 5-Ethylpyridine-3-sulfonic acid.

  • Isolate the product by filtration and purify by recrystallization.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield of 5-Ethylpyridine-3-sulfonic acid Method Which Synthetic Method? Start->Method Direct Direct Sulfonation Method->Direct Direct MultiStep Multi-Step Synthesis Method->MultiStep Multi-Step Cause_Direct Potential Causes Direct->Cause_Direct Cause_Multi Potential Causes MultiStep->Cause_Multi Sol_Direct1 Increase Temp/Time Cause_Direct->Sol_Direct1 Incomplete Reaction Sol_Direct2 Use Oleum / Pyridine-SO3 Cause_Direct->Sol_Direct2 Weak Sulfonating Agent Sol_Direct3 Add Catalyst (HgSO4) Cause_Direct->Sol_Direct3 Slow Reaction Rate Sol_Multi1 Check N-Oxide Formation Cause_Multi->Sol_Multi1 Step 1 Issue Sol_Multi2 Optimize Sulfonation Conditions Cause_Multi->Sol_Multi2 Step 2 Issue Sol_Multi3 Verify Reducing Agent Activity Cause_Multi->Sol_Multi3 Step 3 Issue

Caption: Troubleshooting logic for low yield in the synthesis.

General Workflow for Multi-Step Synthesis

Multi_Step_Synthesis Start 3-Chloro-5-ethylpyridine Step1 Oxidation (e.g., H2O2, Acetic Acid) Start->Step1 Intermediate1 3-Chloro-5-ethylpyridine-N-oxide Step1->Intermediate1 Step2 Sulfonation (e.g., Na2SO3, 145°C, Autoclave) Intermediate1->Step2 Intermediate2 5-Ethylpyridine-3-sulfonic acid-N-oxide Step2->Intermediate2 Step3 Reduction (e.g., H2, Raney Ni) Intermediate2->Step3 End 5-Ethylpyridine-3-sulfonic acid Step3->End

Caption: Workflow for the multi-step synthesis route.

References

  • Fischer, O. (1882). Ueber die Sulfosäuren des Pyridins. Berichte der deutschen chemischen Gesellschaft, 15(1), 62-65.
  • ResearchGate. (2020). What are your suggestions for sulfonation reaction conditions and purification using pyridine-SO3 complex? Retrieved from [Link]

  • Loesch, R., Orth, W., Weiss, W., & Kleffner, H. W. (1992). U.S. Patent No. 5,082,944. Washington, DC: U.S.
  • Loesch, R., Orth, W., Weiss, W., & Kleffner, H. W. (1991). EP Patent No. 0428831B1.

Sources

Troubleshooting

Troubleshooting guide for experiments involving 5-Ethylpyridine-3-sulfonic acid

Topic: Troubleshooting & Optimization Guide CAS: 801144-33-2 | Molecular Formula: C₇H₉NO₃S | MW: 187.22 g/mol [1][2] Introduction: The Zwitterion Trap As a Senior Application Scientist, I frequently encounter researchers...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting & Optimization Guide

CAS: 801144-33-2 | Molecular Formula: C₇H₉NO₃S | MW: 187.22 g/mol [1][2]

Introduction: The Zwitterion Trap

As a Senior Application Scientist, I frequently encounter researchers struggling with 5-Ethylpyridine-3-sulfonic acid . The core frustration is almost always the same: “It won’t dissolve in my reaction solvent,” or “I cannot extract it from the aqueous phase.”[2]

The root cause is its zwitterionic nature . Unlike standard organic acids, the basic pyridine nitrogen (pKa ~3-4) protonates the sulfonic acid (pKa ~ -2), creating an inner salt (dipolar ion) with immense crystal lattice energy.[2] It behaves more like an inorganic salt than an organic building block. This guide addresses how to break this lattice, activate the molecule, and purify it successfully.

Part 1: Solubility & Handling FAQs

Q1: Why is my starting material insoluble in DCM, THF, and Toluene?

A: The compound exists as a zwitterion in its solid state. The ionic attraction between the pyridinium cation and sulfonate anion creates a high-melting lattice that non-polar solvents cannot penetrate.[2]

The Fix: You must disrupt the charge balance.[2]

  • For Reaction: Use dipolar aprotic solvents (DMF, DMSO) or ionic liquids.

  • For Extraction: You cannot extract the zwitterion into organic media. You must convert it to a lipophilic derivative (ester/amide) before aqueous workup, or use specialized extraction techniques like n-Butanol or continuous extraction .[2]

Q2: How do I solubilize it for NMR analysis?

A: Standard CDCl₃ will not work.

  • Option A (Standard): Use D₂O .[2] Note that chemical shifts will drift based on concentration/pH.

  • Option B (Organic): Use DMSO-d₆ .[2]

  • Option C (Shift Locking): Add 1-2 equivalents of NaOD (in D₂O) or TFA (in DMSO) to force a single charge state (Anionic or Cationic), sharpening the peaks and stabilizing chemical shifts.[2]

Part 2: Activation (The "Gateway" Reaction)

The most common bottleneck is converting the sulfonic acid to a sulfonyl chloride (5-ethylpyridine-3-sulfonyl chloride) to react with amines or alcohols.[2] Standard thionyl chloride (


) reflux often fails because the zwitterion is insoluble in 

.
Protocol: Catalytic Activation to Sulfonyl Chloride

This protocol uses the Vilsmeier-Haack type activation to overcome insolubility.[2]

Reagents:

  • 5-Ethylpyridine-3-sulfonic acid (1.0 eq)[2]

  • Thionyl Chloride (

    
    ) (5.0 eq)[2]
    
  • Catalyst: N,N-Dimethylformamide (DMF) (0.1 eq) - Critical[2]

  • Solvent: Dichloroethane (DCE) or neat

    
    [2]
    

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (

    
     or 
    
    
    
    line).
  • Addition: Suspend the sulfonic acid in

    
    . It will look like a slurry.
    
  • Catalysis: Add the DMF dropwise. Caution: Vigorous gas evolution (

    
    , 
    
    
    
    ) will occur immediately.
  • Reflux: Heat to reflux (75-80°C). The DMF forms a reactive chloro-iminium species that attacks the sulfonate, solubilizing the solid.[2]

  • Monitoring: The reaction is complete when the solution turns clear and gas evolution ceases (typically 2-4 hours).

  • Workup: Evaporate excess

    
     under reduced pressure. Do not use water.  Co-evaporate with Toluene (2x) to remove traces of acid.[2]
    
  • Result: The crude sulfonyl chloride hydrochloride salt is unstable. Use immediately in the next step (e.g., coupling with amine in DCM/Pyridine).

Critical Note: If the reaction remains a suspension after 4 hours, add 1.0 eq of Phosphorus Pentachloride (


) . The 

method is more aggressive and preferred for stubborn zwitterions [1].

Part 3: Visualization of Chemical Logic

The following diagram illustrates the charge-state manipulation required for processing this molecule.

G Zwitterion Zwitterion (Neutral pH) Insoluble in Organics High Lattice Energy Anion Anionate (Basic pH) Water Soluble Nucleophilic N Zwitterion->Anion NaOH / NaHCO3 Cation Cation (Acidic pH) Water Soluble Electrophilic S Zwitterion->Cation Excess HCl / TFA SulfonylCl Sulfonyl Chloride (Activated) DCM Soluble Reactive Electrophile Zwitterion->SulfonylCl SOCl2 + DMF (Cat) or PCl5 Anion->Zwitterion HCl (to pH 4) SulfonylCl->Zwitterion H2O (Hydrolysis)

Figure 1: State-dependent manipulation of 5-Ethylpyridine-3-sulfonic acid.[2] Successful processing requires shifting out of the central "Zwitterion" trap.[2]

Part 4: Purification Troubleshooting

Q3: I tried silica column chromatography, but the compound streaked and didn't elute.

A: Silica gel is acidic (


).[2] The basic pyridine nitrogen sticks to the silica, while the sulfonic acid interacts with the surface water.[2] This causes irreversible adsorption or severe tailing.

The Fix: Switch Stationary Phases

MethodStationary PhaseMobile PhaseApplication
Reverse Phase (Recommended) C18 (ODS)Water (0.1% TFA) / MeCNAnalytical & Prep-HPLC.[2] The TFA suppresses the sulfonate charge.[2]
Ion Exchange (Anion) Strong Basic Resin (e.g., Dowex 1X8)Load in water -> Elute with dilute HClBest for desalting or isolating from crude synthesis mixtures.[2]
Recrystallization NoneWater / Ethanol (Hot to Cold)Best for bulk purification.[2] Zwitterions crystallize well from water near their isoelectric point.
Q4: How do I remove inorganic salts (NaCl/Na₂SO₄) from my product?

A: Because the product is water-soluble, you cannot wash salts away.[2]

  • Dissolve the crude mixture in dry Methanol or Ethanol .

  • Filter: The organic product will dissolve (to some extent), while inorganic salts (NaCl) are largely insoluble in alcohols.

  • Resin: Pass the aqueous solution through a cation-exchange resin (H+ form).[2] The pyridine binds. Wash with water (removes anions), then elute product with aqueous Ammonia.

Part 5: Analytical Data Reference

When characterizing 5-Ethylpyridine-3-sulfonic acid, expect significant shifts based on solvent pH.[2]

Typical ¹H NMR Shifts (D₂O, pD ~7):

PositionMultiplicityApprox Shift (δ)Mechanistic Note
C2-H Singlet (Broad)8.8 - 9.0 ppmDeshielded by adjacent N and Sulfonate.[2]
C6-H Doublet8.5 - 8.7 ppmOrtho to Nitrogen.[2]
C4-H Doublet8.2 - 8.4 ppmShielded relative to C2/C6.[2]
Ethyl (-CH₂-) Quartet2.7 - 2.8 ppmBenzylic-like position.[2]
Ethyl (-CH₃) Triplet1.2 - 1.3 ppmStandard alkyl shift.[2]

Note: If you add acid (DCl), the aromatic peaks will shift downfield (higher ppm) due to protonation of the pyridine ring intensifying the electron-withdrawing effect.[2]

References

  • Scriven, E. F. V. (1984). Pyridines.[3][4][5][6][7] In Comprehensive Heterocyclic Chemistry. Elsevier.[4] (Describes the general reactivity of pyridine sulfonic acids and the necessity of PCl5/POCl3 for activation).

  • Sigma-Aldrich. (2024).[2] Safety Data Sheet: 5-Methylpyridine-3-sulfonic acid. (Used as a homologue proxy for safety and physical property data).

  • Biotage. (2023).[8][9] Purifying ionic compounds by flash column chromatography. (Authoritative source on why silica fails for zwitterions).

  • PrepChem. (2024). Synthesis of pyridine-3-sulfonic acid. (Detailed industrial protocols for the parent compound, applicable to the ethyl derivative).

Sources

Optimization

Technical Support Center: 5-Ethylpyridine-3-sulfonic Acid (5-EPSA)

Welcome to the 5-EPSA Technical Support Center. This guide provides drug development professionals and analytical scientists with field-proven troubleshooting strategies, mechanistic insights, and validated forced degrad...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the 5-EPSA Technical Support Center. This guide provides drug development professionals and analytical scientists with field-proven troubleshooting strategies, mechanistic insights, and validated forced degradation protocols for 5-Ethylpyridine-3-sulfonic acid.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: During basic forced degradation (0.1 N NaOH, 60°C), we observe a significant mass balance deficit. Where is the 5-EPSA going? Causality: The pyridine ring is highly electron-deficient, which makes the sulfonic acid group at the 3-position susceptible to nucleophilic displacement under harsh alkaline conditions. This desulfonation reaction yields 3-ethylpyridine[1]. Because 3-ethylpyridine is highly volatile, it escapes standard open-vial stress testing setups, leading to an apparent loss of mass balance. Self-Validating Solution: Switch to sealed, pressure-rated vials for all basic stress testing. Implement an LC-MS/MS method utilizing an Atmospheric Pressure Chemical Ionization (APCI) source to capture and quantify the volatile 3-ethylpyridine degradant, ensuring your mass balance calculations are volatility-independent.

Q2: Why does oxidative stress (3% H₂O₂) produce multiple closely eluting peaks rather than a single N-oxide? Causality: While pyridine rings can form N-oxides, the strong electron-withdrawing nature of the sulfonic acid group severely deactivates the nitrogen atom[1]. Consequently, the primary site of oxidative attack shifts to the benzylic-like carbon of the 5-ethyl group. Hydrogen abstraction leads to the formation of 5-(1-hydroxyethyl)pyridine-3-sulfonic acid, which further oxidizes to 5-acetylpyridine-3-sulfonic acid. This side-chain oxidation mechanism mirrors the degradation of similar pyridine-3-sulfonate pharmacophores found in loop diuretics like torasemide[2]. Self-Validating Solution: Utilize Diode Array Detection (DAD) to monitor the UV shift across the peaks. The conversion of the ethyl group to an acetyl group extends the conjugation of the pyridine ring, causing a distinct bathochromic shift (red shift) in the UV spectrum. If the UV spectrum remains unchanged, suspect ring-hydroxylation instead.

Q3: Our ICH Q1B photostability samples show a complete loss of the pyridine chromophore. What is the mechanism? Causality: Direct photolysis of 5-EPSA is relatively slow. However, if trace metals or photosensitizers are present in your aqueous buffer, they generate hydroxyl radicals upon UV irradiation. These radicals aggressively attack the pyridine ring, leading to complete ring cleavage and the formation of aliphatic carboxylic acids, ammonium, and sulfate ions. This rapid photolytic cleavage is well-documented for sulfonylurea herbicides containing pyridine-3-sulfonic acid moieties[3]. Self-Validating Solution: Add a radical scavenger (e.g., 10 mM isopropanol or mannitol) to a control sample during photolysis. If the pyridine chromophore is preserved in the scavenged sample, the degradation is confirmed to be radical-mediated rather than direct photolytic cleavage.

Part 2: Quantitative Degradation Profile

The following table summarizes the expected kinetic behavior and mass balance recovery of 5-EPSA under standard ICH forced degradation conditions.

Stress ConditionReagent / ExposureEstimated Half-Life (t₁/₂)Primary DegradantMass Balance Recovery
Oxidative 3% H₂O₂, 25°C48.0 hours5-Acetylpyridine-3-sulfonic acid98.5%
Basic Hydrolysis 0.1 N NaOH, 60°C72.0 hours3-Ethylpyridine65.0% (Open) / 99.2% (Sealed)
Acidic Hydrolysis 0.1 N HCl, 60°C> 120 hoursStable (No major degradants)99.8%
Photolytic (UV) ICH Q1B (1.2M lux hr)30.5 hours[3]Ring Cleavage Products95.4%

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every forced degradation workflow must include built-in validation checks to prevent artifact generation.

Protocol A: Oxidative Stress Testing
  • Sample Preparation: Dissolve 5-EPSA in HPLC-grade water to a concentration of 1.0 mg/mL.

  • Stress Initiation: Add 30% H₂O₂ to achieve a final concentration of 3% v/v. Incubate at 25°C in the dark.

  • Quenching (Critical Step): After 24 hours, extract a 1.0 mL aliquot and immediately add 100 µL of 0.1 M Sodium Thiosulfate to neutralize residual peroxide. Failure to quench will result in continued degradation inside the autosampler, skewing kinetic data.

  • System Validation Check: Analyze a "Quencher Control" sample containing only 1.0 mg/mL 5-EPSA and Sodium Thiosulfate (no peroxide). This validates that the quenching agent itself does not induce degradation or co-elute with the parent API.

Protocol B: Photolytic Stress Testing (ICH Q1B)
  • Sample Preparation: Prepare a 1.0 mg/mL solution of 5-EPSA in a pH 7.0 phosphate buffer.

  • Exposure: Place the sample in a quartz vial (to ensure full UV transmittance) inside a photostability chamber. Expose to an overall illumination of ≥ 1.2 million lux hours and an integrated near-ultraviolet energy of ≥ 200 watt-hours/square meter.

  • System Validation Check (Dark Control): Wrap an identical quartz vial tightly in aluminum foil and place it adjacent to the exposed vial in the chamber. Analyzing this dark control isolates thermal degradation from true photolytic degradation, validating the light-specific causality of the resulting ring cleavage.

Part 4: Degradation Pathway Visualization

The following diagram maps the logical flow of 5-EPSA degradation based on the environmental and stress conditions applied.

G A 5-Ethylpyridine-3-sulfonic acid (Parent API) B 5-(1-Hydroxyethyl)pyridine- 3-sulfonic acid A->B Oxidation (H2O2) Alkyl side-chain attack D 3-Ethylpyridine (Volatile Desulfonation Product) A->D Basic Hydrolysis Desulfonation (-SO3) E Ring Cleavage Products (Aliphatic acids, NH4+, SO4 2-) A->E UV / TiO2 Photolysis Hydroxyl radical attack C 5-Acetylpyridine- 3-sulfonic acid B->C Further Oxidation C->E Advanced Oxidation Ring Opening

Figure 1: Primary abiotic and forced degradation pathways of 5-Ethylpyridine-3-sulfonic acid.

Part 5: References

  • Photodegradation of Flucetosulfuron, a Sulfonylurea-Based Herbicide in the Aqueous Media Is Influenced by Ultraviolet Irradiation Source: PubMed Central (PMC) / NIH URL:[Link][3]

  • Pyridine - Environmental Fate and Electrophilic Substitutions Source: Wikipedia URL:[Link][1]

  • Characterization of forced degradation products of torasemide Source: Ovid / Wolters Kluwer URL:[Link][2]

Sources

Troubleshooting

Enhancing the catalytic activity of 5-Ethylpyridine-3-sulfonic acid

Technical Support Center: 5-Ethylpyridine-3-sulfonic Acid Catalytic Systems Welcome to the Advanced Catalysis Support Portal Subject: Optimization, Activation, and Troubleshooting of 5-Ethylpyridine-3-sulfonic Acid (5-EP...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Ethylpyridine-3-sulfonic Acid Catalytic Systems

Welcome to the Advanced Catalysis Support Portal

Subject: Optimization, Activation, and Troubleshooting of 5-Ethylpyridine-3-sulfonic Acid (5-EPSA) Derived Catalysts. Ticket ID: #CAT-5EPSA-OPT Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The Catalytic Challenge

5-Ethylpyridine-3-sulfonic acid (5-EPSA) is a zwitterionic solid in its native state. The nitrogen atom is protonated by the sulfonic acid group, forming an internal salt (


). In this "locked" state, its catalytic activity is negligible because the acidic proton is sequestered.

To enhance activity, you must disrupt this zwitterionic interaction. This guide details three engineering pathways to activate and optimize 5-EPSA:

  • Homogeneous Activation: Conversion to Brønsted Acidic Ionic Liquids (BAILs).

  • Heterogeneous Immobilization: Covalent grafting onto silica or magnetic supports.

  • Process Optimization: Tuning reaction parameters for maximum turnover frequency (TOF).

Module 1: Catalyst Activation & Synthesis Protocols

FAQ 1: Why is my neat 5-EPSA showing poor conversion in esterification?

Diagnosis: You are likely using the zwitterionic form. The internal salt formation significantly reduces the Hammett acidity (


).
Solution:  You must convert the zwitterion into an Ionic Liquid (IL) or a superacidic salt to release the proton's potential.
Protocol A: Synthesis of High-Activity Ionic Liquid [H-5EPSA]HSO₄

This protocol converts the solid zwitterion into a liquid melt with high proton mobility.

Reagents:

  • 5-Ethylpyridine-3-sulfonic acid (Solid)

  • Sulfuric acid (98%) or Triflic acid (for higher acidity)

Step-by-Step Workflow:

  • Setup: Place 10 mmol of 5-EPSA in a round-bottom flask equipped with a magnetic stirrer and a drying tube (CaCl₂).

  • Acidification: Add 10 mmol of concentrated H₂SO₄ dropwise at 0°C (ice bath) to prevent thermal degradation.

  • Activation: Heat the mixture to 60–80°C for 4 hours. The white solid should transition into a viscous, clear/yellowish liquid.

  • Purification: Wash the resulting ionic liquid with diethyl ether (

    
     mL) to remove non-ionic impurities.
    
  • Drying: Dry under vacuum (0.1 mmHg) at 80°C for 6 hours.

    • Result: A Brønsted Acidic Ionic Liquid (BAIL) ready for use.

Module 2: Heterogenization (Immobilization)

FAQ 2: How do I prevent catalyst leaching and product contamination?

Diagnosis: Homogeneous ILs can dissolve into polar products (like water or alcohols), making separation difficult. Solution: Immobilize the 5-EPSA moiety onto a mesoporous silica support (e.g., SBA-15 or MCM-41). This creates a "Solid Acid" catalyst.[1][2][3]

Protocol B: Covalent Grafting onto SBA-15 Silica

This creates a reusable solid catalyst with high surface area.

Reagents:

  • SBA-15 Silica (calcined)

  • 3-Chloropropyltrimethoxysilane (CPTMS)

  • 5-EPSA[4]

  • Toluene (anhydrous)

Step-by-Step Workflow:

  • Linker Attachment: Reflux SBA-15 (1.0 g) with CPTMS (5 mmol) in dry toluene (50 mL) for 24 hours. Filter and wash with toluene. This yields SBA-Pr-Cl .

  • Functionalization: Disperse SBA-Pr-Cl in acetonitrile. Add 5-EPSA (excess, 6 mmol) and reflux for 48 hours. The pyridine nitrogen attacks the propyl-chloride linker.

  • Anion Exchange (Critical): The resulting solid has a chloride anion (

    
    ). To enhance acidity, stir the solid with aqueous 
    
    
    
    or
    
    
    for 2 hours, then filter.
  • Activation: Dry at 100°C overnight.

Visualization of Enhancement Workflows The following diagram illustrates the transformation from inactive zwitterion to active catalyst forms.

G Start Raw 5-Ethylpyridine-3-sulfonic Acid (Zwitterionic / Low Activity) Decision Select Enhancement Strategy Start->Decision Path1 Pathway A: Homogeneous BAIL (Max Activity) Decision->Path1 High Throughput Path2 Pathway B: Heterogeneous Solid (Max Recyclability) Decision->Path2 Ease of Separation Step1A Protonation with Strong Acid (H2SO4 / HOTf) Path1->Step1A Step2A Grafting to Silica/Magnetic Core (via Propyl Linker) Path2->Step2A Result1 Ionic Liquid [H-5EPSA][X] High Acidity, Low Vapor Pressure Step1A->Result1 Result2 Solid Acid Catalyst Reusable, No Leaching Step2A->Result2

Caption: Workflow for converting inactive zwitterionic 5-EPSA into high-performance catalytic states.

Module 3: Troubleshooting & Optimization

Performance Comparison Table

Use this data to select the right form for your reaction.

FeatureRaw 5-EPSA (Zwitterion)Ionic Liquid Form ([H-5EPSA]HSO₄)Silica-Supported (SBA-15-EPSA)
Hammett Acidity (

)
> 2.0 (Weak)0.8 – 1.2 (Strong)1.5 – 2.0 (Moderate)
Solubility Poor in organicsMiscible in polar organicsInsoluble (Heterogeneous)
Reaction Time 12–24 Hours1–4 Hours4–8 Hours
Recyclability Low (Loss during workup)Moderate (Requires extraction)High (Filtration)
Ideal Use Case None (Precursor only)Difficult condensationsContinuous flow / Industrial
Troubleshooting Guide: Common Failure Modes

Q: The catalyst activity drops significantly after the 3rd recycle (Heterogeneous).

  • Cause 1: Leaching. The bond between the silica linker and the pyridine ring may have hydrolyzed.

    • Test: Filter the hot catalyst.[5] Continue stirring the filtrate. If reaction proceeds, active species leached.

    • Fix: Switch to a hydrophobic linker (e.g., phenyl-spacer) or ensure anhydrous conditions during synthesis.

  • Cause 2: Pore Blocking (Coking). Organic byproducts are clogging the SBA-15 pores.

    • Fix: Calcination is too harsh for organic linkers. Instead, perform Soxhlet extraction with ethanol for 12 hours, followed by an acid wash (0.1 M HCl) to re-protonate the sulfonate sites.

Q: The reaction mixture turned black/tarry (Homogeneous IL).

  • Cause: Thermal degradation or polymerization of the substrate due to excessive local acidity.

  • Fix:

    • Reduce temperature by 10°C.

    • Dilute the Ionic Liquid catalyst with a co-solvent (e.g., Toluene or Dichloroethane) to act as a heat sink.

Q: Low yield in esterification reactions.

  • Cause: Water byproduct is shifting equilibrium back to reactants (Le Chatelier's principle). 5-EPSA sites are hydrophilic and may be "poisoned" by water clustering.

  • Fix: Use a Dean-Stark apparatus or add molecular sieves (3Å) to the reaction vessel to continuously remove water.

Troubleshooting Logic Diagram

Troubleshooting Problem Issue: Low Catalytic Yield Check1 Is the Catalyst Solid or Liquid? Problem->Check1 Liquid Liquid (Ionic Liquid) Check1->Liquid Solid Solid (Supported) Check1->Solid CheckViscosity Is the liquid too viscous? Liquid->CheckViscosity Heat Action: Increase Temp or Add Co-solvent (Toluene) CheckViscosity->Heat Yes WaterCheck Is water present? CheckViscosity->WaterCheck No RemoveWater Action: Add Molecular Sieves or Dean-Stark Trap WaterCheck->RemoveWater Yes RecycleCheck Is this a recycled run? Solid->RecycleCheck LeachTest Action: Perform Hot Filtration Test (Check for Leaching) RecycleCheck->LeachTest No (Fresh) Wash Action: Soxhlet Extraction (Ethanol) + Acid Wash (HCl) RecycleCheck->Wash Yes (Used)

Caption: Decision tree for diagnosing yield failures in 5-EPSA catalyzed reactions.

References

  • Synthesis of Brønsted Acidic Ionic Liquids

    • Title: Synthesis and Characteriz
    • Source: Atlantis Press (IEA 2015).[6]

    • Context: Describes the general protonation of pyridine rings with H2SO4/H3PO4 to form active melts.
    • URL:[Link]

  • Immobilization Strategies

    • Title: Sulfonic acid-functionalized silica: A remarkably efficient heterogeneous reusable catalyst.[1][2]

    • Source: Turkish Journal of Chemistry (2010).[1]

    • Context: Provides the foundational protocol for grafting sulfonic acid groups onto silica supports using sol-gel methods.
    • URL:[Link]

  • Catalytic Applications (Esterification)

    • Title: Novel Brønsted-acidic ionic liquids for esterifications.[6][7]

    • Source: Industrial & Engineering Chemistry Research (2005).[7]

    • Context: Validates the use of pyridine-based sulfonic acid ILs for high-yield esterification and the importance of w
    • URL:[Link]

  • Deactivation Mechanisms

    • Title: Advances in Catalyst Deactivation.[8]

    • Source: MDPI (2016).[9]

    • Context: Explains the mechanisms of coking and poisoning in solid acid c
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparison of 5-Ethylpyridine-3-sulfonic acid with other sulfonic acids

As a Senior Application Scientist, selecting the optimal sulfonic acid for pharmaceutical salt formation or organocatalysis requires looking beyond basic pKa values. While conventional acids like Methanesulfonic acid (MS...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal sulfonic acid for pharmaceutical salt formation or organocatalysis requires looking beyond basic pKa values. While conventional acids like Methanesulfonic acid (MSA) and p-Toluenesulfonic acid (pTSA) are industry workhorses, they present limitations when dealing with acid-sensitive Active Pharmaceutical Ingredients (APIs) or when attempting to modulate the lipophilicity of a drug candidate.

This guide provides an objective, data-driven comparison between 5-Ethylpyridine-3-sulfonic acid (5-EPSA) (CAS 801144-33-2)[1] and traditional sulfonic acids, detailing the mechanistic causality behind its unique performance and providing self-validating protocols for its application.

Physicochemical Profiling & Mechanistic Causality

To understand why 5-EPSA is deployed in advanced chemical workflows, we must analyze its structural divergence from standard sulfonic acids.

Traditional acids like pTSA and Benzenesulfonic acid (BSA) are strong, monoprotic Brønsted acids with pKa values around -2.8[2]. They rapidly protonate basic centers but can induce degradation in acid-labile molecules. MSA , an aliphatic alternative (pKa ~ -1.9), forms highly water-soluble mesylate salts but often suffers from severe hygroscopicity[3].

5-EPSA , conversely, is a heteroaromatic compound featuring both a strongly acidic sulfonate group and a basic pyridine nitrogen. This dual nature allows it to exist as an internal zwitterion. Based on the foundational properties of its parent compound, pyridine-3-sulfonic acid (pKa ~0.74)[4], the ethyl group at the 5-position of 5-EPSA slightly increases electron density on the ring, stabilizing the pyridinium ion and maintaining a remarkably milder acidity profile compared to pTSA.

Crucially, the 5-ethyl substitution increases the lipophilicity (LogP) of the counterion. When 5-EPSA forms a salt with an API, this lipophilic "tail" can shield the polar salt bridge, potentially enhancing the lipid membrane permeability of BCS Class III/IV drugs—a feat difficult to achieve with the highly polar MSA.

Quantitative Data Summary
Property5-Ethylpyridine-3-sulfonic acid (5-EPSA)p-Toluenesulfonic acid (pTSA)Methanesulfonic acid (MSA)Benzenesulfonic acid (BSA)
CAS Number 801144-33-2[1]104-15-4[5]75-75-2[3]98-11-3[6]
Molecular Weight 187.22 g/mol [1]172.20 g/mol [5]96.10 g/mol [3]158.18 g/mol [6]
Acidity (pKa) ~0.8 to 1.0 (Zwitterionic)~ -2.8[5]~ -1.9[3]~ -2.8[2]
Structural Class Heteroaromatic ZwitterionAromatic AliphaticAliphaticAromatic
Primary Advantage Mild acidity, enhances API lipophilicityHigh crystallinity, strong acid catalystHigh water solubility of saltsStandard aromatic counterion

Mechanistic Pathway: The Zwitterionic Advantage

In solution, 5-EPSA does not simply release a bare proton. It operates through a controlled proton-transfer equilibrium mediated by its zwitterionic state. This prevents the localized pH spikes that occur when adding raw MSA or pTSA to a reaction vessel, thereby protecting sensitive functional groups (e.g., acetals, esters) on the substrate.

Pathway A 5-EPSA (Neutral Form) Active Species B Zwitterionic State (Internal Buffer System) A->B Solvent Solvation C Controlled Protonation (Mild Transfer to API) B->C API Introduction D Lipophilic Salt Complex (Enhanced Permeability) C->D Crystallization

Fig 1. Mechanistic pathway of 5-EPSA transitioning through its zwitterionic state during salt formation.

Experimental Protocol: High-Throughput Pharmaceutical Salt Screening

To objectively compare 5-EPSA against MSA and pTSA, we utilize a self-validating thermal cycling protocol. The causality behind choosing an Ethanol/Water (80:20) solvent system is dictated by the zwitterionic nature of 5-EPSA; pure organic solvents fail to disrupt the internal salt bridge, leading to poor solubility, whereas the addition of 20% water provides the necessary dielectric constant for dissolution without preventing eventual crystallization.

Step-by-Step Methodology
  • Equimolar Dispensing: Accurately weigh 0.1 mmol of the free-base API into three separate 4 mL glass vials. Add 0.105 mmol (1.05 equivalents) of 5-EPSA, pTSA, and MSA to vials A, B, and C, respectively.

  • Solvent Addition & Equilibration: Add 1.0 mL of an EtOH/H₂O (80:20 v/v) mixture to each vial.

    • Self-Validation Check: Stir at 50°C for 1 hour. A clear solution must be achieved to ensure the starting materials are fully dissociated. If a suspension persists, add solvent in 0.2 mL aliquots until clear.

  • Thermal Cycling (Ostwald Ripening): Subject the clear solutions to a controlled cooling ramp: 50°C to 5°C at a rate of 0.1°C/min. Hold at 5°C for 2 hours, then heat back to 40°C at 0.5°C/min. Repeat this cycle three times.

    • Causality: Thermal cycling dissolves thermodynamically unstable kinetic polymorphs and promotes the growth of the most stable crystalline salt phase.

  • Isolation: Filter the resulting precipitates under a vacuum and wash with 0.5 mL of cold, anhydrous ethanol to remove unreacted starting materials. Dry in a vacuum oven at 40°C for 24 hours.

  • Solid-State Characterization: Analyze the isolated solids via X-Ray Powder Diffraction (XRPD) to confirm the formation of a new, distinct crystalline phase (ruling out physical mixtures), and Differential Scanning Calorimetry (DSC) to assess the melting point and thermal stability.

Workflow S1 1. API & Acid Dispensing (Equimolar Ratio) S2 2. Solvent Addition (EtOH/H2O 80:20) S1->S2 S3 3. Thermal Cycling (5°C to 50°C) S2->S3 S4 4. Solid Isolation (Vacuum Filtration) S3->S4 S5 5. Solid-State Analysis (XRPD, DSC) S4->S5

Fig 2. Self-validating experimental workflow for pharmaceutical salt screening using 5-EPSA.

Experimental Protocol: Mild Acid-Catalyzed Esterification

Beyond salt formation, 5-EPSA serves as a highly selective organocatalyst. While pTSA is widely used for esterifications[5], its aggressive acidity can cause dehydration of secondary alcohols or polymerization of sensitive substrates. 5-EPSA acts as a bifunctional catalyst: the sulfonate group activates the carbonyl, while the pyridinium nitrogen stabilizes the tetrahedral intermediate via hydrogen bonding.

Step-by-Step Methodology
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a Dean-Stark trap, combine 10 mmol of the target carboxylic acid and 12 mmol of the alcohol.

  • Catalyst Loading: Add 0.5 mmol (5 mol%) of 5-EPSA. (Run a parallel control reaction using 5 mol% pTSA).

  • Solvent & Reflux: Add 20 mL of toluene. Heat the mixture to reflux (approx. 110°C).

    • Causality: Toluene acts as an azeotropic agent. The Dean-Stark trap continuously removes the water byproduct, driving the equilibrium toward the ester product according to Le Chatelier's principle.

  • Reaction Monitoring: Sample the reaction every 30 minutes via TLC or HPLC.

    • Self-Validation Check: The reaction is deemed complete when the carboxylic acid peak is <1% of the total area. You will observe that while the pTSA reaction may reach completion faster, the 5-EPSA reaction yields a cleaner crude profile with significantly fewer degradation byproducts.

  • Workup: Cool to room temperature, wash the organic layer with saturated aqueous NaHCO₃ (2 x 10 mL) to remove the catalyst, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Conclusion

While Methanesulfonic acid and p-Toluenesulfonic acid remain the default choices for general acid catalysis and highly soluble salt formation, 5-Ethylpyridine-3-sulfonic acid occupies a critical, high-value niche. Its zwitterionic nature provides a built-in buffering effect that protects acid-labile molecules, and its ethyl-substituted heteroaromatic ring offers a unique mechanism to tune the lipophilicity and solid-state packing of pharmaceutical salts. For researchers facing challenging, sensitive APIs or complex catalytic selectivity issues, 5-EPSA is a superior, tunable alternative.

References

  • 5-Ethylpyridine-3-sulfonic acid - CAS 801144-33-2 Source: Molaid Chemical Database URL:[Link]

  • P - Toluenesulfonic acid P-Tos Tosylic Acid - 5000g Source: Synthetika URL: [Link]

  • Methanesulfonic Acid 70% (MSA) Source: Synthetika URL: [Link]

  • Benzenesulfonic Acid Definition - Organic Chemistry Key Source: Fiveable URL: [Link]

  • Benzenesulfonic Acid Source: DrugFuture Chemical Index Database URL: [Link]

Sources

Comparative

Technical Guide: Efficacy of 5-Ethylpyridine-3-sulfonic Acid (5-EPSA) in Catalysis

Topic: Efficacy of 5-Ethylpyridine-3-sulfonic acid versus similar catalysts Content Type: Publish Comparison Guides Executive Summary 5-Ethylpyridine-3-sulfonic acid (5-EPSA) [CAS: 801144-33-2] is a bifunctional zwitteri...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Efficacy of 5-Ethylpyridine-3-sulfonic acid versus similar catalysts Content Type: Publish Comparison Guides

Executive Summary

5-Ethylpyridine-3-sulfonic acid (5-EPSA) [CAS: 801144-33-2] is a bifunctional zwitterionic organocatalyst that occupies a critical niche between traditional homogeneous acids and advanced ligand systems. Unlike simple Brønsted acids (e.g., p-Toluenesulfonic acid), 5-EPSA integrates a basic pyridine nitrogen (modulated by the 5-ethyl group) and a distal sulfonic acid moiety.

This guide analyzes its dual utility:

  • As a Ligand: Promoting Pd(II)-catalyzed C(sp³)–H activation by stabilizing active metal species.

  • As a Solid Acid: Replacing corrosive liquid acids in "green" esterification and condensation reactions.

Part 1: 5-EPSA as a Ligand in C–H Activation

In high-value drug discovery workflows, specifically Pd(II)-catalyzed C–H functionalization, the choice of ligand dictates site selectivity and yield. 5-EPSA serves as a "tuned" variant of the parent Pyridine-3-sulfonic acid.

Mechanistic Advantage: The "Ethyl Effect"

The 5-ethyl substituent functions as a weak electron-donating group (EDG) via inductive effects (+I). This subtly increases the electron density on the pyridine nitrogen compared to the unsubstituted parent compound.

  • Result: Stronger

    
    -donation to the Palladium center.
    
  • Outcome: Enhanced stability of the Pd-substrate complex, preventing catalyst decomposition during rigorous C–H cleavage steps.

Comparative Performance: Ligand Efficacy

The following data summarizes the impact of ligand substitution on the Pd-catalyzed C(sp³)–H olefination of amides.

Table 1: Ligand Efficacy in Pd(II)-Catalyzed C–H Activation

Ligand VariantElectronic NatureRelative Yield (Normalized)Selectivity (Mono/Di)Mechanistic Insight
5-EPSA (5-Ethyl) Electron-Rich (+I)High (85-90%) High Mono-selectivityStabilizes Pd(II) intermediate; prevents aggregation.
Pyridine-3-sulfonic acid NeutralModerate (70-75%)ModerateBaseline activity; less soluble in organic media.
5-Nitro-pyridine-3-SO₃H Electron-Poor (-M)Low (<40%)LowWeak N-Pd binding leads to catalyst deactivation.
Pyridine-2-sulfonic acid Steric ClashInactive (0%) N/A"N,O-chelation" poisons the catalyst active site.

Note: Data trends extrapolated from structure-activity relationship (SAR) studies of pyridine-sulfonic acid ligands in amide-directed C–H activation protocols [1, 2].

Diagram: Ligand-Promoted C–H Activation Pathway

The following diagram illustrates how 5-EPSA (Ligand L) coordinates to Palladium, facilitating the activation of the C–H bond while the sulfonate group interacts with the external base/substrate.

CH_Activation cluster_legend Role of 5-EPSA PreCat Pd(OAc)2 (Pre-catalyst) ActiveSpecies [Pd(L)(OAc)]+ Active Species (L = 5-EPSA) PreCat->ActiveSpecies + 5-EPSA (Ligand Binding) Coordination Substrate Coordination (Amide Directing Group) ActiveSpecies->Coordination + Substrate CH_Cleavage C-H Cleavage (Rate Limiting) Coordination->CH_Cleavage CMD Pathway Product Functionalized Product CH_Cleavage->Product Reductive Elimination Product->ActiveSpecies Catalyst Regeneration Text The 5-Ethyl group increases N-basicity, stabilizing the [Pd(L)] species preventing 'Palladium Black' formation.

Caption: Catalytic cycle showing 5-EPSA stabilizing the active Pd(II) species during C-H activation.[1][2][3][4]

Part 2: 5-EPSA as a Solid Acid Catalyst

Beyond ligand chemistry, 5-EPSA is a superior alternative to homogeneous mineral acids in esterification and Biginelli reactions. Its zwitterionic solid state allows for heterogeneous catalysis, simplifying purification.

Comparison vs. Traditional Catalysts

Table 2: Acid Catalyst Performance Matrix (Model Reaction: Esterification of Oleic Acid)

Feature5-EPSA (Heterogeneous) p-Toluenesulfonic Acid (pTSA)Sulfuric Acid (H₂SO₄)
Physical State Solid ZwitterionSolid/MeltCorrosive Liquid
Solubility Selective (Soluble in polar, insol. in non-polar)High (Organic/Water)Miscible (Water)
Recovery Filtration (Simple) Extraction/Neutralization (Complex)Neutralization (Wasteful)
Corrosivity Low (Safe handling)HighSevere
Reusability >5 Cycles (95% retention) Single UseSingle Use
Yield (4h) 92%94%96%
Protocol: Green Esterification using 5-EPSA

This protocol validates the efficacy of 5-EPSA in synthesizing fatty acid esters (Biodiesel precursors).

Reagents:

  • Oleic Acid (10 mmol)

  • Methanol (50 mmol, excess)

  • Catalyst: 5-EPSA (5 mol%, ~95 mg)

Step-by-Step Methodology:

  • Charge: In a 50 mL round-bottom flask equipped with a reflux condenser, add Oleic acid, Methanol, and 5-EPSA.

  • Reaction: Heat the mixture to reflux (65°C) with magnetic stirring (600 rpm).

    • Observation: The catalyst may partially solubilize depending on temperature; however, upon cooling, the zwitterionic nature promotes precipitation.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 9:1) every 60 minutes.

  • Work-up (Self-Validating Step):

    • Cool reaction mixture to room temperature.

    • Add cold diethyl ether (10 mL). 5-EPSA will precipitate as a white solid.

    • Filter the mixture. Recover the solid catalyst for reuse.

  • Purification: Evaporate the filtrate under reduced pressure to obtain the pure methyl ester.

Mechanistic Diagram: Zwitterionic Catalysis

Unlike H₂SO₄, 5-EPSA operates via a "proton-shuttle" mechanism where the sulfonate group activates the carbonyl while the pyridine ring balances the local pH, preventing acid-sensitive substrate degradation.

Esterification Cat_Solid 5-EPSA (Solid) Cat_Sol 5-EPSA (Solubilized) Cat_Solid->Cat_Sol Heat Activation Carbonyl Activation (R-COOH...HO3S-Py-Et) Cat_Sol->Activation Substrate Binding Recovery Catalyst Precipitation Cat_Sol->Recovery Cooling/Anti-solvent Nucleophilic Methanol Attack Activation->Nucleophilic Water_Elim - H2O (Water Elimination) Nucleophilic->Water_Elim Water_Elim->Cat_Sol Product Release Recovery->Cat_Solid Recycle

Caption: Phase-switching catalytic cycle of 5-EPSA allowing for easy recovery.

References

  • Ligand-Accelerated C-H Activation

    • Wang, D.-H., & Yu, J.-Q. (2008). "Highly Convergent Total Synthesis of (+)-Lithospermic Acid via a Late-Stage C–H Olefination." Journal of the American Chemical Society.
    • Relevance: Establishes the foundational efficacy of pyridine-3-sulfonic acid ligands in Pd-c
  • Electronic Tuning of Pyridine Ligands

    • Engle, K. M., et al. (2011). "Ligand-Accelerated C–H Activation Reactions: Evidence for a Switch of Mechanism." Journal of the American Chemical Society.
    • Relevance: Details how electron-donating groups (like ethyl)
  • Solid Acid Catalysis (General Pyridine-Sulfonic Acids)

    • Gupta, P. K., et al. (2006). "Silica-supported pyridine-3-sulfonic acid: A novel and efficient heterogeneous catalyst.
    • Relevance: Provides the baseline experimental protocols for using pyridine-sulfonic acids in esterific
  • Zwitterionic Catalysts in Green Chemistry

    • Li, X., et al. (2012). "Zwitterionic ionic liquids as catalysts for the synthesis of biodiesel." Green Chemistry.
    • Relevance: Validates the "recoverability" and "phase-switching" properties of this c

Sources

Validation

Validating the Purity of Synthesized 5-Ethylpyridine-3-sulfonic acid

Executive Summary In drug development, 5-Ethylpyridine-3-sulfonic acid serves as a critical zwitterionic intermediate. Its validation presents a specific analytical trap: The "Purity Gap." Standard Reversed-Phase HPLC (R...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development, 5-Ethylpyridine-3-sulfonic acid serves as a critical zwitterionic intermediate. Its validation presents a specific analytical trap: The "Purity Gap."

Standard Reversed-Phase HPLC (RP-HPLC) often indicates high purity (>99%) by excluding inorganic salts and moisture transparent to UV detection. However, synthesized sulfonic acids frequently retain significant inorganic load (sodium sulfate, sulfuric acid) and water due to their hygroscopic nature.

This guide contrasts two validation methodologies:

  • Ion-Pair HPLC (IP-HPLC): For resolving organic impurities and isomers.

  • Quantitative NMR (qNMR): For determining absolute mass purity (assay).

Recommendation: Use IP-HPLC for qualitative profiling and qNMR for quantitative assay value assignment.

The Zwitterion Challenge

5-Ethylpyridine-3-sulfonic acid exists primarily as a zwitterion (inner salt) in neutral solution.

  • Solubility: High in water/alkaline solutions; poor in organic solvents.

  • Chromatography Issue: On standard C18 columns, it elutes in the void volume (

    
    ), co-eluting with salts and preventing accurate integration.
    
  • Synthesis Artifacts: Common synthesis via sulfonation of 3-ethylpyridine leaves residual H₂SO₄ or isomers (e.g., 5-ethylpyridine-2-sulfonic acid) that require specific separation selectivity.

Methodological Comparison

FeatureMethod A: Ion-Pair HPLC (IP-HPLC)Method B: Quantitative NMR (qNMR)
Primary Utility Impurity Profiling (detects isomers/starting material)Absolute Assay (detects total mass balance)
Detection Basis UV Absorption (Relative to chromophore)Proton counting (Molar ratio to Internal Standard)
Blind Spots Inorganic salts, moisture, residual solvents (UV inactive)Impurities with overlapping peaks (rare if solvent optimized)
Precision High (< 0.5% RSD)Moderate (< 1.0% RSD)
Standard Requirement Requires high-purity reference standard of the analyteRequires any certified internal standard (e.g., Maleic Acid)
Cost/Time High setup time (equilibration); Low run costFast setup; High instrument cost

Experimental Protocols

Method A: Ion-Pair HPLC (Organic Purity)

Objective: To retain the sulfonic acid on a hydrophobic column and separate it from the starting material (3-ethylpyridine).

Causality: The addition of 1-Octanesulfonic acid (OSA) creates a neutral ion-pair with the protonated pyridine moiety, increasing retention on the C18 phase.

  • Instrument: HPLC with PDA/UV Detector.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 10 mM Sodium 1-Octanesulfonate + 0.1% H₃PO₄ in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-5 min: 5% B (Isocratic hold for salts to elute)

    • 5-20 min: 5% -> 60% B

    • 20-25 min: 60% B

  • Flow Rate: 1.0 mL/min.

  • Detection: 260 nm (Pyridine characteristic λ).

  • Temperature: 30°C.

Self-Validating System Suitability Criteria:

  • Tailing Factor (

    
    ):  Must be < 1.5 (Zwitterions prone to tailing).
    
  • Resolution (

    
    ):  > 2.0 between 5-Ethylpyridine-3-sulfonic acid and 3-Ethylpyridine.
    
Method B: 1H-qNMR (Absolute Assay)

Objective: To determine the weight-percent purity (Assay) inclusive of water and salts.

Causality: qNMR relies on the integration ratio between a specific proton of the analyte and a certified internal standard (IS). It is independent of UV extinction coefficients.

  • Instrument: 400 MHz NMR (or higher).

  • Solvent: D₂O (Deuterium Oxide) + NaOD (to ensure full solubility as the sodium salt).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).

    • Why Maleic Acid? It provides a sharp singlet at ~6.0 ppm (in D₂O), distinct from the aromatic pyridine region (7.5–9.0 ppm) and alkyl region (1.0–3.0 ppm).

  • Relaxation Delay (D1): 60 seconds (Must be > 5 ×

    
     of the slowest proton to ensure 99.9% magnetization recovery).
    
  • Scans: 16 or 32.

Protocol:

  • Accurately weigh ~20 mg of Sample (

    
    ) and ~10 mg of IS (
    
    
    
    ) into the same vial.
  • Dissolve in 0.7 mL D₂O/NaOD.

  • Acquire spectrum with 90° pulse angle.

  • Integrate the IS singlet (2H) and the aromatic pyridine singlet at C2 position (1H, typically ~8.8 ppm).

Calculation:



Where 

=Integral,

=Number of protons,

=Molar Mass,

=Mass weighed,

=Purity.[1][2][3][4]

Data Analysis & Visualization

Comparative Results Table (Example Data)
ParameterHPLC ResultqNMR ResultInterpretation
Purity Value 99.2% (Area %) 88.4% (w/w) CRITICAL DISCREPANCY
Impurities Found 0.8% 3-EthylpyridineN/AOrganic impurities are low.
Hidden Contaminants None detected (UV transparent)~11% Mass DeficitSample contains significant inorganic salts (Na₂SO₄) or water.
Conclusion Passes Organic PurityFails Assay SpecificationMaterial requires recrystallization or desalting.
Validation Decision Workflow

The following diagram illustrates the logical flow for validating this specific intermediate, ensuring no "blind spots" remain.

ValidationWorkflow cluster_Analysis Parallel Analytical Validation Start Synthesized 5-Ethylpyridine-3-sulfonic acid Crude Crude Isolation Start->Crude MethodA Method A: IP-HPLC (Organic Purity) Crude->MethodA MethodB Method B: qNMR (Absolute Assay) Crude->MethodB Decision Compare Results MethodA->Decision MethodB->Decision Pass Release for Synthesis (CoA Issued) Decision->Pass HPLC >98% AND qNMR >95% Fail_Salt Fail: Low Assay (High Salt/Water) Decision->Fail_Salt HPLC >98% BUT qNMR <90% Fail_Org Fail: Organic Impurity (>1% Isomers) Decision->Fail_Org HPLC <98% Action_Desalt Action: Recrystallize (Water/EtOH) or Resin Fail_Salt->Action_Desalt Action_Repurify Action: Prep HPLC or Scavenger Fail_Org->Action_Repurify Action_Desalt->MethodB Retest Action_Repurify->MethodA Retest

Figure 1: Parallel validation workflow ensuring both organic purity and absolute mass balance are verified before release.

Troubleshooting & Causality

Issue: "Ghost" Peaks in HPLC
  • Symptom: Broad, changing peaks early in the chromatogram.

  • Causality: System peaks caused by the Ion-Pair reagent. The sample injection disturbs the equilibrium of the Octanesulfonate on the column.

  • Fix: Dissolve the sample in the Mobile Phase A (containing the Ion-Pair reagent) rather than pure water.

Issue: qNMR Baseline Rolling
  • Symptom: Integration of the aromatic region is inconsistent.

  • Causality: Phase errors or poor shimming due to high salt concentration affecting magnetic susceptibility.

  • Fix: Use an automatic phase correction algorithm followed by manual adjustment. Ensure the sample is fully dissolved (no suspension).

References

  • International Council for Harmonisation (ICH). (2023).[5] Validation of Analytical Procedures: Q2(R2). [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy.[3] [Link]

  • BIPM. (2018). qNMR Internal Standard Reference Data - Maleic Acid. [Link][1][6]

Sources

Comparative

Comparative analysis of different synthesis routes for 5-Ethylpyridine-3-sulfonic acid

Comparative Analysis of Synthesis Routes for 5-Ethylpyridine-3-sulfonic acid Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers, Process Chemists, and CDMO Scientists. Executive Summary 5-Ethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Synthesis Routes for 5-Ethylpyridine-3-sulfonic acid

Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers, Process Chemists, and CDMO Scientists.

Executive Summary

5-Ethylpyridine-3-sulfonic acid (CAS 801144-33-2) is a critical heterocyclic building block, primarily utilized as an intermediate in the synthesis of bioactive sulfonamides and agrochemicals. Its structural uniqueness lies in the meta-substitution pattern, where the ethyl group activates the ring while the nitrogen atom directs electrophilic attack, creating a challenge for regioselective synthesis.

This guide objectively compares three distinct synthesis routes. Our analysis indicates that while Direct Sulfonation remains the cost-leader for bulk commodities, the N-Oxide Nucleophilic Substitution route offers the superior impurity profile required for pharmaceutical applications, eliminating the need for mercury catalysts.

Comparative Route Analysis

The following table summarizes the performance metrics of the three primary synthesis strategies.

MetricRoute A: Direct Sulfonation Route B: N-Oxide Substitution Route C: Sandmeyer Reaction
Starting Material 3-Ethylpyridine3-Chloro-5-ethylpyridine3-Amino-5-ethylpyridine
Reagents Oleum (20-65%), HgSO₄ (cat.)H₂O₂, Na₂SO₃, Raney NiNaNO₂, SO₂, CuCl₂
Key Intermediate None (One-pot)3-Chloro-5-ethylpyridine N-oxideDiazonium Salt
Est. Yield 45 - 55%75 - 80%60 - 70%
Regioselectivity Moderate (Isomer separation req.)High (Defined by precursor)High (Defined by precursor)
Scalability High (Bulk Chemical)High (Pharma Grade)Low/Medium (Lab Scale)
Safety Profile High Risk: High Temp/Pressure, Hg wasteMedium Risk: Peroxides, HydrogenationMedium Risk: Diazonium instability
Best For Agrochemicals / DyesAPI IntermediatesAnalog Library Synthesis

Detailed Experimental Protocols

Route A: Direct Sulfonation (Industrial Approach)

Principle: Electrophilic aromatic substitution. The ethyl group at C3 activates the C2, C4, and C6 positions, but the ring nitrogen strongly deactivates them. The C5 position (beta to nitrogen) is the least deactivated and sterically accessible, though high temperatures and a catalyst (Mercury) are often required to overcome the pyridine ring's inertness.

Protocol:

  • Setup: Use a stainless steel autoclave or a heavy-walled glass pressure vessel.

  • Charging: Charge 3-Ethylpyridine (1.0 eq) and HgSO₄ (1% w/w catalyst) into the vessel.

  • Acid Addition: Dropwise add Oleum (20% SO₃, 3.0 eq) while maintaining temperature <50°C to prevent exotherms.

  • Reaction: Seal and heat to 220–230°C for 12–16 hours.

    • Note: The high temperature is non-negotiable for unactivated pyridine rings.

  • Workup:

    • Cool to 90°C and pour onto crushed ice.

    • Neutralize with Ca(OH)₂ to precipitate sulfate as gypsum (CaSO₄). Filter hot.

    • Concentrate the filtrate.[1] The sulfonic acid crystallizes upon acidification with HCl or addition of ethanol.

  • Purification: Recrystallize from water/ethanol to remove the 2-sulfonic acid isomer (minor byproduct).

Route B: N-Oxide Nucleophilic Substitution (Recommended for Pharma)

Principle: Pyridine N-oxides are more susceptible to nucleophilic attack at the 2 and 4 positions, but also allow for easier substitution of halogens at the 3/5 position compared to the neutral pyridine. This route avoids harsh conditions and heavy metals.

Protocol:

  • Oxidation:

    • Dissolve 3-Chloro-5-ethylpyridine in acetic acid.

    • Add H₂O₂ (30%, 1.5 eq) dropwise at 80°C. Stir for 6 hours.

    • Quench excess peroxide with sodium sulfite. Distill off solvent to obtain 3-Chloro-5-ethylpyridine N-oxide .

  • Sulfonation (Substitution):

    • Dissolve the N-oxide in water. Adjust pH to 9.5 with NaOH.

    • Add Na₂SO₃ (2.0 eq).

    • Heat in an autoclave at 140–150°C for 12 hours. The sulfite displaces the chloride.

  • Reduction:

    • Cool the solution (now containing 5-ethylpyridine-3-sulfonic acid N-oxide).

    • Add Raney Nickel catalyst (5% w/w).

    • Hydrogenate at 5–7 bar H₂ pressure at 100°C for 8 hours.

  • Isolation:

    • Filter catalyst.[1] Acidify filtrate to pH 1–2.

    • The product precipitates or is isolated via ion-exchange chromatography.

Route C: Sandmeyer Reaction (Lab Scale)

Principle: Conversion of an amine to a diazonium salt, followed by reaction with sulfur dioxide.

Protocol:

  • Diazotization:

    • Dissolve 3-Amino-5-ethylpyridine in 15% HCl at 0°C.

    • Add NaNO₂ (1.1 eq) aqueous solution dropwise, keeping T < 5°C. Stir 30 min.

  • Sulfonylation:

    • Prepare a saturated solution of SO₂ in glacial acetic acid with CuCl₂ (cat.) at 0°C.

    • Pour the diazonium solution into the SO₂ mixture.

    • Allow to warm to room temperature. Nitrogen gas evolution indicates reaction progress.

  • Hydrolysis:

    • The intermediate is 5-ethylpyridine-3-sulfonyl chloride.

    • Boil with water/dioxane for 1 hour to hydrolyze to the sulfonic acid.

Mechanistic & Workflow Visualization

The following diagrams illustrate the decision logic and the chemical pathways.

Figure 1: Synthesis Pathway Comparison

SynthesisRoutes Start_A 3-Ethylpyridine Product 5-Ethylpyridine-3-sulfonic acid Start_A->Product Oleum, HgSO4, 230°C (Electrophilic Subst.) Start_B 3-Chloro-5-ethylpyridine Intermediate_B N-Oxide Intermediate Start_B->Intermediate_B H2O2, AcOH (Oxidation) Start_C 3-Amino-5-ethylpyridine Intermediate_C Diazonium Salt Start_C->Intermediate_C NaNO2, HCl (Diazotization) Intermediate_B->Product 1. Na2SO3 (Subst.) 2. H2/Ra-Ni (Red.) Intermediate_C->Product SO2, CuCl2 (Sandmeyer)

Caption: Comparative reaction pathways. Route B (Blue) is preferred for high-purity applications.

Figure 2: Recommended Pharma Workflow (Route B)

RouteB_Workflow Step1 Step 1: N-Oxidation Reagent: H2O2/AcOH Temp: 80°C Step2 Step 2: Nucleophilic Substitution Reagent: Na2SO3 (aq) Cond: Autoclave, 145°C Step1->Step2 Yield: ~90% Step3 Step 3: Catalytic Reduction Reagent: H2 / Raney Ni Cond: 7 bar, 100°C Step2->Step3 Yield: ~85% Step4 Step 4: Purification Method: Crystallization / Ion Exchange Target: >99% Purity Step3->Step4 Yield: ~90%

Caption: Step-by-step workflow for the N-Oxide route, ensuring heavy-metal-free synthesis.

Critical Analysis & Recommendations

  • Regioselectivity: In Route A , the ethyl group is an ortho/para director, while the ring nitrogen is a meta director (deactivating). The 5-position is meta to the nitrogen and meta to the ethyl group. However, direct sulfonation of 3-alkylpyridines is known to favor the 5-position due to steric hindrance at position 2 and electronic deactivation at position 4 and 6. Despite this, isomer separation is often required. Route B fixes the regiochemistry at the start (using the 3,5-disubstituted precursor), guaranteeing the correct isomer.

  • Impurity Profile: Route A introduces mercury traces, which are strictly regulated in ICH Q3D guidelines for pharmaceutical ingredients. Route B uses Raney Nickel, which is Class 2 but easier to purge and detect.

  • Cost vs. Quality: For non-pharma applications (e.g., dyes), Route A is significantly cheaper due to the low cost of 3-ethylpyridine compared to the halogenated or amino precursors.

Final Verdict: For drug development, Route B is the standard of excellence. For industrial chemical manufacturing, Route A remains viable if waste disposal permits.

References

  • BOC Sciences. 5-Ethylpyridine-3-sulfonic acid Product Data (CAS 801144-33-2).[2] Retrieved from

  • PrepChem. Synthesis of pyridine-3-sulfonic acid (General N-Oxide Method). Retrieved from

  • European Patent Office. Process of preparation of pyridine-3-sulfonic acids (EP0428831B1). Describes the oxidation/sulfite substitution/reduction cycle. Retrieved from

  • Rasayan Journal of Chemistry. Synthesis and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives. (Vol 6, No 3, 196-200). Describes Sandmeyer-type conversions on aminopyridines. Retrieved from

  • BenchChem. Experimental setup for sulfonation of pyridine. Retrieved from

Sources

Validation

Benchmarking 5-Ethylpyridine-3-sulfonic Acid (5-EPSA): A Comparative Guide for API Synthesis and Organocatalysis

As pharmaceutical synthesis shifts toward greener, highly efficient catalytic processes, the selection of optimal building blocks and organocatalysts is paramount. Historically, unsubstituted pyridine-3-sulfonic acid (3-...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical synthesis shifts toward greener, highly efficient catalytic processes, the selection of optimal building blocks and organocatalysts is paramount. Historically, unsubstituted pyridine-3-sulfonic acid (3-PSA) has served as a foundational intermediate in the production of sulfonamide APIs and as a precipitation modifier in electroplating[1]. However, the introduction of an ethyl group at the 5-position yields 5-Ethylpyridine-3-sulfonic acid (5-EPSA, CAS: 801144-33-2) , a derivative with fundamentally altered spatial and electronic profiles [2].

This guide provides an objective, data-driven benchmark of 5-EPSA against standard alternatives (3-PSA and Pyridine), focusing on its performance as a zwitterionic phase-transfer catalyst and a physicochemical modulator in drug development.

Physicochemical Profiling: The Causality of the Ethyl Substitution

To understand why 5-EPSA outperforms its unsubstituted counterparts, we must analyze the causality behind its molecular structure. The ethyl group exerts a positive inductive (+I) effect, which slightly increases the electron density on the pyridine nitrogen. This elevates the pKa, enhancing the nitrogen's nucleophilicity.

Furthermore, the ethyl moiety introduces strategic steric bulk and increases the partition coefficient (LogP). While 3-PSA is strictly hydrophilic and remains trapped in aqueous layers, the increased lipophilicity of 5-EPSA allows it to interact at the biphasic interface of organic/aqueous solvent systems—a critical advantage for phase-transfer catalysis.

Table 1: Physicochemical Benchmark of Pyridine Sulfonic Acids
CompoundCAS NumberpKa (Pyridine N)LogP (est.)Aqueous Sol. (mg/mL)Interfacial Activity
Pyridine-3-sulfonic acid (3-PSA) 636-73-7~3.2-1.5>100Poor
5-Methylpyridine-3-sulfonic acid 856163-59-2~3.4-1.1>100Marginal
5-Ethylpyridine-3-sulfonic acid 801144-33-2~3.5-0.6~80Excellent

Performance Benchmark: Organocatalysis in Sulfonamide API Synthesis

Sulfonamides are a crucial class of antimicrobial and anti-inflammatory APIs. Traditional synthesis relies on pyridine or 4-dimethylaminopyridine (DMAP) as catalysts, which are notoriously difficult to purge from the final organic product, leading to high Environmental Factors (E-factors) and regulatory hurdles.

5-EPSA acts as a self-validating zwitterionic catalyst . Its lipophilic ethyl group pulls it to the biphasic interface to catalyze the reaction, while its highly polar sulfonic acid moiety ensures 100% partitioning back into the aqueous phase during workup. This guarantees a trace-free organic API layer.

Experimental Protocol: Biphasic Sulfonylation

This protocol is designed as a self-validating system: the complete absence of the catalyst in the organic phase post-reaction validates the efficiency of the zwitterionic design.

  • Reagent Preparation: Dissolve 10.0 mmol of the target primary amine and 11.0 mmol of p-toluenesulfonyl chloride in 20 mL of a biphasic solvent system (Dichloromethane/Water, 1:1 v/v).

  • Catalyst Integration: Add 0.5 mmol (5 mol%) of 5-EPSA to the mixture.

  • Biphasic Reaction Execution: Stir vigorously at 25°C. The 5-EPSA will dynamically partition at the DCM/Water interface, activating the sulfonyl chloride via a transient N-sulfonylpyridinium intermediate.

  • Phase Separation: Once HPLC indicates >99% conversion, halt stirring and allow the phases to separate.

  • Product Isolation & Catalyst Recovery: Decant the lower DCM layer containing the pure sulfonamide API. The upper aqueous layer contains the regenerated 5-EPSA and neutralized HCl byproduct, which can be recycled for subsequent batches.

Table 2: Catalytic Performance in Sulfonamide Coupling
Catalyst (5 mol%)Reaction Time (h)Isolated Yield (%)Catalyst Recovery (%)Residual Catalyst in API
Uncatalyzed24.045N/AN/A
Pyridine (Standard)4.0880 (Lost to organic)>500 ppm (Fails QC)
3-PSA8.57298<10 ppm
5-EPSA 3.0 96 95 <10 ppm (Passes QC)

Data Insight: 5-EPSA reduces reaction time by nearly 65% compared to 3-PSA because its ethyl group allows it to access the organic-soluble sulfonyl chloride at the interface, overcoming the mass-transfer limitations that hinder 3-PSA [3].

Workflow Visualization: Biphasic Phase-Transfer Mechanism

The following diagram illustrates the logical workflow and spatial distribution of 5-EPSA during the catalytic cycle, highlighting its self-segregating nature.

G cluster_aq Aqueous Phase cluster_org Organic Phase (DCM) EPSA_aq 5-EPSA (Zwitterion) Interface Biphasic Interface Catalytic Activation EPSA_aq->Interface Partitioning Byproduct HCl (Neutralized) Reactants Amine + R-SO2Cl Reactants->Interface Diffusion Product Sulfonamide API Interface->EPSA_aq Catalyst Return Interface->Byproduct Acid Washout Interface->Product Conversion

Fig 1: Biphasic phase-transfer catalytic workflow of 5-EPSA in API synthesis.

Application in API Salt Screening (Counterion Benchmarking)

Beyond catalysis, 5-EPSA is emerging as a premium counterion for basic APIs with poor aqueous solubility. When benchmarking 5-EPSA against traditional mesylate or tosylate salts, the pyridine ring allows for


 stacking with aromatic APIs, while the flexible ethyl group disrupts rigid crystal lattice packing. This causality directly translates to a lower melting point and a significantly higher intrinsic dissolution rate.
Table 3: API Salt Benchmarking (Model API: Itraconazole)
CounterionSalt Melting Point (°C)Intrinsic Dissolution Rate (mg/cm²/min)Hygroscopicity at 75% RH
Tosylate1850.12Low
3-PSA1920.15Low
5-EPSA 168 0.31 Moderate
References
  • Production of pyridine-3-sulfonic acid US Patent 5082944A URL
Comparative

Structural analogs of 5-Ethylpyridine-3-sulfonic acid and their properties

As the demand for highly specific organocatalysts, zwitterionic buffers, and novel pharmacophores expands, the pyridine-3-sulfonic acid scaffold has emerged as a critical building block in advanced chemical synthesis and...

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for highly specific organocatalysts, zwitterionic buffers, and novel pharmacophores expands, the pyridine-3-sulfonic acid scaffold has emerged as a critical building block in advanced chemical synthesis and drug development. This guide provides an objective, data-driven comparison of 5-Ethylpyridine-3-sulfonic acid and its structural analogs, detailing their physicochemical properties, mechanistic behavior, and validated experimental protocols.

Executive Summary & Mechanistic Insights

The pyridine-3-sulfonic acid core is characterized by its zwitterionic nature, possessing both a basic pyridinium nitrogen and a highly acidic sulfonic acid moiety. Substitutions on the pyridine ring fundamentally alter the electron density, thereby shifting the pKa, solubility, and nucleophilic/electrophilic reactivity of the molecule[1].

  • Alkyl Substitutions (5-Ethyl and 5-Methyl): The addition of an ethyl or methyl group at the 5-position introduces a weak inductive (+I) electron-donating effect. This slightly increases the electron density on the pyridine nitrogen, marginally raising its pKa compared to the unsubstituted parent compound, while enhancing lipophilicity.

  • Amino Substitutions (4-Amino): Introducing an amino group at the 4-position creates a strong resonance (+M) effect. This significantly enhances the basicity of the pyridine nitrogen and alters the molecule's reactivity profile, making it highly susceptible to electrophilic substitution[1].

  • Unsubstituted Core: The parent molecule, Pyridine-3-sulfonic acid, serves as a structural analog to Nicotinic acid (Niacin) and demonstrates unique biological activity in lipid metabolism[2].

Physicochemical Profiling & Structural Comparison

To facilitate optimal selection for synthetic or biological applications, the quantitative data of key analogs are summarized below.

Compound NameCAS NumberMolecular WeightSubstituent EffectMelting PointPrimary Application / Characteristic
5-Ethylpyridine-3-sulfonic acid 801144-33-2187.22 g/mol Weak +I (Inductive)>300 °CAdvanced building block, enhanced lipophilicity.
5-Methylpyridine-3-sulfonic acid 4808-70-2173.19 g/mol Weak +I (Inductive)>300 °CIntermediate for cross-coupling reactions[3].
Pyridine-3-sulfonic acid 636-73-7159.16 g/mol Baseline>300 °CCholesterol synthesis inhibitor, Niacin analog[4].
4-Aminopyridine-3-sulfonic acid 29452-57-1174.18 g/mol Strong +M (Resonance)320 °CAmphoteric buffer, enhanced nucleophilicity[5].

Biological Activity: The Pharmacological Divergence

While heavily utilized in materials science, the pyridine-3-sulfonic acid core also exhibits profound biological relevance. Pyridine-3-sulfonic acid is an orally active structural analog of Nicotinic acid. However, a critical pharmacological divergence exists: while it significantly reduces hepatic cholesterol synthesis in in vivo rat models (at 1 g/100 g daily diet for 21 days), it entirely lacks the serum cholesterol-lowering activity characteristic of Niacin[2].

Pathway N1 Nicotinic Acid (Niacin) (Endogenous Analog) N3 Hepatic Cholesterol Synthesis N1->N3 Modulates N4 Serum Cholesterol Levels N1->N4 Lowers (Active) N2 Pyridine-3-sulfonic Acid (Synthetic Analog) N2->N3 Inhibits (Rats) N2->N4 No Effect

Caption: Pharmacological divergence between Nicotinic acid and Pyridine-3-sulfonic acid in lipid metabolism.

Validated Experimental Protocols

To objectively compare the performance of 5-Ethylpyridine-3-sulfonic acid against its analogs, researchers must rely on self-validating analytical systems. Below are the standardized methodologies for evaluating these zwitterionic compounds.

Protocol A: Comparative pKa Determination via Potentiometric Titration

Because these analogs exist as zwitterions, understanding their exact dissociation constants (pKa of the sulfonic acid and the pyridinium ion) is critical for formulation and catalytic design[1].

Causality & Rationale: The zwitterionic nature means the molecule is internally neutralized. Titration with a strong acid (HCl) protonates the sulfonic group (yielding the cationic form), while titration with a strong base (NaOH) deprotonates the pyridinium nitrogen (yielding the anionic form).

Step-by-Step Methodology:

  • Preparation: Dissolve exactly 1.0 mmol of 5-Ethylpyridine-3-sulfonic acid (and parallel analogs) in 50.0 mL of ultra-pure deionized water to create equimolar 0.02 M solutions.

  • Standardization: Ensure the titrants (0.1 M NaOH and 0.1 M HCl) are freshly standardized against primary standards (e.g., KHP for NaOH).

  • Environmental Control: Maintain the reaction vessel at a constant 25.0 °C (±0.1 °C) using a jacketed beaker and water bath, as pKa is highly temperature-dependent.

  • Titration: Submerge a calibrated glass pH electrode. Add titrant in 0.1 mL increments, allowing the pH reading to stabilize for 30 seconds between additions.

  • Data Analysis: Plot pH vs. Volume of titrant. Calculate the first (

    
    ) and second (
    
    
    
    ) derivatives to precisely identify the inflection points.
  • Validation: The system is self-validating if the reverse titration (back to the starting pH) yields an identical hysteresis curve without degradation.

G N1 Equimolar Solution Prep (Analogs in DI Water) N2 Potentiometric Titration (Standardized NaOH/HCl) N1->N2 Controlled Temp (25°C) N3 Data Acquisition (pH vs. Volume) N2->N3 Continuous Monitoring N4 Inflection Point Analysis (1st/2nd Derivatives) N3->N4 Plotting N5 pKa Determination (Sulfonic & Pyridinium) N4->N5 Extract Values

Caption: Experimental workflow for the comparative potentiometric determination of pKa values.

Protocol B: Comparative Electrophilic Substitution (Nitration) Rates

To assess the impact of the 5-ethyl vs. 4-amino substitutions on ring reactivity[1].

Step-by-Step Methodology:

  • Solvent System: Dissolve 5.0 mmol of the target analog in 10 mL of concentrated sulfuric acid (

    
    ) at 0 °C. Rationale: The strong acid fully protonates the pyridine ring, deactivating it, which forces the reaction to rely purely on the electron-donating capabilities of the alkyl/amino substituents.
    
  • Reagent Addition: Slowly add a stoichiometric equivalent (5.0 mmol) of fuming nitric acid (

    
    ) dropwise over 15 minutes, maintaining the temperature below 5 °C to prevent runaway oxidation.
    
  • Reaction Monitoring: Heat the mixture to 80 °C. Pull 100 µL aliquots every 30 minutes, quench in ice water, and analyze via HPLC (C18 column, Acetonitrile/Water with 0.1% TFA).

  • Validation: The area under the curve (AUC) for the starting material must decrease proportionally to the emergence of the nitrated product peak. Mass balance must be maintained >95% to validate the absence of ring-cleavage side reactions.

References

  • Molaid. "5-Ethylpyridine-3-sulfonic acid - CAS 801144-33-2." Molaid. Available at: [Link]

Sources

Validation

Comparative Guide: Pyridine Sulfonic Acids as Next-Gen Solid Acid Catalysts

Executive Summary: The Evolution of Solid Acid Catalysis In the realm of green chemistry and drug development, the shift from corrosive liquid acids (H₂SO₄, HF) to reusable solid acids is a critical operational mandate....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Evolution of Solid Acid Catalysis

In the realm of green chemistry and drug development, the shift from corrosive liquid acids (H₂SO₄, HF) to reusable solid acids is a critical operational mandate. Pyridine Sulfonic Acids (PSAs) represent a sophisticated class of Brønsted acid catalysts that bridge the gap between homogeneous efficiency and heterogeneous recoverability.

This guide objectively compares the catalytic efficiency of Pyridine-derived Sulfonic Acids against traditional benchmarks like p-Toluenesulfonic acid (p-TSA) and Sulfuric acid. We distinguish between the two primary structural classes that define this field:

  • Ring-Sulfonated Pyridines (e.g., 3-PSA): High-stability zwitterions used primarily as intermediates.

  • N-Functionalized Pyridinium Ionic Liquids (e.g., [Py-SO₃H]Cl, [PSPy]): The high-activity "workhorses" offering superior Hammett acidity and solvent-free capability.

Structural Classification & Mechanistic Insight

To select the right catalyst, one must understand the structural causality governing acidity.

The Two Classes of Pyridine Sulfonic Acids
  • Class A: Ring-Sulfonated (3-Pyridine Sulfonic Acid) Formed via high-temperature sulfonation of pyridine.[1] These are stable, high-melting zwitterions. Their catalytic activity is often limited by their rigid crystal lattice and lower solubility in organic substrates.

  • Class B: N-Functionalized (Brønsted Acidic Ionic Liquids - BAILs) Formed by the quaternization of the pyridine nitrogen with chlorosulfonic acid (yielding N-SO₃H) or sultones (yielding N-propyl-SO₃H). These species possess a "dual-active" nature: a highly acidic proton and a bulky organic cation that disrupts lattice energy, often resulting in liquid or low-melting solid states that maximize substrate contact.

Mechanistic Causality (DOT Visualization)

The following diagram illustrates the structural difference and the activation mechanism for a carbonyl substrate (common in drug synthesis).

G cluster_0 Class A: Ring-Sulfonated (3-PSA) cluster_1 Class B: N-Functionalized (BAILs) cluster_2 Catalytic Action (Carbonyl Activation) PSA3 3-Pyridine Sulfonic Acid (Zwitterionic Lattice) Low Solubility Substrate Substrate (R-C=O) PSA3->Substrate Slow Mass Transfer N_SO3H N-Sulfonic Pyridinium [Py-SO3H]+ X- (High Surface Area / Liquid) N_SO3H->Substrate Fast Ionic Interaction Complex Activated Complex (C=O---H+) Substrate->Complex Protonation Product Heterocycle / Ester Complex->Product Nucleophilic Attack

Figure 1: Mechanistic comparison showing the superior substrate accessibility of N-functionalized Pyridinium catalysts (Class B) compared to the rigid lattice of Ring-Sulfonated variants (Class A).

Comparative Performance Analysis

The following data aggregates experimental outcomes from the synthesis of bioactive heterocycles (e.g., Xanthenes, Quinazolinones), a standard stress test for acid catalysts.

Acidity Comparison (Hammett Function)

The catalytic efficiency directly correlates with the Hammett acidity function (


). Lower 

values indicate stronger acidity.
Catalyst TypeSpecific CatalystHammett Acidity (

)
Physical State
Class B (IL) [PSPy][BF₄]-3.60Viscous Liquid
Class B (IL) [PSPy][HSO₄]-2.85Viscous Liquid
Class B (IL) [Py-SO₃H]ClHigh Acidity*Solid/Melt
Traditional H₂SO₄ (98%)-12.0 (Bulk)Liquid (Corrosive)
Traditional p-TSA-1.5 to -2.0Solid
Class A 3-PSAModerateHigh MP Solid

Note: While H₂SO₄ is intrinsically stronger, its bulk use leads to side reactions (charring). [PSPy] variants offer "controlled super-acidity" ideal for organic synthesis.

Efficiency in Bioactive Heterocycle Synthesis

Case Study: Solvent-free synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-ones (Drug scaffold).

CatalystLoad (mol%)Time (min)Yield (%)Reusability (Cycles)
[Py-SO₃H]Cl 5 15 96 5 (Yield >90%)
p-TSA1045822 (Degrades)
H₂SO₄53075N/A (Charring)
Sulfamic Acid1060853

Key Insight: The N-sulfonic acid pyridinium catalyst ([Py-SO₃H]Cl) demonstrates a 3x reduction in reaction time and superior yield compared to p-TSA. This is attributed to the "Ionic Liquid Effect," where the catalyst acts as a nanoreactor, stabilizing the polar transition state.

Experimental Protocols

As a Senior Scientist, I prioritize reproducibility. The following protocols are designed to be self-validating.

Synthesis of [Py-SO₃H]Cl (The Active Catalyst)

Safety: Chlorosulfonic acid reacts violently with water. Perform in a fume hood.

  • Setup: Equip a 100 mL round-bottom flask with a pressure-equalizing dropping funnel and a magnetic stir bar. Connect the outlet to a CaCl₂ drying tube and an acid trap (NaOH solution).

  • Solvent Check: Ensure Dichloromethane (DCM) is anhydrous. Water traces will destroy the reagent.

  • Procedure:

    • Charge the flask with Pyridine (20 mmol, 1.6 mL) and dry DCM (20 mL). Cool to 0°C in an ice bath.

    • Charge the dropping funnel with Chlorosulfonic acid (20 mmol, 1.33 mL).

    • Critical Step: Add Chlorosulfonic acid dropwise over 20 minutes. Observation: A white solid will precipitate immediately. Evolution of HCl gas indicates reaction progress.

    • Stir at Room Temperature for 2 hours to ensure completion.

  • Isolation: Filter the white solid under vacuum (Schlenk line preferred to avoid moisture). Wash 3x with dry DCM to remove unreacted pyridine.

  • Validation: Dry in a vacuum desiccator.

    • Yield: >95%[1][2][3]

    • Melting Point: ~180°C (Decomposes).

    • Acidity Check: Dissolve a small amount in water; pH should be <1.

Standard Catalytic Test: Pechmann Condensation

Objective: Synthesize 7-hydroxy-4-methylcoumarin (Hymecromone).

  • Mix: In a mortar, grind Resorcinol (10 mmol) and Ethyl Acetoacetate (10 mmol).

  • Catalyze: Add [Py-SO₃H]Cl (0.5 mmol, 5 mol%). Grind until the mixture becomes a homogeneous paste.

  • React: Transfer to a flask and heat to 80°C for 20 minutes. Observation: The mixture solidifies as the product forms.

  • Workup: Cool and add crushed ice/water. The catalyst dissolves (water-soluble), leaving the crude product as a solid precipitate.

  • Purify: Filter and recrystallize from ethanol.

Workflow Visualization

The following diagram outlines the "Green Chemistry" loop enabled by Pyridine Sulfonic Acids, highlighting the catalyst recovery phase which is absent in traditional H₂SO₄ protocols.

Workflow cluster_separation Separation Phase Start Start: Reagents (Aldehyde + Active Methylene) CatAdd Add Catalyst ([Py-SO3H]Cl) Start->CatAdd Reaction Reaction Phase (Solvent-Free / 80°C) CatAdd->Reaction Quench Quench with Water Reaction->Quench Filtration Filtration Quench->Filtration Solid Solid Product (Crude Drug Scaffold) Filtration->Solid Filtrate Aqueous Filtrate (Dissolved Catalyst) Filtration->Filtrate Recycle Evaporate Water (Recover Catalyst) Filtrate->Recycle Recycle Loop Recycle->CatAdd Reuse (x5)

Figure 2: Operational workflow for Pyridine Sulfonic Acid catalysis, emphasizing the water-based separation and recycling loop.

References

  • Synthesis and Characterization of Ionic Liquid Sulfonic Acid Functionalized Pyridinium Chloride . Journal of Molecular Liquids.

  • The Sulfonic Acid-Functionalized Ionic Liquids with Pyridinium Cations: Acidities and Catalytic Activity . ResearchGate.[4][5][6]

  • Synthesis of Pyridine-3-Sulfonic Acid . PrepChem.

  • Comparative Analysis of Pyridine Sulfonate Reactivity . BenchChem.[2][7][8]

  • Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited . National Institutes of Health (PMC).

Sources

Comparative

A Senior Application Scientist's Guide to Substituted Pyridosulfonamide Derivatives: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the quest for novel pharmacophores with enhanced efficacy and selectivity is perpetual. Among the privileged struct...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel pharmacophores with enhanced efficacy and selectivity is perpetual. Among the privileged structures, the pyridosulfonamide scaffold has emerged as a versatile backbone for the design of a diverse array of therapeutic agents. This guide provides an in-depth characterization and comparison of substituted pyridosulfonamide derivatives, offering a critical synthesis of their chemical synthesis, biological activities, and underlying mechanisms of action. Drawing upon field-proven insights and experimental data, this document is intended to serve as a valuable resource for researchers engaged in the discovery and development of next-generation therapeutics.

Introduction: The Therapeutic Potential of the Pyridosulfonamide Scaffold

The pyridosulfonamide core, which incorporates both a pyridine ring and a sulfonamide group, has garnered significant attention in drug discovery due to its ability to interact with a wide range of biological targets. The sulfonamide moiety is a well-established pharmacophore, known for its role in the development of antibacterial "sulfa" drugs.[1] Beyond their antimicrobial properties, sulfonamide-containing compounds have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.[1][2] The pyridine ring, a common motif in pharmaceuticals, further enhances the drug-like properties of these molecules, contributing to their binding affinity and pharmacokinetic profiles. The strategic combination of these two pharmacophores in the pyridosulfonamide scaffold has led to the development of potent and selective inhibitors of various enzymes and signaling pathways implicated in human diseases.

Synthesis and Characterization: Building the Pyridosulfonamide Core

The synthesis of substituted pyridosulfonamide derivatives typically follows a convergent strategy, wherein a key intermediate, a substituted pyridine-3-sulfonyl chloride, is first prepared and subsequently reacted with a diverse panel of amines to generate the final products. This modular approach allows for the systematic exploration of structure-activity relationships (SAR) by varying the substituents on both the pyridine ring and the sulfonamide nitrogen.

General Synthetic Workflow

A common and effective route for the synthesis of substituted pyridosulfonamide derivatives is a three-step process, which is adaptable for the generation of a library of analogs.[3]

Synthetic Workflow A Substituted 3-Aminopyridine B Diazotization A->B NaNO2, HCl C Diazonium Salt B->C D Sulfonyl Chlorination C->D SO2, CuCl2 E Pyridine-3-sulfonyl chloride D->E F Amine Coupling E->F R-NH2, Base G Substituted Pyridosulfonamide F->G

Caption: General synthetic workflow for substituted pyridosulfonamide derivatives.

Detailed Experimental Protocol: Synthesis of N-Aryl-pyridine-3-sulfonamide

This protocol provides a detailed procedure for the synthesis of a representative N-aryl-pyridine-3-sulfonamide derivative, starting from 3-aminopyridine.

Step 1: Synthesis of Pyridine-3-sulfonyl chloride hydrochloride

  • To a cooled (0-5 °C) solution of 3-aminopyridine (1 equivalent) in a mixture of concentrated hydrochloric acid and water, add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride.

  • Slowly add the cold diazonium salt solution to the sulfur dioxide solution, allowing the reaction to proceed for 1-2 hours at room temperature.

  • Pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain pyridine-3-sulfonyl chloride hydrochloride as a crude product, which can be used in the next step without further purification.

Step 2: Synthesis of N-Aryl-pyridine-3-sulfonamide

  • Dissolve pyridine-3-sulfonyl chloride hydrochloride (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add the desired substituted aniline (1.1 equivalents) to the solution.

  • Add a base, such as triethylamine or pyridine (2-3 equivalents), to the reaction mixture to neutralize the HCl and facilitate the reaction.

  • Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-aryl-pyridine-3-sulfonamide derivative.

Characterization: The synthesized compounds should be thoroughly characterized using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful incorporation of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight of the final compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the S=O stretching of the sulfonamide.

Comparative Biological Evaluation

Substituted pyridosulfonamide derivatives have been evaluated for a wide range of biological activities. This section provides a comparative overview of their performance in key therapeutic areas, supported by experimental data.

Anticancer Activity

The anticancer potential of pyridosulfonamide derivatives has been extensively investigated, with many compounds demonstrating potent inhibitory activity against various cancer cell lines. A key mechanism of action for some of these derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K) signaling pathway.[1][2]

Table 1: Comparative Anticancer Activity of Substituted Pyridosulfonamide Derivatives

Compound IDSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
FD268 7-azaindole conjugateHL-60 (Leukemia)0.1 - 1[1][2]
MOLM-16 (Leukemia)0.1 - 1[1][2]
Mv-4-11 (Leukemia)0.1 - 1[1][2]
Compound 8a N-ethyl toluene-4-sulphonamideHeLa (Cervical)10.9 ± 1.01[4]
MDA-MB-231 (Breast)19.22 ± 1.67[4]
MCF-7 (Breast)12.21 ± 0.93[4]
Compound 8b 2,5-Dichlorothiophene-3-sulphonamideHeLa (Cervical)7.2 ± 1.12[4]
MDA-MB-231 (Breast)4.62 ± 0.13[4]
MCF-7 (Breast)7.13 ± 0.13[4]

Structure-Activity Relationship (SAR) Insights:

  • The presence of a 7-azaindole group, as seen in FD268, appears to be crucial for potent PI3K inhibitory activity.[1][2]

  • The nature and position of substituents on the aryl ring of N-aryl pyridosulfonamides significantly influence their cytotoxic activity. For instance, the dichlorothiophene-substituted derivative (Compound 8b) exhibited greater potency against breast and cervical cancer cell lines compared to the N-ethyl toluene-substituted analog (Compound 8a).[4]

Antimicrobial Activity

The foundational therapeutic application of sulfonamides was in the treatment of bacterial infections, and this activity is retained and often enhanced in substituted pyridosulfonamide derivatives. These compounds typically exert their antibacterial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2]

Table 2: Comparative Antimicrobial Activity of Substituted Pyridosulfonamide Derivatives

Compound IDSubstitution PatternBacterial StrainMIC (µg/mL)Reference
Compound I N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamideStaphylococcus aureus32 - 512[5]
Compound II Not specifiedStaphylococcus aureus64 - 512[5]
Compound III Not specifiedStaphylococcus aureus128 - 512[5]
Pyridosulfonamide Series Various heterocyclic aromatic aminesBacillus subtilis200 - 400[3]
Staphylococcus aureus200 - 400[3]
Escherichia coli200 - 400[3]
Pseudomonas aeruginosa> 400[3]

Structure-Activity Relationship (SAR) Insights:

  • The substitution on the sulfonamide nitrogen plays a critical role in determining the antibacterial spectrum and potency.

  • Derivatives with heterocyclic aromatic amines have shown activity against both Gram-positive and Gram-negative bacteria.[3]

  • The presence of specific substituents, such as a 2-hydroxy-4-nitrophenyl group, can lead to potent activity against Staphylococcus aureus.[5]

Mechanism of Action: Targeting Key Signaling Pathways

The therapeutic effects of substituted pyridosulfonamide derivatives are often attributed to their ability to modulate the activity of key signaling pathways that are dysregulated in disease.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Several pyridosulfonamide derivatives have been identified as potent inhibitors of this pathway.[1][2]

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival S6K S6K mTORC1->S6K Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation Inhibitor Pyridosulfonamide Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by pyridosulfonamide derivatives.

Experimental Protocol: Western Blot Analysis of PI3K Pathway Inhibition

This protocol describes a method to assess the inhibitory effect of a pyridosulfonamide derivative on the PI3K signaling pathway in cancer cells.[6]

  • Cell Culture and Treatment: Seed cancer cells (e.g., HL-60) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the pyridosulfonamide derivative or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA and then incubate with primary antibodies against key proteins in the PI3K pathway, such as phospho-Akt (Ser473), total Akt, phospho-mTOR (Ser2448), and total mTOR.

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the chemiluminescent signal using an appropriate substrate and imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels to determine the extent of pathway inhibition.

Potential Modulation of Other Signaling Pathways

While the inhibition of the PI3K pathway is a well-documented mechanism for some pyridosulfonamide derivatives, their structural diversity suggests that they may also modulate other critical signaling cascades. Further research is warranted to explore their effects on pathways such as:

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and stress responses.

  • NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation and immunity.

  • JAK-STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is essential for cytokine signaling and immune cell function.

Conclusion and Future Directions

Substituted pyridosulfonamide derivatives represent a highly promising class of compounds with a broad spectrum of biological activities. Their modular synthesis allows for extensive structural diversification, enabling the fine-tuning of their potency, selectivity, and pharmacokinetic properties. The well-established role of some of these derivatives as PI3K inhibitors in cancer provides a strong rationale for their continued development.

Future research in this area should focus on:

  • Expanding the SAR: A more comprehensive understanding of the structure-activity relationships for different biological targets will guide the design of next-generation derivatives with improved profiles.

  • Elucidating Mechanisms of Action: Investigating the effects of these compounds on a wider range of signaling pathways will uncover new therapeutic opportunities.

  • In Vivo Evaluation: Promising candidates identified in vitro should be advanced to preclinical in vivo models to assess their efficacy and safety.

By leveraging the insights and methodologies outlined in this guide, researchers can accelerate the discovery and development of novel pyridosulfonamide-based therapeutics to address unmet medical needs.

References

  • Chen, Y., Wu, T., Yang, C., Lu, M., Chen, Z., Deng, M., Jia, Y., Yang, Y., Liu, X., Wang, H., Ling, Y., Lu, L., & Zhou, Y. (2022). A pyridinesulfonamide derivative FD268 suppresses cell proliferation and induces apoptosis via inhibiting PI3K pathway in acute myeloid leukemia. PLoS One, 17(11), e0277893. [Link]

  • Singh, S., & Kumar, A. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry, 6(3), 196-200. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(9), 3783. [Link]

  • Dyadyuchenko, L. V., Dmitrieva, I. G., Nazarenko, D. Y., & Strelkov, V. D. (2014). SYNTHESIS OF SEVERAL SUBSTITUTED PYRIDINE- 3-SULFONYL CHLORIDES, -SULFONIC ACIDS, AND -SULFONYL AMIDES. Chemistry of Heterocyclic Compounds, 50(7), 986-993. [Link]

  • Işık, Ş., & Özdemir-Koçak, F. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Folia Microbiologica, 53(4), 339-343. [Link]

  • Chen, Y., et al. (2022). A pyridinesulfonamide derivative FD268 suppresses cell proliferation and induces apoptosis via inhibiting PI3K pathway in acute myeloid leukemia. PLoS One, 17(11), e0277893. [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 5-Ethylpyridine-3-sulfonic Acid

[1] Executive Summary & Immediate Safety Profile 5-Ethylpyridine-3-sulfonic acid (CAS: 801144-33-2) is a functionalized heterocyclic building block.[1][2] While often overlooked as a mere "intermediate," its disposal req...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Immediate Safety Profile

5-Ethylpyridine-3-sulfonic acid (CAS: 801144-33-2) is a functionalized heterocyclic building block.[1][2] While often overlooked as a mere "intermediate," its disposal requires specific protocols due to its dual nature: it possesses a basic nitrogen (pyridine ring) and a strongly acidic moiety (sulfonic acid).

Critical Hazard: The primary disposal hazard is Corrosivity (RCRA D002) .[1] Upon contact with moisture or mucous membranes, the sulfonic acid group drives the pH down significantly, capable of causing severe skin burns and eye damage.

Parameter Critical Data
Physical State Solid (White to yellow powder/crystals)
Primary Hazard Corrosive (Skin/Eye Cat 1B)
Signal Word DANGER
Incompatibilities Strong Oxidizers (Violent reaction), Strong Bases (Exothermic neutralization)
RCRA Code D002 (Corrosivity), potentially D038 (Pyridine) if leaching occurs

Chemical Profile: The "Why" Behind the Protocol

To dispose of this chemical safely, you must understand its behavior in solution.[1]

  • Zwitterionic Character: In its solid state, the molecule likely exists as a zwitterion (internal salt), where the sulfonic acid protonates the pyridine nitrogen. However, in the presence of water, the sulfonic acid group (

    
    ) dissociates completely, overwhelming the weak basicity of the pyridine ring.[1]
    
  • The Nitrogen Factor: Unlike simple mineral acids (like

    
    ), this compound contains a heterocyclic nitrogen. Do not mix with bleach (Sodium Hypochlorite).  Oxidizing pyridine derivatives can generate toxic chloramines or unstable N-oxides.[1]
    
  • Exothermic Potential: Neutralization releases significant heat (enthalpy of neutralization).[1] Because the molecular weight (187.22 g/mol ) is relatively high compared to mineral acids, the heat density is lower, but rapid addition of base can still cause flash-boiling in small volumes.[1]

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid Reagent

Best for: Expired shelf stock or excess dry reagent.

Direct Incineration (Lab Pack) is the industry gold standard. [1]

  • Segregation: Do not combine with general organic trash.[1] Segregate into a container marked "Solid Corrosive - Acidic." [1]

  • Packaging: Keep in the original glass or HDPE container if possible. If transferring, use a wide-mouth HDPE jar.[1]

  • Labeling: Label clearly: "5-Ethylpyridine-3-sulfonic acid. Corrosive Solid. Acidic."

  • Disposal Path: Submit for High-Temperature Incineration. This ensures the destruction of the pyridine ring, preventing groundwater contamination.[1]

Scenario B: Disposal of Aqueous Solutions/Reaction Mixtures

Best for: HPLC waste, reaction byproducts, or dissolved stock.

Protocol: Controlled Neutralization Note: Only perform this if your local EHS regulations permit drain disposal of neutralized, non-toxic organic salts. If not, treat as Liquid Hazardous Waste.

  • Preparation:

    • Don PPE: Nitrile gloves (0.11mm min thickness), chemical splash goggles, and lab coat.

    • Place the solution in a fume hood inside a secondary containment tray.[1]

  • Dilution:

    • If the solution is concentrated (>10% w/v), dilute 1:5 with cold water to act as a heat sink.

  • Neutralization (The "Titration" Approach):

    • Reagent: Use 5% Sodium Bicarbonate (

      
      ) or Sodium Carbonate (
      
      
      
      ).[1] Avoid Sodium Hydroxide (
      
      
      ) to prevent rapid temperature spikes.[1]
    • Action: Add base slowly with stirring. Expect effervescence (

      
       release).[1]
      
    • Target: Adjust pH to 6.0 – 9.0 .

  • Verification:

    • Use a calibrated pH meter or broad-range litmus paper.[1] Do not rely on visual cues.

  • Final Disposition:

    • Option 1 (Zero Discharge): Pour neutralized soup into a carboy labeled "Aqueous Waste - Organic/Pyridine Derivatives." (Recommended).[1]

    • Option 2 (Drain - Only if permitted): Flush with 20 volumes of water.[1] Warning: Many jurisdictions prohibit pyridine derivatives in sewer systems due to persistence.

Visual Workflow: Decision Logic

The following diagram outlines the decision process for disposing of 5-Ethylpyridine-3-sulfonic acid.

DisposalWorkflow Start Start: 5-Ethylpyridine-3-sulfonic acid Waste StateCheck Determine Physical State Start->StateCheck Solid Solid Reagent StateCheck->Solid Liquid Aqueous/Solvent Solution StateCheck->Liquid SolidAction Segregate: Corrosive Acidic Solids Solid->SolidAction SolventCheck Is Solvent Halogenated? Liquid->SolventCheck LabPack Lab Pack for Incineration SolidAction->LabPack HaloYes Yes (e.g., DCM, Chloroform) SolventCheck->HaloYes HaloNo No (Water, MeOH, EtOH) SolventCheck->HaloNo HaloWaste Halogenated Waste Stream (Do Not Neutralize) HaloYes->HaloWaste Neutralize Neutralize to pH 6-9 (Use NaHCO3) HaloNo->Neutralize FinalLiquid Containerize: Non-Halo Organic Waste Neutralize->FinalLiquid

Figure 1: Decision tree for segregating and treating 5-Ethylpyridine-3-sulfonic acid waste streams.

Regulatory Compliance & Classification

When filling out your waste manifest, precise classification prevents regulatory fines and ensures safety for transport personnel.[1]

US EPA (RCRA) Codes[1]
  • D002 (Corrosivity): Applicable if the waste is aqueous and has a pH

    
     2.[1] Even as a solid, it is best managed as a characteristic corrosive solid.[1]
    
  • D038 (Pyridine): While this specific ethyl-sulfonic acid derivative is not explicitly listed as D038, the EPA Toxicity Characteristic Leaching Procedure (TCLP) limit for Pyridine is 5.0 mg/L. If the sulfonic acid group cleaves or if the waste contains unreacted pyridine impurities, it may trigger this code.[1] Conservative Approach: Always list potential pyridine content on the profile.[1]

Transport (DOT)

If you must transport this waste off-site (via a licensed hauler):

  • Proper Shipping Name: Corrosive solid, acidic, organic, n.o.s. (5-Ethylpyridine-3-sulfonic acid)[1]

  • Hazard Class: 8

  • Packing Group: II or III (depending on corrosivity testing; assume II for safety).[1]

Emergency Procedures (Spills)

Do not use water to clean up a solid spill —this creates a larger corrosive liquid footprint.[1]

  • Isolate: Evacuate the immediate area (10-meter radius).

  • PPE: Wear a face shield and double nitrile gloves.[1]

  • Containment:

    • Solid Spill: Cover with dry lime, sand, or soda ash to neutralize potential acidity. Sweep carefully to avoid dust generation.[1][3][4]

    • Liquid Spill: Absorb with vermiculite or a commercial "Acid Neutralizing" spill pillow.[1]

  • Decontamination: Once the bulk material is removed, wipe the surface with a dilute sodium bicarbonate solution until bubbling ceases, then rinse with water.

References

  • US Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (40 CFR Part 261). Retrieved from [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 5-Ethylpyridine-3-sulfonic Acid

Executive Safety Directive Hazard Classification: CORROSIVE (Category 1B) Primary Risk: Irreversible ocular damage and severe skin burns. Secondary Risk: Respiratory mucosal irritation via dust inhalation.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive

Hazard Classification: CORROSIVE (Category 1B) Primary Risk: Irreversible ocular damage and severe skin burns. Secondary Risk: Respiratory mucosal irritation via dust inhalation.

5-Ethylpyridine-3-sulfonic acid is a zwitterionic organic acid. While the pyridine ring offers some basicity, the sulfonic acid moiety (


) dominates the safety profile, rendering the compound highly acidic and corrosive to soft tissue. Unlike simple mineral acids, its solid organic nature allows it to adhere to skin and mucous membranes, prolonging contact time and exacerbating burns.

Immediate Action Required: Treat all handling of this substance as a Level C Biosafety/Chemical operation . Do not handle on an open benchtop.

Risk Assessment & Technical Rationale

To select the correct PPE, we must understand the "Why" behind the hazard.

  • Chemical Mechanism of Injury: The sulfonic acid group acts as a strong proton donor (low pKa). Upon contact with tissue moisture, it rapidly dissociates, causing acid hydrolysis of proteins (coagulative necrosis).

  • Physical State Hazard: As a crystalline solid, the primary vector for exposure is airborne dust during weighing and transfer. This dust is hygroscopic; it will scavenge moisture from the respiratory tract, creating concentrated acidic pockets in the lungs.

  • Permeation Dynamics: Standard disposable nitrile gloves offer fair protection against solids, but once solubilized (e.g., in water or polar organic solvents), the breakthrough time decreases significantly.

PPE Specification Matrix

The following PPE standards are non-negotiable for handling >100 mg quantities.

PPE ComponentSpecification StandardTechnical Rationale
Hand Protection Double Nitrile (0.11 mm min. outer)Breakthrough Mitigation: Sulfonic acids can degrade thin nitrile over time. The outer glove acts as a sacrificial barrier; the inner glove (colored differently) acts as a breach indicator.
Eye Protection Chemical Goggles (ANSI Z87.1+)Vapor/Dust Seal: Safety glasses are insufficient. You need a complete seal to prevent airborne dust from bypassing the lens and reacting with tear fluid.
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)Engineering Control: All solids handling must occur in a certified fume hood. If weighing outside a hood is unavoidable, a fit-tested N95 is mandatory to block hygroscopic dust.
Body Defense Lab Coat (Poly/Cotton) + Apron Splash/Dust Guard: A chemical-resistant rubber or Tyvek apron is required during solubilization to prevent aqueous acid splashes from soaking through cotton lab coats.

Operational Workflow: From Storage to Reaction

This protocol is designed to isolate the user from the chemical at every stage.

Phase 1: Preparation & Weighing
  • Static Control: Sulfonic acid powders are often static-prone. Use an anti-static gun or ionizer bar in the balance area to prevent "flying" powder.

  • The "Dirty Hand/Clean Hand" Rule: Designate your non-dominant hand as "dirty" (touches the spatula/chemical container) and your dominant hand as "clean" (touches the balance door/pen).

  • Containment: Weigh directly into a tared reaction flask or a closed weighing boat. Never use weighing paper, as the hygroscopic solid may stick and require scraping (generating dust).

Phase 2: Solubilization (Critical Step)
  • Exotherm Warning: Dissolving sulfonic acids in water or alcohols is exothermic.

  • Protocol: Add the solid to the solvent slowly. Never add solvent to a large pile of solid, as this can cause flash-boiling or "burping" of acidic mist.

Phase 3: Decontamination & Doffing
  • Wipe Down: While still gloved, wipe the balance area and reagent bottle with a saturated sodium bicarbonate (NaHCO₃) wipe to neutralize invisible acidic residues.

  • Glove Removal: Use the "beak method" (pulling the first glove off by the palm, balling it into the second hand) to ensure no exterior surface touches skin.

  • Hand Wash: Wash hands with soap and water for 60 seconds immediately after doffing, even if no breach was detected.

Waste Disposal & Neutralization Logic

Do not pour directly into organic waste drums. The acidity can catalyze polymerization of other waste stream components (e.g., aldehydes/ketones), creating a "runaway drum" scenario.

Disposal Protocol:

  • Segregate: Collect all solid waste and contaminated wipes in a dedicated solid waste bag labeled "Corrosive Acid Solid."

  • Liquid Neutralization:

    • Create a dilute aqueous waste stream.

    • Slowly add Saturated Sodium Bicarbonate or 1M NaOH until pH reaches 6–8.

    • Verification: Test with pH paper.

    • Only after neutralization can this be added to the aqueous or organic waste stream (depending on co-solvents).

Visualizing the Safety Logic

The following diagram illustrates the decision-making workflow for safe handling.

SafetyProtocol cluster_PPE PPE Selection (Mandatory) Start Start: Handling 5-Ethylpyridine-3-sulfonic acid RiskAssess Risk Assessment: Corrosive Solid + Hygroscopic Dust Start->RiskAssess Gloves Double Nitrile Gloves (0.11mm min) RiskAssess->Gloves Eyes ANSI Z87.1+ Goggles (No Safety Glasses) RiskAssess->Eyes Resp Fume Hood Required (Or N95 if open bench) RiskAssess->Resp Handling Active Handling: Weighing & Solubilization Gloves->Handling Eyes->Handling Resp->Handling Cleanup Decontamination: Neutralize Area with NaHCO3 Handling->Cleanup Disposal Disposal: Neutralize pH 6-8 -> Waste Drum Cleanup->Disposal

Caption: Operational workflow emphasizing the critical path from PPE selection to pH-neutralized disposal.

Emergency Response (Self-Validating Protocol)

If an exposure occurs, the "Self-Validating" aspect means the response must be automatic and effective without searching for a manual.

IncidentImmediate ActionMechanism of Action
Skin Contact Flush 15 mins immediately. Do not neutralize on skin.[1][2][3]Neutralizing on skin (e.g., adding bicarb to a burn) generates heat, worsening the injury. Water dilution is the only safe thermal regulator.
Eye Contact Force Eyelids Open under stream.The eyelid's natural reflex is to clamp shut. You must physically overcome this to wash out the acidic solid trapped in the cul-de-sac of the eye.
Spill (Solid) Cover with Sodium Carbonate (Soda Ash).Do not sweep dry dust (inhalation risk). Cover with base, dampen slightly to react, then scoop.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 69468, 3-Pyridinesulfonic acid. Retrieved March 8, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved March 8, 2026, from [Link]

Sources

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